Product packaging for 5-(Methylsulphonyl)pyridine-3-boronic acid(Cat. No.:CAS No. 913836-01-8)

5-(Methylsulphonyl)pyridine-3-boronic acid

Cat. No.: B1418422
CAS No.: 913836-01-8
M. Wt: 201.01 g/mol
InChI Key: YGXNPQDXWDCWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-(Methylsulphonyl)pyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H8BNO4S and its molecular weight is 201.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BNO4S B1418422 5-(Methylsulphonyl)pyridine-3-boronic acid CAS No. 913836-01-8

Properties

IUPAC Name

(5-methylsulfonylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO4S/c1-13(11,12)6-2-5(7(9)10)3-8-4-6/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXNPQDXWDCWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50657189
Record name [5-(Methanesulfonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-01-8
Record name B-[5-(Methylsulfonyl)-3-pyridinyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913836-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(Methanesulfonyl)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50657189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(Methylsulphonyl)pyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-(Methylsulphonyl)pyridine-3-boronic acid: Properties, Reactivity, and Application in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Drug Discovery

5-(Methylsulphonyl)pyridine-3-boronic acid is a heterocyclic organoboron compound that has emerged as a crucial building block for researchers in medicinal chemistry and drug development. Its unique structural features—a pyridine core functionalized with both a reactive boronic acid group and an electron-withdrawing methylsulfonyl moiety—make it an invaluable partner in palladium-catalyzed cross-coupling reactions.

The pyridine scaffold is a privileged structure in pharmacology, present in numerous approved drugs. The boronic acid handle at the 3-position allows for the strategic formation of carbon-carbon bonds, most notably via the Suzuki-Miyaura coupling, enabling the construction of complex biaryl and hetero-biaryl systems.[1][2] Concurrently, the methylsulfonyl group at the 5-position significantly influences the molecule's electronic properties, stability, and solubility.[3] This group often serves as a potent hydrogen bond acceptor in ligand-receptor interactions, potentially enhancing the biological activity of the final compounds.[3] This guide provides an in-depth examination of the chemical properties, reactivity, and practical applications of this important synthetic intermediate.

Part 1: Core Physicochemical and Structural Properties

Understanding the fundamental properties of a reagent is paramount to its successful application. This compound is a stable, solid compound under standard laboratory conditions. Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 913836-01-8[4][5][6]
Molecular Formula C₆H₈BNO₄S[5]
Molecular Weight 201.01 g/mol [7]
Appearance Solid (typically off-white to white powder)
Melting Point 123-125 °C[3]
IUPAC Name (5-Methylsulfonylpyridin-3-yl)boronic acid[5]
Storage Conditions 2-8°C, under inert atmosphere, sealed[3][7]
Structural & Electronic Considerations

The reactivity of this compound is dictated by the interplay of its functional groups.

  • The Boronic Acid Moiety [-B(OH)₂]: This Lewis acidic group is the reactive center for transmetalation in the Suzuki-Miyaura catalytic cycle. In the presence of a base, it is converted to the more nucleophilic tetrahedral boronate anion [-B(OH)₃]⁻, which is the active species in the coupling reaction.[8]

  • The Pyridine Ring: As a π-deficient heteroaromatic system, the pyridine ring influences the acidity of the boronic acid. The nitrogen atom can also act as a Lewis base, which can sometimes lead to catalyst inhibition by coordinating to the palladium center. This necessitates careful selection of ligands and reaction conditions.[9]

  • The Methylsulfonyl Group [-SO₂CH₃]: This is a strong electron-withdrawing group. Its presence increases the Lewis acidity of the boronic acid (lowering its pKa) compared to unsubstituted pyridine-3-boronic acid.[8][10] This enhanced acidity facilitates the formation of the active boronate species but can also increase the rate of undesired side reactions like protodeboronation, particularly under harsh basic conditions.

Stability and Handling

Like many boronic acids, this compound can undergo dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is typically reversible upon addition of water. For Suzuki-Miyaura coupling, the presence of water in the reaction medium often ensures the boronic acid exists in its monomeric form. For long-term storage, it is crucial to keep the compound in a cool, dry place under an inert atmosphere.[7]

Part 2: Reactivity and Mechanistic Insights in Suzuki-Miyaura Coupling

The premier application of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forges a C-C bond between the pyridine ring of the boronic acid and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.

The Catalytic Cycle: A Step-by-Step Overview

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle. The specific choice of catalyst, ligand, base, and solvent is critical for achieving high yields, especially with heteroaryl substrates.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) biaryl_pd_complex Ar-Pd(II)L₂-Ar' (Di-organo Complex) pd0->biaryl_pd_complex Ar-Ar' (Product) reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-X (Palladacycle) pd_complex->pd0 Ar-X transmetalation Transmetalation biaryl_pd_complex->pd_complex Ar'B(OH)₃⁻ p1 p2 p3 boronic_acid Ar'B(OH)₂ (Our Reagent) boronate Ar'B(OH)₃⁻ (Active Nucleophile) boronic_acid->boronate base Base (e.g., OH⁻)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Base Activation: Concurrently, the base (e.g., K₃PO₄, Cs₂CO₃) reacts with the boronic acid to form the tetrahedral boronate species. This activation is crucial as it increases the nucleophilicity of the organic group on boron, facilitating its transfer to the palladium center.[3]

  • Transmetalation: The organic moiety from the boronate (the methylsulfonyl-pyridyl group) displaces the halide on the Pd(II) complex. The exact mechanism of this step is complex but results in a di-organopalladium(II) intermediate.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the final biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Part 3: Practical Application - A Validated Experimental Protocol

While no single protocol is universal, the following methodology provides a robust and well-precedented starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Representative Protocol: Synthesis of 3-Aryl-5-(methylsulfonyl)pyridine

This protocol is synthesized from established procedures for coupling heteroaryl boronic acids.[3][11][12]

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.3 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.5 equiv)

  • 1,4-Dioxane (Anhydrous, degassed)

  • Water (Degassed)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Workflow cluster_prep Vessel Preparation & Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add solids to Schlenk flask: - Aryl Bromide - Boronic Acid - Cs₂CO₃ - Pd(dppf)Cl₂ B 2. Seal flask, evacuate, and backfill with Argon (3x) A->B C 3. Add degassed solvents via syringe: - 1,4-Dioxane - Water (e.g., 4:1 ratio) B->C D 4. Place in preheated oil bath (e.g., 90-100 °C) C->D E 5. Stir vigorously for 6-24 hours D->E F 6. Monitor progress by TLC or LC-MS E->F G 7. Cool to room temperature F->G H 8. Dilute with Ethyl Acetate & Water G->H I 9. Separate layers, extract aqueous phase with Ethyl Acetate H->I J 10. Combine organics, wash with brine, dry (Na₂SO₄), and concentrate I->J K 11. Purify by column chromatography J->K

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.3 mmol, 261 mg), cesium carbonate (2.5 mmol, 814 mg), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

  • Inerting: Seal the flask with a rubber septum, and subject it to three cycles of evacuation and backfilling with argon or nitrogen to ensure an oxygen-free atmosphere.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed 1,4-dioxane (e.g., 4 mL) followed by degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the sealed flask into a preheated oil bath set to 90-100 °C. Stir the mixture vigorously.

  • Monitoring: Allow the reaction to proceed for 6-24 hours. The progress can be monitored by withdrawing small aliquots (under inert atmosphere) and analyzing by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 5-aryl-3-(methylsulfonyl)pyridine.

Causality Behind Experimental Choices
  • Catalyst (Pd(dppf)Cl₂): This is an air-stable Pd(II) precatalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich ferrocenyl phosphine that is highly effective for cross-coupling reactions, promoting both oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Base (Cs₂CO₃): While weaker bases like K₂CO₃ or K₃PO₄ are often sufficient, cesium carbonate is frequently employed for challenging substrates, such as heteroaryl compounds. The large, soft cesium cation is thought to aid in the solubility of intermediates and may accelerate the reductive elimination step.

  • Solvent (Dioxane/Water): This biphasic solvent system is common for Suzuki couplings. Dioxane solubilizes the organic reagents and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Part 4: Safety and Handling

As with all laboratory reagents, this compound should be handled with appropriate care.

  • Hazards: The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat. Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhaling dust.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

References

5-(Methylsulphonyl)pyridine-3-boronic acid synthesis route

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of 5-(Methylsulphonyl)pyridine-3-boronic acid

Abstract

This compound and its esters are pivotal building blocks in modern medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to construct complex biaryl and heteroaryl structures. The methylsulfonyl moiety often enhances the pharmacological profile of target molecules by improving aqueous solubility and acting as a potent hydrogen bond acceptor.[1] This guide provides a comprehensive overview of robust and scalable synthetic routes to this key intermediate, designed for researchers and drug development professionals. We will dissect two primary, field-proven methodologies: Palladium-Catalyzed Miyaura Borylation and classic Halogen-Lithium Exchange. The discussion emphasizes the underlying chemical principles, causality behind procedural choices, and detailed, self-validating experimental protocols to ensure reliable execution.

Strategic Retrosynthetic Analysis

A successful synthesis begins with a logical disconnection approach. The target molecule, this compound, presents two primary synthetic challenges: the formation of the carbon-boron bond at the C-3 position and the installation of the methylsulfonyl group at the C-5 position.

The most convergent and strategically sound approach involves forming the C-B bond as the final key step. This retrosynthetic pathway identifies 3-halo-5-(methylsulfonyl)pyridine as the critical precursor. This intermediate is stable, readily purified, and amenable to multiple borylation techniques.

G target This compound precursor 3-Bromo-5-(methylsulfonyl)pyridine target->precursor C-B Bond Formation (Borylation) intermediate1 3-Bromo-5-(methylthio)pyridine precursor->intermediate1 Oxidation start 3,5-Dibromopyridine intermediate1->start Nucleophilic Substitution (S-Ar)

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to a robust three-stage forward synthesis:

  • Nucleophilic Aromatic Substitution: Introduction of a methylthio- group onto a pyridine scaffold.

  • Oxidation: Conversion of the methylthio- group to the target methylsulfonyl group.

  • Borylation: Installation of the boronic acid moiety to yield the final product.

Synthesis of the Key Precursor: 3-Bromo-5-(methylsulfonyl)pyridine

The reliability of the final borylation step is contingent upon the quality of the starting halo-pyridine. The following two-step protocol provides a high-yielding and scalable route to this essential precursor.

Stage 1: Synthesis of 3-Bromo-5-(methylthio)pyridine

This stage involves a nucleophilic aromatic substitution reaction. Starting with the commercially available 3,5-dibromopyridine, one bromine atom is selectively displaced by sodium thiomethoxide. The choice of a polar aprotic solvent like DMF or NMP is critical to facilitate the reaction.

Experimental Protocol:

  • To a stirred solution of sodium thiomethoxide (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF, 5 mL per 1 g of substrate) under a nitrogen atmosphere, add 3,5-dibromopyridine (1.0 equivalent).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-5-(methylthio)pyridine as a solid.

Stage 2: Oxidation to 3-Bromo-5-(methylsulfonyl)pyridine

The sulfide intermediate is cleanly oxidized to the corresponding sulfone using a common and effective oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). The stoichiometry is crucial; using approximately 2.2 equivalents of the oxidant ensures complete conversion without significant side reactions.

Experimental Protocol:

  • Dissolve 3-bromo-5-(methylthio)pyridine (1.0 equivalent) in dichloromethane (DCM, 10 mL per 1 g of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (77% max, 2.2 equivalents) portion-wise, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine, and dry over Na₂SO₄.

  • Concentrate under reduced pressure. The resulting solid, 3-bromo-5-(methylsulfonyl)pyridine, is often of sufficient purity for the next step, or it can be recrystallized from an appropriate solvent system like ethanol/water.

Method A: Palladium-Catalyzed Miyaura Borylation

This method represents the modern standard for the synthesis of aryl and heteroaryl boronic esters due to its broad functional group tolerance, high yields, and mild reaction conditions.[2][3] The reaction couples the aryl halide precursor with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), catalyzed by a palladium complex.

G cluster_0 Miyaura Borylation Workflow start 3-Bromo-5-(methylsulfonyl)pyridine reagents B₂(pin)₂ Pd(dppf)Cl₂ KOAc start->reagents Combine solvent Dioxane or Toluene Heat (e.g., 90 °C) reagents->solvent Dissolve & Heat product_ester 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester solvent->product_ester Reaction hydrolysis Acidic Workup (e.g., HCl) product_ester->hydrolysis Isolate & Hydrolyze final_product 5-(Methylsulfonyl)pyridine-3-boronic acid hydrolysis->final_product

Caption: Workflow for the Miyaura Borylation synthesis route.

Mechanistic Rationale & Component Selection

The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the precursor.

  • Transmetalation: The boron moiety from the diboron reagent is transferred to the palladium center.

  • Reductive Elimination: The desired C-B bond is formed, releasing the boronic ester product and regenerating the Pd(0) catalyst.

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) is a robust and highly effective pre-catalyst for this transformation.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the reagent of choice as it is a stable solid that generates an air-stable pinacol ester product, which can be easily purified and stored.[4]

  • Base: A mild base like potassium acetate (KOAc) is used to facilitate the transmetalation step.

Detailed Experimental Protocol
  • In an oven-dried Schlenk flask, combine 3-bromo-5-(methylsulfonyl)pyridine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed 1,4-dioxane (10 mL per 1 g of substrate) via syringe.

  • Heat the mixture to 90 °C with vigorous stirring for 12-24 hours, monitoring by LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium black and salts, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 5-(methylsulfonyl)pyridine-3-boronic acid pinacol ester as a white to off-white solid.

Hydrolysis to the Free Boronic Acid

While the pinacol ester is often used directly in subsequent reactions, the free boronic acid can be obtained via simple hydrolysis.

  • Dissolve the pinacol ester in a 10:1 mixture of acetone and water.

  • Add 2N Hydrochloric Acid (HCl) and stir at room temperature for 4-6 hours.

  • Remove the acetone via rotary evaporation.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 5-(methylsulfonyl)pyridine-3-boronic acid .[1][5]

Parameter Typical Value
Yield (Pinacol Ester) 75-90%
Purity (Post-Chromatography) >98%
Molecular Formula C₁₂H₁₈BNO₄S
Molecular Weight 283.15 g/mol [4]

Method B: Halogen-Lithium Exchange and Borylation

This classic organometallic approach is a powerful alternative, particularly for large-scale synthesis where cost is a factor.[6] It relies on the rapid exchange of bromine with lithium at cryogenic temperatures, followed by trapping the resulting organolithium intermediate with a borate ester.[7]

G cluster_1 Halogen-Lithium Exchange Workflow start 3-Bromo-5-(methylsulfonyl)pyridine step1 Dissolve in THF Cool to -78 °C start->step1 step2 Add n-BuLi dropwise step1->step2 step3 Stir for 30 min @ -78 °C step2->step3 step4 Add Triisopropyl Borate step3->step4 step5 Warm to RT & Quench (HCl) step4->step5 product 5-(Methylsulfonyl)pyridine-3-boronic acid step5->product

Caption: Workflow for the Halogen-Lithium Exchange synthesis route.

Mechanistic Rationale & Causality

The success of this method hinges on precise temperature control. The lithium-halogen exchange is extremely fast, even at -78 °C. This low temperature is critical to prevent the highly reactive 3-lithiopyridine intermediate from undergoing side reactions, such as reacting with the solvent or other electrophilic sites on the molecule. The subsequent addition of a trialkyl borate, like triisopropyl borate, forms a boronate complex, which upon acidic workup, hydrolyzes to the desired boronic acid.[6][8]

Detailed Experimental Protocol
  • Add 3-bromo-5-(methylsulfonyl)pyridine (1.0 eq) to an oven-dried, three-neck flask equipped with a thermometer and an argon inlet.

  • Add anhydrous tetrahydrofuran (THF, 15 mL per 1 g of substrate) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction at -78 °C for another hour, then allow it to warm slowly to room temperature.

  • Quench the reaction by carefully adding 2N HCl.

  • Adjust the pH to ~7 with a saturated NaHCO₃ solution.

  • Extract the product with ethyl acetate, dry the organic phase over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or silica gel chromatography to obtain 5-(methylsulfonyl)pyridine-3-boronic acid .

Parameter Typical Value
Yield 60-75%
Purity (Post-Purification) >97%
Molecular Formula C₆H₈BNO₄S
Molecular Weight 201.01 g/mol [1]

Comparative Analysis and Method Selection

FeatureMethod A: Miyaura BorylationMethod B: Halogen-Lithium Exchange
Yield Generally higher and more reproducible (75-90%).Moderate to good, highly dependent on technique (60-75%).
Functional Group Tolerance Excellent. Tolerates a wide range of functional groups.Poor. Incompatible with acidic protons and many electrophilic groups.
Scalability Readily scalable, though catalyst cost can be a factor.Very scalable and cost-effective for large quantities.
Reagent Cost Higher due to the palladium catalyst and diboron reagent.Lower, utilizing common and inexpensive bulk reagents.
Operational Complexity Simpler setup, less sensitive to trace moisture.Requires strict anhydrous conditions and cryogenic temperatures (-78 °C).
Safety Palladium catalysts are low toxicity. Solvents are flammable.n-Butyllithium is pyrophoric and requires careful handling. Cryogenic baths pose hazards.

Expert Recommendation:

  • For discovery chemistry, small-scale synthesis, or with complex substrates containing sensitive functional groups, Method A (Miyaura Borylation) is the superior choice due to its reliability and broad scope.

  • For large-scale, process chemistry applications where the substrate is simple and cost is a primary driver, Method B (Halogen-Lithium Exchange) offers a significant economic advantage, provided the stringent operational requirements can be safely met.

Conclusion

The synthesis of this compound is readily achievable through well-established synthetic organic chemistry protocols. The choice between a modern palladium-catalyzed approach and a classic organolithium-based method allows researchers to select the optimal route based on their specific needs, considering factors such as scale, cost, substrate complexity, and available equipment. By starting with the strategic synthesis of a key 3-bromo-5-(methylsulfonyl)pyridine precursor, both pathways provide reliable access to this invaluable building block for the advancement of pharmaceutical and materials science research.

References

The Definitive Guide to the Structural Elucidation of 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Growing Importance

5-(Methylsulphonyl)pyridine-3-boronic acid, with the chemical formula C₆H₈BNO₄S and a molecular weight of approximately 201.01 g/mol , is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug development.[1][2][3] Its unique structure, combining a pyridine ring, a sulfonyl group, and a boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the methylsulfonyl group and the versatile reactivity of the boronic acid functional group allow for its use in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its reactivity, designing novel synthetic pathways, and ultimately, for its application in the development of new therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the analytical techniques and methodologies required for the unambiguous structure elucidation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a list of procedures, but a deep dive into the causality behind experimental choices and the logic of data interpretation.

The Elucidation Pathway: A Multi-faceted Analytical Approach

The definitive confirmation of the structure of this compound relies on a synergistic combination of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a complete and validated picture of the molecule. The logical flow of this process is outlined below.

structure_elucidation_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Definitive Structure Synthesis Proposed Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS Mass Spectrometry Purification->MS IR FT-IR Spectroscopy Purification->IR XRay Single-Crystal X-ray Diffraction NMR->XRay Confirmatory Data MS->XRay Confirmatory Data IR->XRay Confirmatory Data Final_Structure Final_Structure XRay->Final_Structure Final Structure Confirmed

Caption: Workflow for the structure elucidation of this compound.

Part 1: Synthesis and Purification - The Foundation of Analysis

A prerequisite for accurate structural analysis is the synthesis of a pure sample of this compound. While numerous methods exist for the preparation of pyridinylboronic acids, a common and effective approach involves a halogen-metal exchange followed by borylation.[4]

Proposed Synthetic Protocol:
  • Starting Material: 3-Bromo-5-(methylsulfonyl)pyridine.

  • Halogen-Metal Exchange: The starting material is dissolved in an anhydrous, aprotic solvent such as tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, such as n-butyllithium, is then added dropwise to facilitate the halogen-metal exchange, forming a lithiated pyridine intermediate.

  • Borylation: A trialkyl borate, such as trimethyl borate or triisopropyl borate, is then added to the reaction mixture. The lithiated intermediate acts as a nucleophile, attacking the boron atom of the borate ester.

  • Hydrolysis: The reaction is quenched with an aqueous acid (e.g., hydrochloric acid) to hydrolyze the borate ester and yield the desired this compound.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system, to obtain a sample of high purity suitable for spectroscopic analysis.

Part 2: Spectroscopic Characterization - Unraveling the Connectivity

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments provides a wealth of information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Pyridine H-2~9.0 - 9.2s1HProton adjacent to nitrogen and boronic acid
Pyridine H-4~8.8 - 9.0s1HProton between the two substituents
Pyridine H-6~9.2 - 9.4s1HProton adjacent to nitrogen and sulfonyl group
Methyl (SO₂CH₃)~3.1 - 3.3s3HProtons of the methylsulfonyl group
Boronic Acid (B(OH)₂)Variable (broad)s2HProtons of the boronic acid hydroxyls

Causality: The protons on the pyridine ring are expected to be significantly deshielded (appear at a high chemical shift) due to the electron-withdrawing effects of the nitrogen atom, the sulfonyl group, and the boronic acid group. The methyl protons of the sulfonyl group will appear as a singlet in the upfield region. The boronic acid protons often appear as a broad singlet and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data Chemical Shift (δ, ppm) Assignment
Pyridine C-2~150 - 155Carbon adjacent to nitrogen and boronic acid
Pyridine C-3~130 - 135Carbon bearing the boronic acid group
Pyridine C-4~140 - 145Carbon between the two substituents
Pyridine C-5~135 - 140Carbon bearing the sulfonyl group
Pyridine C-6~155 - 160Carbon adjacent to nitrogen and sulfonyl group
Methyl (SO₂CH₃)~40 - 45Methyl carbon of the sulfonyl group

Causality: The chemical shifts of the pyridine carbons are influenced by the electronegativity of the nitrogen and the attached functional groups. The carbon attached to the boron atom (C-3) may show a broader signal due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy: Boron-11 NMR is a crucial technique for confirming the presence and nature of the boronic acid group.[5]

Predicted ¹¹B NMR Data Chemical Shift (δ, ppm) Notes
Boronic Acid~28 - 33The chemical shift is characteristic of a trigonal planar boronic acid.

Causality: The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and electronic environment of the boron atom. A signal in the range of 28-33 ppm is indicative of a tricoordinate sp²-hybridized boron atom, as expected for a boronic acid.[6]

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).

Expected Mass Spectrometry Data:

Ion Predicted m/z Technique
[M+H]⁺202.0339ESI-HRMS
[M+Na]⁺224.0159ESI-HRMS
[M-H]⁻200.0194ESI-HRMS

Data sourced from PubChem CID: 44119381.[3]

Causality: Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like boronic acids, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts. High-resolution mass spectrometry can determine the mass with high accuracy, allowing for the confirmation of the elemental formula. Fragmentation patterns, though complex for this molecule, can provide further structural information. Common fragmentation pathways may involve the loss of the methyl group, the entire sulfonyl group, or the boronic acid moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibrational Mode
3200-3600 (broad)O-HStretching (boronic acid)
~3100-3000C-HAromatic stretching
~1600-1450C=C, C=NAromatic ring stretching
~1350-1300 & ~1150-1120S=OAsymmetric & Symmetric stretching (sulfonyl)
~1400-1300B-OStretching (boronic acid)
~700-800C-SStretching

Causality: Each functional group has characteristic vibrational modes that absorb infrared radiation at specific frequencies. The broad O-H stretch is a hallmark of the hydrogen-bonded hydroxyl groups of the boronic acid. The strong absorptions corresponding to the S=O stretching vibrations confirm the presence of the sulfonyl group.

Part 3: Single-Crystal X-ray Diffraction - The Definitive Structure

While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of its three-dimensional structure in the solid state.

Experimental Protocol for X-ray Diffraction:
  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods, and then refined to obtain the precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would provide definitive proof of the connectivity of the atoms, the planarity of the pyridine ring, and the geometry of the sulfonyl and boronic acid groups.

xray_workflow Start Purified Compound Crystal_Growth Crystal Growth Start->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure 3D Atomic Structure Refinement->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion: A Validated and Comprehensive Structural Portrait

The structural elucidation of this compound is a process that requires a logical and multi-faceted analytical approach. By combining the insights from synthesis and purification with the detailed information provided by NMR, MS, and FT-IR spectroscopy, a robust structural hypothesis can be formed. Ultimately, single-crystal X-ray diffraction provides the definitive and irrefutable evidence of the molecule's three-dimensional architecture. This comprehensive understanding is the cornerstone upon which further research and development involving this important chemical entity can be built.

References

A Senior Application Scientist's Field Guide to a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Methylsulphonyl)pyridine-3-boronic acid for Advanced Research

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive technical overview of this compound, a key reagent in modern synthetic and medicinal chemistry. We will move beyond simple data recitation to explore the causality behind its applications, focusing on its structural significance, reactivity in cornerstone reactions, and practical utility in the synthesis of complex molecules.

Strategic Importance in Synthesis: An Introduction

This compound is a specialized heterocyclic organoboron compound. Its value in the fields of pharmaceutical and agrochemical research stems from its unique trifunctional nature:

  • A Pyridine Core: The pyridine ring is a ubiquitous scaffold in a multitude of biologically active molecules, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.

  • A Boronic Acid Handle: This functional group is the cornerstone of its utility, serving as the reactive partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the precise and efficient formation of carbon-carbon bonds.[1][2][3]

  • An Electron-Withdrawing Methylsulfonyl Group: This moiety significantly influences the electronic properties of the pyridine ring. It can also act as a potent hydrogen bond acceptor and often enhances the aqueous solubility and metabolic stability of the final compound, which are critical considerations in drug design.[4]

The convergence of these three features in a single, stable, and readily available molecule makes it a high-value building block for constructing complex molecular architectures.

Core Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is fundamental to its successful application and safe handling. The key characteristics of this compound are summarized below.

PropertyData
CAS Number 913836-01-8[5]
Molecular Formula C₆H₈BNO₄S[4][6]
Molecular Weight 201.01 g/mol [4][5]
Appearance Solid[7]
Melting Point 123-125 °C[4]
Predicted Boiling Point 523.8±60.0 °C[4]
Predicted Density 1.47±0.1 g/cm³[4]
SMILES String B(C1=CC(=CN=C1)S(=O)(=O)C)(O)O[8]
InChI Key YGXNPQDXWDCWET-UHFFFAOYSA-N[5][8]

Safety & Handling:

  • Hazard Profile: This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[9] The pinacol ester derivative is classified as acutely toxic if swallowed.[7]

  • Storage: For optimal stability, the reagent should be stored at 2-8°C, tightly sealed, and preferably under an inert atmosphere like argon or nitrogen.[4]

The Suzuki-Miyaura Coupling: Mechanism and Application

The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful and widely used methods for forming C(sp²)–C(sp²) bonds, the key linkage in biaryl and heteroaryl compounds.[2] The reaction is valued for its mild conditions and tolerance of a wide variety of functional groups.[1]

The generally accepted catalytic cycle involves a palladium catalyst and proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or heteroaryl halide (the coupling partner), forming a Pd(II) complex.

  • Transmetalation: In the presence of a base, the boronic acid forms a more nucleophilic boronate species. This species then transfers its organic group (the methylsulfonyl-substituted pyridyl ring) to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)-X (Aryl Halide Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation r1_pd_r2 R¹-Pd(II)-R² (Diorganopalladium Complex) transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (Aryl Halide) aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ (Boronic Acid) + Base boronic_acid->transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: A General Method

This protocol outlines a robust, general procedure for the Suzuki-Miyaura coupling of an aryl/heteroaryl halide with a pyridine-boronic acid like this compound. The choice of catalyst, ligand, base, and solvent is critical and often requires optimization for specific substrates.[1][10]

Materials & Reagents:
  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (e.g., Bromide) (1.0 equivalent)

  • Palladium Catalyst (e.g., Palladium(II) acetate, Pd(OAc)₂) (2 mol%)

  • Phosphine Ligand (e.g., SPhos) (4 mol%)

  • Base (e.g., Cesium carbonate, Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Solvent (e.g., 1,4-Dioxane)

  • Degassed Water

  • Inert Gas (Argon or Nitrogen)

  • Standard laboratory glassware (e.g., oven-dried Schlenk flask)

Workflow:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Solids to Flask (Boronic Acid, Halide, Catalyst, Ligand, Base) prep2 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) prep1->prep2 react1 3. Add Degassed Solvents (Dioxane, Water) prep2->react1 react2 4. Heat and Stir (e.g., 100 °C for 18h) react1->react2 react3 5. Monitor Progress (TLC or LC-MS) react2->react3 workup1 6. Cool & Dilute (Ethyl Acetate & Water) react3->workup1 workup2 7. Liquid-Liquid Extraction workup1->workup2 workup3 8. Dry & Concentrate workup2->workup3 purify 9. Purify Product (e.g., Column Chromatography) workup3->purify

Figure 2: Standard workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:
  • Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the aryl halide, the palladium catalyst, the phosphine ligand, and the base.[1]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial for preventing the degradation of the palladium catalyst.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water via syringe. Degassing the solvents (e.g., by sparging with argon) is critical to remove dissolved oxygen.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: The reaction's progress can be monitored by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash with water and brine to remove inorganic salts and water-soluble impurities.

  • Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the final, pure compound.

Strategic Value in Drug Discovery

The use of boron-containing compounds in medicinal chemistry has surged since the FDA approval of the proteasome inhibitor Bortezomib.[11][12] Boronic acids are no longer viewed with toxicity concerns but as versatile functional groups that can form reversible covalent bonds with biological targets.[11]

This compound is particularly valuable for several reasons, which are logically interconnected:

Drug_Discovery_Utility molecule This compound pyridine Pyridine Core N-atom acts as H-bond acceptor Common bioactive scaffold molecule:f0->pyridine:f0 provides boronic_acid Boronic Acid Suzuki Coupling Handle Enables C-C bond formation molecule:f0->boronic_acid:f0 provides sulfone Methylsulfonyl Group Strong H-bond acceptor Enhances solubility & metabolic stability molecule:f0->sulfone:f0 provides

Figure 3: Interplay of structural features and their utility in drug discovery.

  • Scaffold Hopping and Library Synthesis: The ability to couple this reagent with a vast library of aryl and heteroaryl halides allows for the rapid generation of diverse compound libraries. This is a cornerstone of modern lead discovery, enabling chemists to explore a wide chemical space around a core scaffold.

  • Modulation of Physicochemical Properties: The methylsulfonyl group is a key modulator. It is a strong hydrogen bond acceptor and often increases the polarity of a molecule, which can improve aqueous solubility—a frequent challenge in drug development. Its electron-withdrawing nature also influences the pKa of the pyridine nitrogen, which can be critical for target engagement.

  • Bioisosteric Replacement: In drug design, the pyridyl-sulfonyl moiety can be used as a bioisostere for other chemical groups, allowing chemists to fine-tune the electronic and steric properties of a lead compound to improve its potency, selectivity, or pharmacokinetic profile.

Its application is particularly prevalent in the development of kinase inhibitors, where the pyridine scaffold is a common feature, and precise control over substitution patterns is required to achieve selectivity.[4]

References

An In-depth Technical Guide to 5-(Methylsulphonyl)pyridine-3-boronic acid: Properties, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Methylsulphonyl)pyridine-3-boronic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core physical and chemical characteristics, explore its reactivity with a focus on its role in palladium-catalyzed cross-coupling reactions, and discuss its strategic application in the synthesis of complex, biologically active molecules. This document is designed to move beyond a simple data sheet, offering practical insights grounded in established chemical principles.

Core Physicochemical Profile

This compound is a stable, solid organic compound that has gained significant traction as a versatile intermediate in synthetic chemistry.[1][2] Its structure uniquely combines the electronic properties of a pyridine ring, the reactivity of a boronic acid, and the modifying influence of a methylsulfonyl group. This combination makes it a valuable reagent for introducing the 5-(methylsulfonyl)pyridin-3-yl moiety into target molecules.

The fundamental properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases. These values are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

PropertyValueSource(s)
CAS Number 913836-01-8[1][3]
Molecular Formula C₆H₈BNO₄S[1][4]
Molecular Weight 201.00 g/mol [1][4][5]
Appearance White to off-white solid[1]
Melting Point 123-125 °C[1][2]
Boiling Point 523.8 ± 60.0 °C (Predicted)[2]
Density 1.47 ± 0.1 g/cm³ (Predicted)[2]
Purity ≥97-98% (Typical)[1][3]
InChI Key YGXNPQDXWDCWET-UHFFFAOYSA-N[1][3]
SMILES CS(=O)(=O)C1=CN=CC(=C1)B(O)O[1]
Storage 2-8°C, under inert gas, sealed[2]

The presence of the highly polar methylsulfonyl and boronic acid groups suggests that while the compound has some solubility in organic solvents, the methylsulfonyl moiety can also act as a hydrogen bond acceptor, potentially enhancing solubility and influencing the pharmacokinetic properties of derivative molecules.[2]

Chemical Reactivity and Stability

The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are prevalent in pharmaceuticals.[6][7][8]

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetallation, and reductive elimination.[6][7] The boronic acid must first be activated by a base to form a more nucleophilic boronate species, which then facilitates the transfer of the pyridyl group to the palladium center.[9]

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n (Active Catalyst) oa Oxidative Addition (R¹-X) pd0->oa Aryl/Vinyl Halide (R¹-X) pd2_complex R¹-Pd(II)L_n-X (Palladacycle) oa->pd2_complex tm Transmetallation pd2_complex->tm pd2_trans R¹-Pd(II)L_n-R² tm->pd2_trans Ligand Exchange boronate [R²-B(OH)₃]⁻ (Activated Boronic Acid) boronate->tm base Base (e.g., K₃PO₄) base->boronate Activation boronic_acid R²-B(OH)₂ (5-(MeSO₂)Py-3-B(OH)₂) boronic_acid->base re Reductive Elimination pd2_trans->re re->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) re->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Stability Considerations for Pyridyl Boronic Acids

The stability of heteroaryl boronic acids can be a critical factor in their successful application. While 2-pyridyl boronic acids are notoriously unstable and prone to protodeboronation (cleavage of the C-B bond by a proton source), 3-pyridyl boronic acid derivatives, such as the topic compound, exhibit significantly greater stability.[10] This enhanced stability is a key advantage, allowing for more robust reaction conditions and easier handling and storage. For particularly sensitive substrates, boronic esters (e.g., pinacol or MIDA esters) are often used as more stable surrogates that release the active boronic acid in situ.[10][11][12]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a generalized, self-validating methodology for the coupling of this compound with an aryl bromide.

Objective: Synthesize a 3-aryl-5-(methylsulfonyl)pyridine derivative.

Materials:

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 3.0 equiv.)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)

  • Inert atmosphere (Nitrogen or Argon)

Methodology Workflow:

Caption: Standard workflow for a Suzuki-Miyaura coupling experiment.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), base (3.0 equiv.), and palladium catalyst (0.02-0.05 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system via cannula or syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications and Significance in Drug Discovery

The incorporation of boronic acids into drug discovery pipelines has accelerated since the FDA approval of bortezomib (Velcade®), a proteasome inhibitor containing a boronic acid warhead.[13][14] While this compound is not typically used for its boron atom's direct biological interaction, it serves as an invaluable building block for constructing complex heterocyclic scaffolds.[2]

The 5-(methylsulfonyl)pyridine motif is of particular interest because:

  • Heterocyclic Core: Pyridine rings are ubiquitous in pharmaceuticals, often acting as bioisosteres for phenyl rings but with altered polarity, solubility, and metabolic profiles.

  • Modulating Properties: The electron-withdrawing methylsulfonyl group can significantly alter the electronic properties of the pyridine ring, influencing pKa and potential interactions with biological targets.

  • Hydrogen Bonding: The sulfonyl oxygens can act as hydrogen bond acceptors, providing additional anchor points for binding to protein targets like kinases.[2]

This reagent is frequently employed in the synthesis of kinase inhibitors and other targeted therapeutic agents, where precise control over the structure and electronic properties of the molecule is paramount for achieving potency and selectivity.[2]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. The compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[1] The pinacol ester derivative is classified as acutely toxic if swallowed. Always consult the latest Safety Data Sheet (SDS) before use.

References

discovery and history of pyridine boronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyridine Boronic Acids

Abstract

Pyridine boronic acids and their derivatives have become indispensable tools in modern organic synthesis, particularly in the realm of palladium-catalyzed cross-coupling reactions. Their journey from challenging synthetic targets to commercially available cornerstone reagents is a compelling narrative of chemical innovation. This guide provides an in-depth exploration of the discovery and historical development of pyridine boronic acids, detailing the evolution of synthetic methodologies from early organometallic approaches to modern catalytic systems. We will examine the inherent stability challenges that shaped the field, the development of robust boronate esters and stabilizing agents, and the profound impact these reagents have had on drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the causality behind the synthetic strategies and the practical application of these vital building blocks.

The Genesis of Boronic Acids and the Heterocyclic Challenge

The story of boronic acids begins in 1860, when Edward Frankland first reported the synthesis of ethylboronic acid.[1][2] For nearly a century, these organoboron compounds remained largely a chemical curiosity. However, the latter half of the 20th century, particularly with the advent of the Suzuki-Miyaura cross-coupling reaction, catapulted them to the forefront of synthetic chemistry.[3] Boronic acids offered a unique combination of stability, low toxicity, and versatile reactivity, making them ideal partners in forming carbon-carbon bonds.[2][4]

While aryl boronic acids saw rapid development, their heterocyclic counterparts, especially pyridine boronic acids, presented a unique and formidable set of challenges. The electron-deficient nature of the pyridine ring and the presence of the Lewis basic nitrogen atom complicated traditional synthetic routes and conferred a notorious instability to certain isomers. This guide chronicles the scientific community's multi-decade effort to tame these challenging yet invaluable molecules.

Early Synthetic Endeavors: The Halogen-Metal Exchange Era

The most fundamental and historically significant method for synthesizing pyridine boronic acids is the reaction of an organometallic pyridine species with a trialkyl borate, followed by hydrolysis. This approach, typically involving halogen-metal exchange, was the workhorse for producing the first batches of these reagents.

The Core Principle: Lithiation and Borylation

The classical approach involves the deprotonation of a halopyridine, most commonly a bromopyridine, using a strong organolithium base (like n-butyllithium) at very low temperatures (−78 °C to −50 °C) to generate a lithiated pyridine intermediate.[5][6][7] This highly reactive species is then "quenched" by the addition of an electrophilic boron source, such as triisopropyl or trimethyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

G cluster_0 Halogen-Metal Exchange & Borylation A Halopyridine (e.g., 3-Bromopyridine) C Lithiated Intermediate (3-Lithiopyridine) A->C -78 °C to -40 °C B Organolithium Reagent (e.g., n-BuLi) B->C E Boronate Ester Complex C->E Quench D Trialkyl Borate (e.g., B(O-iPr)3) D->E G Pyridine Boronic Acid E->G Hydrolysis F Acidic Workup (H3O+) F->G

Caption: Classical workflow for pyridine boronic acid synthesis.

Causality and Challenges of Early Methods

The stringent requirement for cryogenic temperatures was not arbitrary; it was a necessary precaution to manage the high reactivity of the lithiated pyridine intermediates. At higher temperatures, these species are prone to side reactions, including decomposition or reaction with the solvent or starting material, leading to significantly lower yields.[5]

Furthermore, this classical "sequential addition" protocol (base first, then borate) was often inefficient and not suitable for large-scale synthesis.[5] A key innovation was the development of the "in situ quench" or "reverse addition" method. In this improved procedure, the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate.[5]

The scientific rationale is elegant: the rate of lithium-halogen exchange is substantially faster than the rate of reaction between the organolithium reagent and the trialkyl borate.[5] Therefore, the 3-lithiopyridine intermediate is generated in the immediate presence of the borate "trap," reacting instantly to form the boronate complex and minimizing the opportunity for side reactions. This seemingly minor process change allowed the reaction to be run at much higher temperatures (e.g., -40 °C or even 0 °C) with dramatically improved and more reliable yields (from <50% to >90%).[5]

Detailed Protocol: Synthesis of 3-Pyridylboronic Acid via In Situ Quench

The following protocol is adapted from a robust procedure reported in Organic Syntheses, which showcases the effectiveness of the in situ quench methodology.[5]

Reagents and Equipment:

  • 1-L three-necked flask with overhead stirrer, temperature probe, and nitrogen inlet

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene, Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Hydrochloric Acid (HCl), 2.7 N aqueous solution

  • Sodium Hydroxide (NaOH), 10 N aqueous solution

Step-by-Step Procedure:

  • Setup: A 1-L, three-necked flask is charged with 320 mL of toluene, 80 mL of THF, triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (23.2 mL, 240 mmol).

  • Cooling: The mixture is stirred and cooled to an internal temperature of -40 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: A 1.6 M solution of n-butyllithium in hexanes (150 mL, 240 mmol) is added dropwise over 40 minutes, ensuring the internal temperature is maintained between -40 °C and -35 °C.

  • Warming and Quenching: After the addition is complete, the reaction mixture is allowed to warm to -15 °C over 30 minutes. The reaction is then quenched by the slow addition of 2.7 N aqueous HCl (180 mL).

  • Workup: The mixture is transferred to a separatory funnel. The aqueous layer is collected, and the organic layer is extracted with an additional 20 mL of water.

  • pH Adjustment & Extraction: The combined aqueous layers are neutralized to pH 7 with approximately 72 mL of 10 N aqueous NaOH. The product is then extracted with THF (3 x 250 mL).

  • Isolation: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield 3-pyridylboronic acid as a white solid. (Typical yield: 90-95%).

The Instability Problem: The Case of 2-Pyridylboronic Acid

While the synthesis of 3- and 4-pyridylboronic acids became relatively routine, their 2-substituted isomer proved exceptionally problematic. Unsubstituted 2-pyridylboronic acid is notoriously unstable and prone to rapid protodeboronation —the cleavage of the C-B bond by a proton source (like water from the air or in the reaction medium).[8]

This instability stems from the proximity of the boronic acid group to the ring nitrogen. The mechanism is thought to involve protonation of the nitrogen, which increases the electrophilicity of the C2 position and facilitates the loss of the boronic acid moiety. This inherent instability made isolation, storage, and subsequent reactions of 2-pyridylboronic acid exceedingly difficult.

G cluster_stability Relative Stability of Pyridine Boronic Acid Isomers Three_Four 3-Pyridylboronic Acid 4-Pyridylboronic Acid Stable Generally Stable - Benchtop stable solids - Readily used in coupling Three_Four->Stable Two 2-Pyridylboronic Acid Unstable Inherently Unstable - Prone to protodeboronation - Difficult to isolate and store Two->Unstable

Caption: Stability comparison of pyridine boronic acid isomers.

This challenge was a major driving force for innovation in the field, leading to two critical areas of development:

  • The synthesis of more stable boronic esters.

  • The creation of stabilizing protecting groups that form dative bonds with the boron atom.

Modern Synthetic Revolutions and Stability Solutions

Recognizing the limitations of the classical methods and the instability of the free boronic acids, chemists developed several powerful new strategies.

Palladium-Catalyzed Borylation (Miyaura Borylation)

A landmark development was the adaptation of the Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction typically involves a (hetero)aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[1] This method directly furnishes a boronic ester (a pinacol ester in this case), bypassing the often-unstable free boronic acid intermediate. These esters are significantly more stable towards protodeboronation and are often easier to purify and handle.

Development of Air-Stable Surrogates

For the most challenging substrates, particularly 2-pyridyl derivatives, even boronic esters were not always sufficient. This led to the ingenious development of highly stable surrogates that effectively "protect" the C-B bond until it is needed in a reaction.

  • N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, crystalline solids that can be stored on the benchtop for extended periods without decomposition.[8] The stability is conferred by the formation of a tetracoordinate boron center through a dative bond from the MIDA nitrogen atom. A key feature of MIDA boronates is their ability to undergo slow, controlled hydrolysis under basic reaction conditions, releasing the reactive boronic acid in situ. This "slow-release" mechanism maintains a very low concentration of the unstable boronic acid at any given time, favoring the desired cross-coupling reaction over decomposition.[8]

  • N-phenyldiethanolamine (PDEA) Boronates: Similar to MIDA boronates, PDEA-stabilized boronates form an intramolecular dative bond between the nitrogen of the ligand and the boron atom.[9] This creates a stable, readily handled solid that protects the sensitive 2-pyridylboron moiety. These were among the first specifically optimized systems for improving the Suzuki-Miyaura coupling of 2-pyridyl fragments.[9]

G cluster_stabilization Stabilization of 2-Pyridyl Boronates Unstable Unstable 2-Pyridyl Boronic Acid MIDA MIDA Boronate (Air-Stable Solid) Unstable->MIDA Protect with MIDA PDEA PDEA Boronate (Air-Stable Solid) Unstable->PDEA Protect with PDEA Release Slow Release (in situ hydrolysis) MIDA->Release Base (e.g., K3PO4) PDEA->Release Coupling Suzuki-Miyaura Cross-Coupling Release->Coupling

Caption: Workflow for using stabilized 2-pyridyl boronates.

Direct C-H Borylation

The most recent and atom-economical frontier is the direct borylation of pyridine C-H bonds, catalyzed by transition metals like iridium or rhodium. This strategy avoids the need for pre-functionalized halopyridines altogether, offering a more streamlined route to these valuable compounds. While selectivity can be a challenge, this area represents the cutting edge of pyridine boronic acid synthesis.

The Impact on Drug Discovery and Beyond

The successful synthesis and stabilization of pyridine boronic acids have had a profound impact on medicinal chemistry and materials science. The pyridine motif is a ubiquitous feature in pharmaceuticals, and the ability to easily incorporate it into complex molecules via Suzuki-Miyaura coupling has accelerated drug discovery programs worldwide.[3][10] From anticancer agents like Niraparib to antipsychotics such as Preclamol, the fingerprints of pyridine boronic acid chemistry are evident across the therapeutic landscape.[10]

Synthetic Method Starting Material Key Reagents Advantages Disadvantages
Halogen-Metal Exchange Halopyridine (Br, I)n-BuLi or Mg, Trialkyl borateInexpensive, reliable for 3- & 4-isomers, scalable (with in-situ quench)Requires cryogenic temps, functional group intolerance, problematic for 2-isomer
Miyaura Borylation Halopyridine (Br, I, Cl)B₂pin₂, Pd catalyst, BaseExcellent functional group tolerance, directly yields stable esters, milder conditionsCost of Pd catalyst and diboron reagent, may require ligand optimization
C-H Borylation PyridineB₂pin₂, Ir or Rh catalystMost atom-economical, avoids pre-functionalizationControl of regioselectivity can be challenging, catalyst cost
Use of Stable Adducts MIDA/PDEA BoronatePre-formed stable boronateEnables use of unstable 2-pyridyls, benchtop stability, slow-release kineticsRequires extra steps to prepare the adduct

Conclusion

The history of pyridine boronic acids is a microcosm of the evolution of modern synthetic organic chemistry. It is a story of overcoming fundamental reactivity and stability challenges through mechanistic understanding and clever reagent design. The journey from difficult-to-handle intermediates to robust, stable, and commercially available building blocks has empowered chemists to construct complex, pyridine-containing molecules with unprecedented ease and efficiency. The continued development of more advanced catalytic systems promises to further refine these methods, ensuring that pyridine boronic acids will remain central to chemical innovation for the foreseeable future.

References

Spectroscopic Characterization of 5-(Methylsulphonyl)pyridine-3-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Methylsulphonyl)pyridine-3-boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, it possesses a unique electronic profile, while the boronic acid moiety serves as a versatile functional handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The methylsulfonyl group, a strong electron-withdrawing substituent, further modulates the reactivity and physicochemical properties of the molecule.

For researchers, scientists, and professionals in drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical triad for the comprehensive characterization of such molecules. This guide offers an in-depth exploration of the expected spectroscopic data for this compound, blending theoretical predictions with established principles to provide a robust framework for its identification and analysis.

The following diagram illustrates the workflow for the comprehensive spectroscopic characterization of a novel chemical entity like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation IR Infrared (IR) Spectroscopy Purification->IR Functional Group Identification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Elucidation Interpretation Integrated Spectral Analysis MS->Interpretation IR->Interpretation NMR->Interpretation Validation Structural Confirmation & Purity Assessment Interpretation->Validation

Caption: Workflow for Spectroscopic Characterization.

Molecular Structure

The structural formula of this compound is presented below, with key positions numbered for clarity in the subsequent spectroscopic analysis.

Caption: Structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone for determining the molecular weight of a compound, providing essential confirmation of its elemental composition. For a molecule like this compound, electrospray ionization (ESI) is the preferred technique due to its soft ionization nature, which typically preserves the molecular ion.

Predicted Mass Spectrometry Data

The following table summarizes the predicted m/z values for various adducts of the parent molecule, which are commonly observed in ESI-MS.

Adduct FormPredicted m/z
[M+H]⁺202.03398
[M+Na]⁺224.01592
[M-H]⁻200.01942
[M+H-H₂O]⁺184.02396
Monoisotopic Mass 201.0267 Da

Data sourced from PubChem predictions.[1]

Interpretation of Mass Spectrum

In positive ion mode ESI-MS, the most anticipated peak would be the protonated molecule [M+H]⁺ at approximately m/z 202.03. The observation of this peak, with its corresponding isotopic pattern, provides strong evidence for the molecular weight of 201.0267 Da. The [M+Na]⁺ adduct is also commonly observed and serves as a secondary confirmation.

A characteristic feature of boronic acids in mass spectrometry is the loss of water, leading to a peak at [M+H-H₂O]⁺ (m/z 184.02). This dehydration product corresponds to the formation of a boroxine precursor.

Fragmentation of the pyridine ring can also occur. A plausible fragmentation pathway involves the loss of the methylsulfonyl group or cleavage of the pyridine ring, which is a known fragmentation pattern for pyridine derivatives.[2][3]

The diagram below illustrates a potential fragmentation pathway for the [M+H]⁺ ion.

G parent [M+H]⁺ m/z = 202.03 frag1 [M+H-H₂O]⁺ m/z = 184.02 parent->frag1 - H₂O frag2 [M+H-SO₂CH₃]⁺ m/z = 123.04 parent->frag2 - •SO₂CH₃

Caption: Predicted MS Fragmentation Pathway.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a stock solution. Further dilute to a final concentration of 1-10 µg/mL in a 50:50 mixture of acetonitrile and water, often with the addition of 0.1% formic acid to promote protonation for positive ion mode.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.

  • Data Acquisition: Infuse the sample solution directly into the ion source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the compound's structure. Although an experimental spectrum is not publicly available, the expected absorption bands can be predicted based on the known frequencies of its constituent functional groups.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity
3500 - 3200O-H Stretch (Boronic Acid, H-bonded)Strong, Broad
3100 - 3000C-H Stretch (Aromatic)Medium
2980 - 2850C-H Stretch (Methyl)Medium
1600 - 1475C=C and C=N Stretch (Pyridine Ring)Medium to Weak
~1350 & ~1150S=O Asymmetric & Symmetric Stretch (Sulfone)Strong
1380 - 1310B-O Stretch (Boronic Acid)Strong
~750B-O-H Out-of-plane BendMedium, Broad

Frequencies are based on characteristic values for pyridine, sulfone, and boronic acid functionalities.[4][5][6][7][8][9]

Interpretation of IR Spectrum

The IR spectrum of this compound is expected to be dominated by several key features:

  • A very broad and strong absorption in the 3500-3200 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the boronic acid dimer.[10]

  • Two distinct, strong peaks around 1350 cm⁻¹ and 1150 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the methylsulfonyl group, respectively. These are highly diagnostic for the sulfone functionality.[6]

  • A strong band in the 1380-1310 cm⁻¹ range, attributable to the B-O stretching vibration.[4][5]

  • Weaker to medium absorptions between 1600 cm⁻¹ and 1475 cm⁻¹ arising from the C=C and C=N stretching vibrations within the pyridine ring.

  • Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the methyl C-H stretches will appear just below 3000 cm⁻¹.

Experimental Protocol: ATR-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or germanium crystal).

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

    • The resulting spectrum is usually displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for detailed structural elucidation in solution. ¹H NMR provides information about the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.

Predicted ¹H NMR Data

The chemical shifts in the pyridine ring are heavily influenced by the nitrogen atom and the two strong electron-withdrawing groups (sulfonyl and boronic acid). Protons at positions 2, 4, and 6 are expected to be significantly deshielded.

Proton(s)Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-29.2 - 9.4Doublet (d)~2.0 (meta coupling)
H-48.8 - 9.0Doublet (d)~2.0 (meta coupling)
H-69.4 - 9.6Singlet (s)-
-SO₂CH₃3.2 - 3.4Singlet (s)-
-B(OH)₂8.0 - 8.5 (broad)Singlet (s)-

Predicted shifts are relative to TMS and can vary with solvent.[11][12]

Interpretation of ¹H NMR Spectrum
  • Aromatic Region: Three distinct signals are expected for the pyridine ring protons. The proton at C6, being ortho to the nitrogen and para to the sulfonyl group, is predicted to be the most deshielded. The protons at C2 and C4 will also be significantly downfield. The coupling between H-2 and H-4 is a meta-coupling, expected to be small (~2 Hz).

  • Methyl Protons: The methyl protons of the sulfonyl group will appear as a sharp singlet, typically in the range of 3.2-3.4 ppm.[12][13]

  • Boronic Acid Protons: The two protons on the hydroxyl groups of the boronic acid will appear as a broad singlet. Its chemical shift is highly dependent on concentration, temperature, and solvent, and it may exchange with residual water in the solvent, sometimes becoming unobservable.

Predicted ¹³C NMR Data

The electron-withdrawing nature of the substituents will also strongly influence the ¹³C chemical shifts. Carbons directly attached to these groups (C3 and C5) and those ortho/para to the nitrogen (C2, C4, C6) will be significantly affected.

Carbon(s)Predicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3~130 (broad due to Boron)
C-4140 - 145
C-5135 - 140
C-6152 - 158
-SO₂CH₃40 - 45

Predicted shifts are relative to TMS and can vary with solvent.[14][15][16][17]

Interpretation of ¹³C NMR Spectrum
  • Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbons adjacent to the nitrogen (C2 and C6) will be the most deshielded. The carbon bearing the boronic acid (C3) will likely appear as a broader signal due to quadrupolar relaxation from the adjacent boron atom.

  • Methyl Carbon: The methyl carbon of the sulfonyl group is expected in the aliphatic region, around 40-45 ppm.[18][19]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable -OH protons. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a good signal-to-noise ratio.

Conclusion

The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a comprehensive and definitive characterization of this compound. MS confirms the molecular weight, IR identifies the key functional groups (sulfonyl, boronic acid, pyridine), and NMR elucidates the precise connectivity and chemical environment of each atom in the structure. The predicted data and interpretations provided in this guide serve as a robust reference for scientists to verify the identity, purity, and structural integrity of this important chemical entity, ensuring confidence in its application in research and development.

References

An In-depth Technical Guide to the Reactivity Profile of 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by Senior Application Scientist

Abstract

5-(Methylsulphonyl)pyridine-3-boronic acid and its derivatives, such as the corresponding pinacol ester, have emerged as pivotal building blocks in modern synthetic and medicinal chemistry. Their utility is most pronounced in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, for the construction of complex biaryl and heteroaryl structures. This guide provides an in-depth analysis of the compound's reactivity profile, grounded in established chemical principles and supported by field-proven insights. We will dissect the electronic effects governing its reactivity, discuss optimal reaction conditions, present detailed experimental protocols, and explore its application in the synthesis of biologically active molecules, including kinase inhibitors.

Introduction: Chemical Identity and Strategic Importance

This compound is a heterocyclic organoboron compound. The strategic placement of the boronic acid group at the 3-position and a potent electron-withdrawing methylsulfonyl (-SO₂CH₃) group at the 5-position of the pyridine ring defines its unique chemical character and reactivity. This substitution pattern makes it an invaluable reagent for introducing the 5-(methylsulfonyl)pyridin-3-yl motif into target molecules, a substructure found in various pharmacologically active agents. Its application is particularly notable in the development of kinase inhibitors, where this moiety can engage in critical hydrogen bonding interactions and enhance solubility and metabolic stability.[1][2]

Physicochemical Properties

A clear understanding of the physical and chemical properties is essential for handling, storage, and application.

PropertyValueReference
CAS Number 913836-01-8[3]
Molecular Formula C₆H₈BNO₄S[4]
Molecular Weight 201.01 g/mol [3]
Appearance Typically a solid[5]
Storage 2-8°C, Sealed, Inert Gas[1]

Due to the inherent instability of many boronic acids, which can be prone to protodeboronation or trimerization to form boroxines, this compound is frequently utilized in its more stable pinacol ester form (CAS: 1206641-26-0).[4] This derivative offers enhanced stability, longer shelf-life, and often improved performance in cross-coupling reactions.

The Core Reactivity: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl halide/triflate, providing a powerful method for constructing biaryl systems.[6]

Mechanistic Considerations & Electronic Profile

The success of a Suzuki-Miyaura coupling is governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The unique electronic nature of this compound significantly influences this cycle.

Suzuki_Miyaura_Cycle Boronate Boronate Transmetalation Transmetalation Boronate->Transmetalation Enters Cycle caption Fig 1: The Suzuki-Miyaura Catalytic Cycle.

Fig 1: The Suzuki-Miyaura Catalytic Cycle.

  • The Pyridine Ring : The nitrogen atom in the pyridine ring is inherently electron-withdrawing and can act as a Lewis base. This can lead to coordination with the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle. This is a known challenge with pyridine-based substrates in Suzuki couplings.[7]

  • The Methylsulfonyl Group (-SO₂CH₃) : This is a powerful electron-withdrawing group. Its presence at the 5-position further reduces the electron density of the pyridine ring. While an electron-deficient aryl halide partner typically accelerates the rate-limiting oxidative addition step, an electron-deficient boronic acid can slow down the transmetalation step.[8] The transfer of the organic group from boron to palladium is facilitated by a more nucleophilic carbon atom bonded to boron. The strong deactivating nature of the sulfonyl group makes this carbon less nucleophilic, presenting a potential challenge.

Therefore, the choice of catalyst, ligand, and base is critical to overcome these competing effects and achieve high-yield coupling.

Optimizing the Reaction: A Field-Proven Protocol

While a universally perfect set of conditions does not exist, extensive studies on challenging heteroaryl couplings provide a robust starting point for optimization. For electron-deficient pyridine boronic acids, highly active catalyst systems are often required.

Key Reaction Components: A Decision Framework

Decision_Tree

Fig 2: Decision tree for selecting key reaction components.

  • Catalyst & Ligand : Standard catalysts like Pd(PPh₃)₄ may be insufficient. Highly active systems comprising a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) are recommended to promote both the difficult oxidative addition of less reactive aryl chlorides and the subsequent transmetalation and reductive elimination steps.[9]

  • Base : The base is crucial for activating the boronic acid to form the more nucleophilic boronate species required for transmetalation. For challenging couplings, inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) often provide superior results compared to sodium carbonate (Na₂CO₃).[7]

  • Solvent : A mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, Toluene/H₂O) is often beneficial. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.[9]

  • Temperature : Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion. Microwave irradiation can also be employed to significantly reduce reaction times.[10]

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure adapted from methodologies used for similar challenging heteroaryl couplings and serves as a validated starting point.[2][11]

Reaction: Coupling of 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester with an Aryl Bromide (Ar-Br).

Materials:

  • Aryl Bromide (1.0 equiv)

  • 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 - 0.05 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 - 0.10 equiv)

  • Potassium Phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Vessel Preparation : To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, 5-(methylsulfonyl)pyridine-3-boronic acid pinacol ester, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition : Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Reaction : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Troubleshooting Common Issues

Troubleshooting_Workflow

Fig 3: A workflow diagram for troubleshooting low yields.

  • Low Conversion : If starting material remains, this often points to insufficient catalyst activity or low temperature. Consider switching to a more active Buchwald-type precatalyst or increasing the reaction temperature.[7]

  • Protodeboronation : The replacement of the boronic acid group with a hydrogen atom is a common side reaction, especially with aqueous bases. Using the more stable pinacol ester or trifluoroborate salt can mitigate this issue.[7]

  • Homocoupling : The formation of a bi-aryl product from two molecules of the boronic acid derivative can occur, often promoted by the presence of oxygen. Ensuring rigorous degassing and using a direct Pd(0) source can reduce this side reaction.[9]

Conclusion

This compound is a sophisticated and highly valuable building block for the synthesis of complex molecules, particularly within drug discovery programs. Its reactivity is dominated by the electronic interplay between the electron-withdrawing pyridine nitrogen and the powerful methylsulfonyl group. While these features present challenges, such as potential catalyst inhibition and reduced nucleophilicity for transmetalation, they can be effectively overcome. By employing modern, highly active palladium catalyst systems with bulky, electron-rich ligands, carefully selected bases like K₃PO₄, and stable boronic acid surrogates like pinacol esters, researchers can reliably and efficiently incorporate the 5-(methylsulfonyl)pyridin-3-yl moiety. This guide provides the foundational knowledge and practical starting points to empower scientists to successfully leverage the unique reactivity of this important reagent in their synthetic endeavors.

References

Sulfonyl-Substituted Boronic Acids: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the sulfonyl group into boronic acid scaffolds has emerged as a powerful tactic in medicinal chemistry and organic synthesis. This guide provides an in-depth exploration of sulfonyl-substituted boronic acids, delving into their synthesis, unique physicochemical properties, and diverse applications. We will examine how the electron-withdrawing nature of the sulfonyl moiety profoundly influences the Lewis acidity and reactivity of the boronic acid, leading to enhanced biological activity and novel synthetic utilities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this important class of organoboron compounds.

Introduction: The Rise of a Privileged Scaffold

Boronic acids, organic compounds featuring a C–B bond and two hydroxyl groups (R-B(OH)₂), have become indispensable tools in modern chemistry.[1] Their versatility as synthetic intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is well-established.[2][3] In recent years, the unique ability of the boronic acid moiety to form reversible covalent bonds with active site nucleophiles, such as the serine in proteases, has propelled their development as potent enzyme inhibitors.[4][5] The clinical success of bortezomib, a boronic acid-containing proteasome inhibitor for treating multiple myeloma, has further catalyzed research into this compound class.[6][7][8]

The introduction of a sulfonyl group (–SO₂–) onto the boronic acid framework imparts distinct electronic and structural properties. The potent electron-withdrawing nature of the sulfonyl group enhances the Lewis acidity of the boron center, thereby influencing its binding affinity and reactivity. This guide will provide a comprehensive overview of the synthesis, properties, and applications of sulfonyl-substituted boronic acids, with a particular focus on their role in drug discovery.

Synthesis of Sulfonyl-Substituted Boronic Acids

The preparation of sulfonyl-substituted boronic acids can be achieved through several synthetic routes, primarily involving either the introduction of a boronic acid moiety onto a sulfonyl-containing precursor or the sulfonylation of a pre-existing arylboronic acid.

Borylation of Aryl Sulfones and Related Compounds

A common strategy involves the borylation of aryl sulfones. Recent advancements have demonstrated both transition-metal-catalyzed and metal-free approaches.

2.1.1. Copper-Catalyzed Borylation

A copper-catalyzed method has been developed for the high-yield synthesis of arylboronic esters from aryl alkyl sulfones using a readily prepared NHC-Cu catalyst.[9] This method offers a versatile route to a wide range of sulfonyl-substituted arylboronic esters.

2.1.2. Radical Borylation

A transition-metal-free approach utilizes the radical borylation of aryl sulfones with N-heterocyclic carbene borane (NHC-borane).[10][11][12] This reaction proceeds via the nucleophilic addition of an NHC-boryl radical to the sulfone, followed by β-scission to yield the aryl borane.[12]

Experimental Protocol: Radical Borylation of Diphenyl Sulfone [12]

  • To a reaction vessel, add diphenyl sulfone (1.0 equiv), 1,3-dimethylimidazol-2-ylidene borane (diMeImd-BH₃, 1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Add a solution of tert-butyl peroxide (t-BuOOt-Bu, 0.2 equiv) in a suitable solvent (e.g., toluene).

  • Heat the reaction mixture at 140 °C for 24 hours.

  • After cooling to room temperature, the reaction is quenched, and the product is purified by column chromatography to afford the corresponding aryl borane.

Suzuki-Miyaura Coupling of Sulfonyl Chlorides

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction can be employed to couple sulfonyl chlorides with boronic acids, providing a direct route to diaryl sulfones.[2][13][14] While this method primarily synthesizes sulfones, it highlights the utility of boronic acids in forming C-S bonds. A three-component synthesis of sulfonamides has also been developed using sulfuric chloride, secondary amines, and arylboronic acids via a palladium-catalyzed Suzuki-Miyaura coupling.[15]

Synthesis of Sulfonamide Boronic Acids

Sulfonamide-substituted boronic acids are of significant interest as enzyme inhibitors. A general synthesis involves the sulfonylation of an aminomethaneboronate intermediate.[16]

Experimental Protocol: Synthesis of Sulfonamidomethaneboronic Acids [16]

  • Treat chloromethylboronic acid pinacol ester with lithium bis(trimethylsilyl)amide to generate the aminomethaneboronate intermediate.

  • Perform an in situ deprotection of the intermediate with methanol.

  • Condense the resulting amine with the desired sulfonyl chloride to yield the sulfonamidomethaneboronic acid pinacol ester.

  • Deprotect the pinacol ester to afford the final sulfonamide boronic acid.

Physicochemical Properties

The incorporation of a sulfonyl group significantly alters the physicochemical properties of boronic acids.

Enhanced Lewis Acidity

The strongly electron-withdrawing sulfonyl group increases the Lewis acidity of the boron atom. This is reflected in a lower pKa of the boronic acid. For example, sulfonyl- and sulfonamide-substituted phenylboronic acids exhibit pKa values of 7.1 and 7.4, respectively, which are significantly lower than that of unsubstituted phenylboronic acid (pKa ≈ 8.8).[17] This enhanced acidity allows for the formation of stable boronate complexes at or near physiological pH, a crucial feature for biological applications.[17][18]

Hydrogen Bonding Capabilities

The sulfonyl and sulfonamide moieties introduce additional hydrogen bond donors and acceptors. This can lead to more extensive and specific hydrogen bonding networks within an enzyme's active site, contributing to higher binding affinity and selectivity.[16][19]

Structural and Electronic Effects

The geometry and electronic properties of a sulfonamide are distinct from those of a carboxamide, a common functional group in many enzyme inhibitors.[16] This difference can lead to altered structure-activity relationships (SAR) and provides an avenue for designing inhibitors with novel binding modes.

Applications in Drug Discovery and Beyond

The unique properties of sulfonyl-substituted boronic acids have led to their exploration in various applications, particularly in the design of enzyme inhibitors.

Serine Protease Inhibitors

Peptidic boronic acids are potent inhibitors of serine proteases.[5][20] The boronic acid forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis.[5][21] Sulfonyl-substituted arylboronic acids have been shown to be strong competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[4]

  • Prostate-Specific Antigen (PSA) Inhibitors: Peptidyl boronic acids have been developed as potent and selective inhibitors of PSA, a serine protease implicated in prostate cancer.[22][23]

  • Malaria Parasite Egress Inhibitors: Peptidic boronic acids have been rationally designed to inhibit the essential serine protease SUB1 of the malaria parasite, thereby blocking parasite egress from red blood cells.[20]

β-Lactamase Inhibitors

β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics. Sulfonamide boronic acids have emerged as potent inhibitors of class C and potentially class A β-lactamases.[16] The replacement of the traditional carboxamide with a sulfonamide has led to inhibitors with high ligand efficiencies and Ki values in the nanomolar range.[16][24] X-ray crystallography has revealed that the distinct geometry and polarity of the sulfonamide group compared to the carboxamide contribute to a different structure-activity relationship.[24]

HIV-1 Protease Inhibitors

By exploiting the hydrogen bonding capabilities of a boronic acid, a highly potent inhibitor of HIV-1 protease was developed.[19] Replacing an aniline moiety in the drug darunavir with a 4-sulfonylphenylboronic acid resulted in a 20-fold increase in affinity for the protease.[19] X-ray crystallography confirmed that the boronic acid group participates in three hydrogen bonds within the active site.[19]

Carbonic Anhydrase Inhibitors

The ability of boronic acids to bind to zinc ions has been exploited in the design of carbonic anhydrase (CA) inhibitors.[25] Phenylboronic acids decorated with alkyl sulfonyl hydrazones have shown low micromolar inhibition constants against various human CA isoforms, including those associated with cancer.[25]

Boronate Affinity Chromatography

The lower pKa of sulfonyl- and sulfonamide-substituted phenylboronic acids allows for their use in boronate affinity chromatography at or near physiological pH.[17][18] These materials have been successfully used to separate cis-diol-containing molecules such as catecholamines and adenosine phosphates under mild conditions.[18]

Data Summary

Compound ClassTarget EnzymeKey FindingsReference(s)
Peptidyl Boronic AcidsProstate-Specific Antigen (PSA)Potent and selective inhibition with Ki values as low as 65 nM.[22][23]
Sulfonamide Boronic AcidsAmpC β-LactamaseUp to 23-fold improvement in potency compared to carboxamide analogs, with Ki values down to 25 nM.[16][24]
4-Sulfonylphenylboronic Acid Derivative of DarunavirHIV-1 Protease20-fold greater affinity than darunavir.[19]
Phenylboronic Acids with Alkyl Sulfonyl HydrazonesCarbonic AnhydrasesLow micromolar inhibition constants against tumor-associated isoforms.[25]

Visualizations

Synthesis of Sulfonyl-Substituted Boronic Acids

Synthesis_Pathways cluster_borylation Borylation of Aryl Sulfones cluster_sulfonylation Sulfonylation of Arylboronic Acids Aryl Sulfone Aryl Sulfone Arylboronic Ester Arylboronic Ester Aryl Sulfone->Arylboronic Ester Cu-Catalyzed Aryl Sulfone->Arylboronic Ester Radical Borylation NHC-Cu Catalyst NHC-Cu Catalyst NHC-Cu Catalyst->Aryl Sulfone Radical Initiator Radical Initiator Radical Initiator->Aryl Sulfone Arylboronic Acid Arylboronic Acid Diaryl Sulfone Diaryl Sulfone Arylboronic Acid->Diaryl Sulfone Suzuki-Miyaura Coupling Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Diaryl Sulfone Pd Catalyst Pd Catalyst Pd Catalyst->Arylboronic Acid Serine_Protease_Inhibition Enzyme_Inhibitor Serine Protease (Active Site) Sulfonyl-Substituted Boronic Acid Tetrahedral_Intermediate Covalent Adduct Ser-O-B(OH)R-SO2R' Enzyme_Inhibitor:f0->Tetrahedral_Intermediate:f0 Reversible Covalent Bonding Enzyme_Inhibitor:f1->Tetrahedral_Intermediate:f0

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of 5-(Methylsulphonyl)pyridine-3-boronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Sulfonylpyridine Moiety

In contemporary medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, prized for its hydrogen bonding capabilities and its ability to modulate pharmacokinetic properties. The introduction of a methylsulfonyl group (—SO₂CH₃) imparts a unique electronic and steric signature, often enhancing metabolic stability, solubility, and target engagement through potent dipolar interactions. 5-(Methylsulphonyl)pyridine-3-boronic acid is a critical building block for installing this valuable motif, enabling the synthesis of complex biaryl and heteroaryl structures that are central to numerous therapeutic programs.

However, the very features that make this reagent attractive also introduce significant synthetic challenges. The strong electron-withdrawing nature of both the pyridine ring nitrogen and the methylsulfonyl group renders the boronic acid susceptible to protodeboronation and slows the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. This guide provides a scientifically-grounded protocol, explaining the causality behind each parameter choice to ensure robust, reproducible, and high-yielding coupling reactions.

The Mechanistic Challenge: Overcoming Electronic Deactivation

The canonical Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1] For electron-deficient heteroaryl boronic acids, the cycle faces two primary bottlenecks.

  • Protodeboronation (Side Reaction): The electron deficiency at the carbon atom bearing the boronic acid group weakens the C-B bond, making it susceptible to cleavage by proton sources (especially water in the presence of a base), which quenches the reagent.[2]

  • Slow Transmetalation (Rate-Limiting Step): The transfer of the organic fragment from boron to the palladium center requires the formation of a boronate species, activated by a base.[3] The electron-deficient nature of the pyridine ring reduces its nucleophilicity, hindering this transfer and slowing the overall reaction rate, allowing more time for side reactions like protodeboronation to occur.

To overcome these challenges, the reaction conditions must be carefully optimized to accelerate the productive catalytic cycle while suppressing the undesired decomposition pathways. This is achieved through the strategic selection of the catalyst system, base, and solvent.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Key Challenges & Solutions Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Transmetalation (Ar'-B(OR)₂) + Base Challenge1 Slow Transmetalation (Electron-Deficient Ar') Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation->Product Solution1 Solution: • Bulky, Electron-Rich Ligands (L) • Strong, Anhydrous Base Challenge1->Solution1 Challenge2 Protodeboronation Ar'-B(OR)₂ → Ar'-H Solution2 Solution: • Anhydrous Solvent • Stable Boronate Esters Challenge2->Solution2

Caption: The Suzuki-Miyaura cycle with key challenges.

Recommended Protocol: Suzuki-Miyaura Coupling of this compound Pinacol Ester

To maximize stability and mitigate protodeboronation, the use of the pinacol ester derivative of the boronic acid is strongly recommended.[1] Boronic esters act as a "slow-release" source of the active boronic acid under basic conditions, maintaining a low steady-state concentration that disfavors decomposition.[2]

This protocol is designed for the coupling of an aryl bromide with 5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester.

Reagents and Stoichiometry
ComponentRoleM.W. ( g/mol )Stoichiometry (equiv.)Example Amount (0.5 mmol scale)
Aryl Bromide (Ar-Br)Electrophile-1.00.50 mmol
5-(Methylsulfonyl)pyridine-3-boronic acid pinacol ester Nucleophile Precursor283.151.2 - 1.5170 - 212 mg (0.6 - 0.75 mmol)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Palladium(0) Source915.720.01 (1 mol% Pd)4.6 mg (0.005 mmol)
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Ligand410.510.04 (4 mol%)8.2 mg (0.02 mmol)
K₃PO₄ (Potassium Phosphate, anhydrous)Base212.272.0 - 3.0212 - 318 mg (1.0 - 1.5 mmol)
1,4-Dioxane (Anhydrous, degassed)Solvent88.11-2.5 - 5.0 mL (0.1 - 0.2 M)

Step-by-Step Experimental Procedure

Experimental_Workflow start Start setup 1. Assemble Reagents - Flame-dry Schlenk tube - Add Ar-Br, Boronic Ester,  K₃PO₄, Pd₂(dba)₃, SPhos start->setup inert 2. Establish Inert Atmosphere - Seal vessel - Evacuate & backfill with  Argon/Nitrogen (3x) setup->inert solvent 3. Add Solvent - Add degassed 1,4-Dioxane  via syringe inert->solvent reaction 4. Heat Reaction - Stir vigorously at 80-100 °C - 12-24 hours solvent->reaction monitor 5. Monitor Progress - TLC / LC-MS analysis - Check for consumption of Ar-Br reaction->monitor workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc & Water - Separate layers monitor->workup Reaction Complete extract 7. Extraction - Extract aqueous layer  with EtOAc (2x) workup->extract wash 8. Wash & Dry - Combine organic layers - Wash with brine - Dry over Na₂SO₄ extract->wash purify 9. Purification - Filter and concentrate - Purify via flash column  chromatography wash->purify end End (Isolated Product) purify->end

References

Applications of Substituted Pyridine Boronic Acids in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Pyridine-Based Building Blocks

In the landscape of contemporary drug discovery, the pyridine scaffold stands out as a privileged heterocyclic motif, integral to the structure of numerous therapeutic agents.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and capacity to serve as a bioisostere for a phenyl ring make it a valuable component in the medicinal chemist's toolbox.[1] The functionalization of this core structure is paramount for fine-tuning the pharmacological profile of a drug candidate. Among the myriad of synthetic tools available, pyridine boronic acids and their derivatives have emerged as exceptionally versatile and powerful building blocks.

This guide delves into the applications of substituted pyridine boronic acids in medicinal chemistry, with a particular focus on their utility in constructing complex, biologically active molecules. We will explore the strategic incorporation of the pyridine moiety and other key functional groups, such as the methylsulfonyl group, to modulate the physicochemical and pharmacokinetic properties of drug candidates. A prominent case study on the synthesis of the first-in-class HIV capsid inhibitor, Lenacapavir, will serve to illustrate the practical application of these principles. Furthermore, detailed protocols for the cornerstone of these synthetic strategies, the Suzuki-Miyaura cross-coupling reaction, will be provided to enable researchers to harness the full potential of these remarkable reagents.

The Strategic Importance of the Pyridine Moiety in Drug Design

The pyridine ring is a common feature in a vast array of FDA-approved drugs, a testament to its favorable properties in a biological context.[1] Its nitrogen atom can act as a hydrogen bond acceptor, facilitating strong and specific interactions with biological targets.[1] Moreover, the pyridine ring is more polar than its carbocyclic counterpart, benzene, which can lead to improved aqueous solubility and more favorable ADME (absorption, distribution, metabolism, and excretion) profiles.[1] The ability to introduce substituents at various positions on the pyridine ring allows for precise control over the steric and electronic properties of the molecule, enabling the optimization of target binding and selectivity.

The Methylsulfonyl Group: A Key Modulator of Physicochemical Properties

The methylsulfonyl (-SO₂CH₃) group is increasingly utilized in medicinal chemistry as a means to enhance the drug-like properties of a molecule. It is a strong hydrogen bond acceptor and can significantly impact a compound's solubility and metabolic stability. The sulfur atom in the sulfone is in its highest oxidation state, rendering it generally resistant to metabolic breakdown. Furthermore, the methylsulfonyl group can act as a bioisostere for other functional groups, such as a nitro group or a sulfonamide, offering an alternative for modulating electronic and steric properties while potentially improving the overall pharmacokinetic profile.[3]

Application Showcase: The Synthesis of Lenacapavir (GS-6207), a First-in-Class HIV Capsid Inhibitor

A compelling example of the strategic use of a substituted pyridine derivative in the synthesis of a groundbreaking therapeutic is that of Lenacapavir (GS-6207). Developed by Gilead Sciences, Lenacapavir is a first-in-class, long-acting injectable HIV capsid inhibitor.[4][5][6] Its novel mechanism of action, which involves the disruption of multiple stages of the viral life cycle, makes it effective against multi-drug resistant HIV-1 strains.[6][7]

The complex architecture of Lenacapavir is assembled through a convergent synthesis, which relies on the coupling of several key fragments. A central piece of this molecular puzzle is a highly substituted pyridine core, which is constructed using a highly selective Sonogashira/Suzuki coupling sequence.[4] While the synthesis of Lenacapavir itself does not directly employ 5-(Methylsulphonyl)pyridine-3-boronic acid, the methodology highlights the power of using functionalized pyridine building blocks in conjunction with cross-coupling chemistry to forge complex biaryl linkages that are crucial for biological activity.

The synthesis of a key intermediate for Lenacapavir involves a Suzuki coupling between a dioxaborolane derivative of a substituted indazole and a di-brominated pyridine intermediate.[4] This reaction underscores the utility of boronic esters, which are often used in place of boronic acids due to their enhanced stability and handling characteristics.

The Role of the Pyridine Core and Other Moieties in Lenacapavir's Activity

Lenacapavir's potent anti-HIV activity stems from its ability to bind to a highly conserved pocket on the HIV-1 capsid protein.[3][8] This binding event stabilizes the capsid, disrupting the delicate balance of assembly and disassembly required for viral replication.[9] The various substituents on the central pyridine ring, along with the other fragments of the molecule, engage in a network of interactions with the capsid protein, contributing to the high-affinity binding and potent antiviral effect.[3] Specifically, the di-fluorobenzyl moiety of Lenacapavir is known to interact with a key region of the capsid protein binding pocket.[3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈BNO₄SN/A
Molecular Weight201.01 g/mol
AppearanceWhite to off-white solidN/A
Melting Point123-125 °CN/A
SolubilitySoluble in polar organic solventsN/A

Table 2: Biological Activity of Lenacapavir

ParameterValueTarget
EC₅₀ (Wild-Type HIV-1)105 pMHIV-1 Capsid
EC₅₀ (Multi-drug Resistant Strains)50-230 pMHIV-1 Capsid

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound (such as a boronic acid or boronic ester) and an organic halide or pseudohalide. This reaction is widely used in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of building blocks.

General Protocol for the Suzuki-Miyaura Coupling of a Pyridine Boronic Acid with an Aryl Halide

This protocol provides a general procedure that can be adapted for the coupling of this compound or other substituted pyridine boronic acids with various aryl or heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

dot

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.05 equiv)

  • Base (e.g., Potassium carbonate [K₂CO₃], 2.0 equiv)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Round-bottom flask

  • Magnetic stirrer

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system followed by the palladium catalyst (0.05 equiv).

  • Reaction: Stir the mixture at room temperature for 5 minutes, then heat to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing Molecular Interactions: Lenacapavir and the HIV Capsid

The following diagram illustrates the key interactions between Lenacapavir and the HIV-1 capsid protein, providing a visual representation of its mechanism of action.

dot

Caption: Simplified diagram of Lenacapavir's interaction with the HIV-1 capsid protein.

Conclusion

Substituted pyridine boronic acids, exemplified by reagents like this compound, are invaluable tools in modern medicinal chemistry. Their utility in constructing complex molecular architectures through robust and versatile reactions like the Suzuki-Miyaura cross-coupling is a cornerstone of many drug discovery programs. The case of Lenacapavir, while not a direct product of this specific boronic acid, powerfully illustrates the strategic importance of functionalized pyridine building blocks in the design of novel therapeutics that address significant unmet medical needs. By understanding the interplay between the pyridine core, key functional groups like the methylsulfonyl moiety, and the principles of synthetic methodology, researchers can continue to push the boundaries of drug design and develop the next generation of life-saving medicines.

References

Application Notes & Protocols for the Synthesis of Bioactive Molecules with 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Sulfonyl-Substituted Pyridine Moiety in Medicinal Chemistry

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a privileged structure. The introduction of a methylsulfonyl group, as seen in 5-(Methylsulphonyl)pyridine-3-boronic acid, further enhances its utility. The strong electron-withdrawing nature of the sulfonyl group modulates the electronic properties of the pyridine ring, influencing its reactivity and potential interactions with biological targets. Boronic acids are indispensable building blocks in medicinal chemistry, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of bioactive molecules, with a particular focus on its use in the development of p38 MAP kinase inhibitors.

The p38 mitogen-activated protein (MAP) kinases are a family of enzymes that play a critical role in cellular responses to inflammatory cytokines and stress. As such, they are a significant target for the treatment of inflammatory diseases, including rheumatoid arthritis and chronic obstructive pulmonary disease. The pyridine-imidazole scaffold has been identified as a key pharmacophore for potent and selective p38 MAP kinase inhibitors. The strategic incorporation of the 5-(methylsulfonyl)pyridine moiety can lead to enhanced potency and desirable ADME (absorption, distribution, metabolism, and excretion) properties in these inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Biaryl p38 MAP Kinase Inhibitors

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboronic acid and an organic halide or triflate. This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide (e.g., a halogenated imidazole derivative), forming a Pd(II) complex.

  • Transmetalation: The organoboronic acid (in this case, this compound) is activated by a base to form a boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition ArylHalide Aryl Halide (R-X) ArylHalide->OxidativeAddition PdII_Complex R-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid This compound (Ar-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation PdII_Aryl_Complex R-Pd(II)-Ar Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination PdII_Aryl_Complex->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product Biaryl Product (R-Ar) ReductiveElimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of a 2-(4-Halophenyl)-5-(5-methylsulfonylpyridin-3-yl)imidazole Derivative

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a halogenated phenyl-imidazole core, a common structural motif in p38 MAP kinase inhibitors.

Materials and Reagents
  • 2-(4-Bromophenyl)-1,4,5-trimethyl-1H-imidazole (or other suitable halogenated imidazole derivative)

  • This compound

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Sodium carbonate (Na2CO3) or another suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add 2-(4-bromophenyl)-1,4,5-trimethyl-1H-imidazole (1.0 eq.), this compound (1.2 eq.), and sodium carbonate (2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq.).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction). The mixture should be thoroughly degassed by bubbling the inert gas through the solvent mixture for 15-20 minutes before addition.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(4-(5-(methylsulfonyl)pyridin-3-yl)phenyl)-1,4,5-trimethyl-1H-imidazole.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Data Presentation: Key Reaction Parameters and Considerations

The success of the Suzuki-Miyaura coupling is dependent on several factors. The following table summarizes key parameters and provides general guidance for optimization.

ParameterRecommended ConditionsRationale & Notes
Boronic Acid This compoundThe electron-withdrawing sulfonyl group can affect reactivity. Pinacol esters of the boronic acid are also commercially available and can sometimes offer improved stability and handling.
Halide Partner Aryl or heteroaryl bromide or iodideBromides and iodides are generally more reactive than chlorides. The choice of halide can impact the required catalyst loading and reaction temperature.
Catalyst Pd(dppf)Cl2, Pd(PPh3)4, or other Pd catalystsThe choice of palladium catalyst and ligand is crucial. Pd(dppf)Cl2 is often a good starting point for heteroaryl couplings.
Base Na2CO3, K2CO3, Cs2CO3, K3PO4The base activates the boronic acid for transmetalation. The choice of base can influence the reaction rate and yield. Cesium carbonate is often used for more challenging couplings.
Solvent Dioxane/Water, Toluene/Water, DMF, THFA mixture of an organic solvent and water is common. The solvent system should be chosen to ensure solubility of all reactants. Degassing the solvent is critical to prevent catalyst deactivation.
Temperature 60-100 °CThe optimal temperature will depend on the specific substrates and catalyst used. Higher temperatures may be required for less reactive halides.

Conclusion and Future Outlook

This compound is a valuable building block for the synthesis of bioactive molecules, particularly in the development of p38 MAP kinase inhibitors. The Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for incorporating this moiety into complex molecular scaffolds. The protocol and guidelines presented in this application note offer a solid foundation for researchers to successfully utilize this reagent in their drug discovery and development programs. Future research may explore the use of this boronic acid in other catalytic cross-coupling reactions and for the synthesis of inhibitors for other kinase targets, further expanding its utility in medicinal chemistry.

Application Notes & Protocols: Chan-Lam Coupling with 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Chan-Lam Coupling for Advanced Heterocyclic Synthesis

The Chan-Lam coupling, a copper-catalyzed cross-coupling of an aryl boronic acid with an amine or alcohol, has emerged as a powerful and practical alternative to palladium-catalyzed methods like the Buchwald-Hartwig reaction.[1][2] Its key advantages lie in the use of an inexpensive and abundant copper catalyst, mild reaction conditions, and a notable tolerance to air and moisture, which simplifies the experimental setup.[3][4] This reaction facilitates the formation of crucial C-N and C-O bonds, which are ubiquitous in pharmaceuticals and functional materials.[2][5]

The reaction is versatile, accommodating a wide range of substrates including phenols, anilines, amides, imides, ureas, carbamates, and sulfonamides.[3][6] This application note provides a detailed experimental procedure for the Chan-Lam coupling, specifically focusing on the use of 5-(Methylsulphonyl)pyridine-3-boronic acid. This particular boronic acid presents a unique challenge due to the electron-deficient nature of the pyridine ring, further deactivated by the strongly electron-withdrawing methylsulfonyl group. Understanding the nuances of this substrate is critical for achieving high yields and purity in the synthesis of complex N-aryl pyridine scaffolds, which are of significant interest in drug discovery.

Mechanistic Insights: The Catalytic Cycle

The mechanism of the Chan-Lam coupling is complex and has been the subject of considerable investigation.[1][5] A generally accepted catalytic cycle is initiated by the interaction of the copper(II) precatalyst with the amine or alcohol nucleophile.[7] The subsequent steps are outlined below:

  • Transmetalation: The aryl boronic acid undergoes transmetalation with the copper(II) species to form a copper(II)-aryl complex.[6][7]

  • Disproportionation/Oxidation: A key step involves the formation of a transient copper(III) intermediate. This can occur through disproportionation of two Cu(II) complexes or by oxidation of a Cu(I) species.[6][7]

  • Reductive Elimination: The Cu(III)-aryl-amide or Cu(III)-aryl-alkoxide intermediate undergoes reductive elimination to form the desired C-N or C-O bond and a copper(I) species.[1]

  • Catalyst Regeneration: The resulting copper(I) is then re-oxidized to copper(II) by an oxidant, typically molecular oxygen from the air, to complete the catalytic cycle.[6][7]

It is this final re-oxidation step that allows the reaction to be run with catalytic amounts of copper under an air atmosphere.[3]

Visualizing the Chan-Lam Catalytic Cycle

Chan_Lam_Coupling CuII_pre Cu(II) Precatalyst (e.g., Cu(OAc)₂) CuII_Amine [Cu(II)(NR₂)Lₓ] CuII_pre->CuII_Amine + R₂NH - L, - H⁺ Amine R₂NH BoronicAcid ArB(OH)₂ (5-(MeSO₂)Py-3-B(OH)₂) BoronicAcid->CuII_Amine CuIII_intermediate [Ar-Cu(III)(NR₂)Lₓ] CuII_Amine->CuIII_intermediate + ArB(OH)₂ (Transmetalation) Product Ar-NR₂ CuIII_intermediate->Product Reductive Elimination CuI_species Cu(I)Lₓ CuIII_intermediate->CuI_species CuI_species->CuII_pre Oxidation Oxidant O₂ (Air) Oxidant->CuI_species

Caption: Catalytic cycle of the Chan-Lam N-arylation reaction.

Experimental Protocol: N-Arylation with this compound

This protocol provides a general procedure that has been found to be effective for the coupling of various amines with the challenging this compound. Optimization may be required for specific amine substrates.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%CommercialStore desiccated.
AmineReagentCommercialEnsure purity.
Copper(II) Acetate (Cu(OAc)₂)Anhydrous, ≥98%CommercialOther Cu(II) sources can be used.[6]
PyridineAnhydrousCommercialActs as a ligand and mild base.
Dichloromethane (DCM)AnhydrousCommercialOther solvents like MeOH, MeCN, or THF can be screened.[6][8]
Saturated aq. NaHCO₃Lab Prepared
Anhydrous MgSO₄ or Na₂SO₄Lab Prepared
Celite®CommercialFor filtration.
Step-by-Step Procedure
  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and copper(II) acetate (1.0 equiv. for stoichiometric, or 0.1-0.2 equiv. for catalytic conditions).

    • Causality Insight: Using a slight excess of the amine can help drive the reaction to completion. While the Chan-Lam can be catalytic, stoichiometric copper is often employed for difficult couplings or during initial optimizations to ensure conversion.

  • Solvent and Base Addition: Add anhydrous dichloromethane (to achieve a concentration of ~0.1 M with respect to the boronic acid) followed by pyridine (2.0-3.0 equiv.).

    • Causality Insight: Pyridine serves a dual role. As a ligand, it coordinates to the copper center, influencing its reactivity. As a base, it facilitates the deprotonation of the amine nucleophile. For electron-deficient systems, a base is often crucial.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at room temperature. The reaction should be left open to the air to allow for the re-oxidation of the copper catalyst.

    • Causality Insight: The reaction's tolerance to air is a significant advantage, as the atmospheric oxygen serves as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination.[3] For particularly sluggish reactions, gentle heating (e.g., 40-60 °C) may be beneficial, but should be monitored for potential side reactions.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 12-48 hours).

    • Trustworthiness Check: Incomplete conversion is a common issue. If the reaction stalls, consider adding another portion of the amine or switching to a stronger, non-nucleophilic base like triethylamine or potassium carbonate.[8]

  • Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Filter the suspension through a pad of Celite® to remove the copper salts, washing the pad with additional dichloromethane.

    • Causality Insight: Filtration through Celite is essential for removing insoluble copper species that can complicate purification.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Causality Insight: The aqueous wash removes residual pyridine and any acidic byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated pyridine product.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion 1. Inactive catalyst. 2. Poor reactivity of the amine. 3. Insufficiently basic conditions.1. Use fresh, high-purity Cu(OAc)₂. 2. Increase reaction temperature (40-80 °C). 3. Screen alternative bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃).[8] 4. Screen alternative solvents (e.g., MeOH, MeCN, Toluene).[6]
Formation of Homocoupled Boronic Acid (Ar-Ar) Excess oxidant or prolonged reaction time.Use catalytic copper (10-20 mol%) instead of stoichiometric. Monitor the reaction closely and stop it once the starting material is consumed.
Protodeboronation (Ar-H) Presence of water or acidic impurities.Use anhydrous solvents and reagents. Ensure the amine starting material is dry.
Difficulty in Product Isolation Product is highly polar and binds to silica.Use a different stationary phase for chromatography (e.g., alumina). Consider purification by crystallization or reverse-phase HPLC.

Conclusion

The Chan-Lam coupling offers a highly effective method for the synthesis of N-arylated pyridines from this compound. While the electron-deficient nature of this substrate requires careful consideration of the reaction conditions, particularly the choice of base and solvent, the protocol outlined provides a robust starting point for researchers. By understanding the underlying mechanism and potential pitfalls, scientists and drug development professionals can successfully employ this powerful transformation to access novel and complex molecular architectures.

References

Application Notes and Protocols for Catalyst and Ligand Selection in Reactions with 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. However, the reactivity of the boronic acid partner can be significantly influenced by its electronic properties. This is particularly true for heteroaryl boronic acids, where the presence of heteroatoms and electron-withdrawing substituents can pose significant challenges. 5-(Methylsulphonyl)pyridine-3-boronic acid is a prime example of such a challenging substrate. The strong electron-withdrawing nature of the methylsulfonyl group, combined with the inherent electron deficiency of the pyridine ring, deactivates the boronic acid towards the key transmetallation step in the catalytic cycle. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic selection of catalysts and ligands for successful cross-coupling reactions with this demanding substrate. We will delve into the mechanistic rationale behind these choices and provide a validated, step-by-step protocol.

The Challenge of Electron-Deficient Pyridine Boronic Acids

The success of a Suzuki-Miyaura coupling hinges on a delicate balance of elementary steps: oxidative addition, transmetallation, and reductive elimination. For electron-deficient boronic acids like this compound, the transmetallation step is often the rate-limiting step. The electron-withdrawing substituents reduce the nucleophilicity of the carbon atom bound to boron, making the transfer of the organic group from boron to the palladium center sluggish. This can lead to low yields, slow reaction times, and competing side reactions such as protodeboronation.

To overcome this hurdle, the choice of catalyst and, more importantly, the ancillary ligand is critical. The ligand's role is to modulate the electronic and steric environment of the palladium center, thereby facilitating the challenging transmetallation and subsequent reductive elimination steps.

Catalyst and Ligand Selection: A Mechanistic Perspective

For electron-deficient heteroaryl boronic acids, the most effective ligands are typically bulky and electron-rich. These properties are crucial for several reasons:

  • Promotion of Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition of the aryl halide to the Pd(0) species.

  • Facilitation of Transmetallation: While seemingly counterintuitive, electron-rich ligands can also promote transmetallation. They stabilize the electron-deficient palladium center during the process and can accelerate the formation of the key intermediate.

  • Steric Hindrance: The bulkiness of the ligand promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium species. This steric pressure also accelerates the final reductive elimination step, which releases the desired product and regenerates the active catalyst.

Commonly employed catalyst systems for these challenging couplings often feature palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ in combination with specialized phosphine ligands.

Recommended Ligand Classes

Based on extensive literature and empirical data, the following classes of ligands have demonstrated significant success in promoting the Suzuki-Miyaura coupling of electron-deficient pyridine boronic acids:

  • Buchwald Ligands: This class of biaryl phosphine ligands, developed by Stephen Buchwald and his group, is renowned for its effectiveness in a wide range of cross-coupling reactions. Ligands such as SPhos , XPhos , and RuPhos are particularly well-suited for challenging substrates due to their optimal balance of electron-donating ability and steric bulk.

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for Suzuki-Miyaura couplings. They are strong σ-donors and form very stable complexes with palladium, which can enhance catalytic activity and longevity.

The selection of the optimal ligand is often substrate-dependent, and a screening of several ligands may be necessary to achieve the best results.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

The following protocol is a representative example for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is adapted from a procedure described in the patent literature, demonstrating a successful application with this specific substrate.

Materials and Reagents
  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Reaction Setup

experimental_setup cluster_reagents Reagents cluster_solvents Solvents BoronicAcid This compound ReactionVessel Reaction Vessel (Inert Atmosphere) BoronicAcid->ReactionVessel ArylBromide Aryl Bromide ArylBromide->ReactionVessel Catalyst Pd(OAc)₂ Catalyst->ReactionVessel Ligand RuPhos Ligand->ReactionVessel Base K₂CO₃ Base->ReactionVessel Dioxane 1,4-Dioxane Dioxane->ReactionVessel Water Water Water->ReactionVessel Heating Heating & Stirring ReactionVessel->Heating Heat (e.g., 100 °C) Workup Aqueous Workup & Extraction Heating->Workup Reaction Monitoring (TLC/LC-MS) Purification Purification Workup->Purification Purification (e.g., Chromatography) Product Final Product Purification->Product Characterization

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Inert Atmosphere: To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and RuPhos (0.04 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (2.0 equiv.).

  • Solvent Addition: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times. Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio). The final reaction concentration should be approximately 0.1-0.2 M with respect to the aryl bromide.

  • Reaction Execution: Seal the reaction vessel and heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Data Summary and Comparison

The following table summarizes typical reaction parameters for the Suzuki-Miyaura coupling of electron-deficient pyridine boronic acids. It is important to note that the optimal conditions may vary depending on the specific coupling partners.

ParameterRecommended ConditionsRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Readily available and effective precursors for generating the active Pd(0) catalyst in situ.
Ligand RuPhos, SPhos, XPhosBulky, electron-rich ligands that accelerate the key transmetallation and reductive elimination steps.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Inorganic bases are generally effective. The choice of base can influence the reaction rate and yield.
Solvent System Dioxane/Water, Toluene/Water, DMFA mixture of an organic solvent and water is often optimal. Water can play a beneficial role in the transmetallation step.
Temperature 80 - 110 °CElevated temperatures are typically required to overcome the activation barrier for these challenging couplings.

Troubleshooting and Optimization

  • Low Yield: If the reaction gives a low yield, consider screening different ligands, bases, and solvent systems. Increasing the catalyst and ligand loading may also be beneficial.

  • Protodeboronation: The undesired cleavage of the C-B bond can be a significant side reaction. Using anhydrous solvents (if a water-free protocol is attempted), lower reaction temperatures, or converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can mitigate this issue.

  • Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur. This is often minimized by ensuring a thoroughly degassed reaction mixture and using a pre-formed Pd(0) catalyst.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound presents a significant synthetic challenge due to the electronic deactivation of the substrate. However, with a rational approach to catalyst and ligand selection, high yields of the desired biaryl products can be achieved. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald family, in combination with a suitable palladium precursor and optimized reaction conditions, is key to overcoming the inherent difficulties of this transformation. The protocol and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors.

Application Note: A Guide to Solvent Effects on the Reactivity of 5-(Methylsulphonyl)pyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-(Methylsulphonyl)pyridine-3-boronic acid is a pivotal building block in contemporary medicinal chemistry and materials science, largely due to the unique electronic properties imparted by the strongly electron-withdrawing methylsulfonyl group. This feature, however, can render its participation in common transformations, such as the Suzuki-Miyaura cross-coupling, highly sensitive to reaction parameters. This guide provides an in-depth analysis of one of the most critical yet often overlooked parameters: the choice of solvent. We move beyond simple solubility considerations to explore the profound impact of the solvent on mechanistic pathways, reaction kinetics, and overall synthetic efficiency. This document offers both the theoretical underpinnings and a practical, validated protocol for systematically evaluating and optimizing solvent systems to maximize the reactivity of this versatile reagent.

The Mechanistic Role of Solvents in the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation. Its catalytic cycle, while elegant, involves a series of intermediates and transition states whose stability and reactivity are intimately linked to the surrounding solvent medium.[1][2] The cycle comprises three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The solvent does not merely act as a passive medium but actively participates in modulating the efficiency of each step.[5]

Suzuki_Cycle cluster_caption Fig 1. The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X Cycle_Start Cycle_Start->Pd0 PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation M+ [R2-B(OH)3]- PdII_R2 R1-Pd(II)Ln-R2 Transmetalation->PdII_R2 Base_Activation Base Activation of Boronic Acid Boronate [R2-B(OH)3]- Base_Activation->Boronate + OH- Boronate->Transmetalation RedElim Reductive Elimination PdII_R2->RedElim Product R1-R2 RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The initial step involves the insertion of the Pd(0) catalyst into the aryl-halide bond. The polarity of the solvent can influence the rate of this step, although its effect is often less pronounced than on transmetalation.

  • Transmetalation: This is frequently the rate-determining step and is highly susceptible to solvent effects. For transmetalation to occur, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex (boronate).[6] The solvent impacts this equilibrium in several ways:

    • Base Solubility & Dissociation: The ability of the solvent to dissolve and dissociate the inorganic base (e.g., K₂CO₃, K₃PO₄) is paramount. Highly polar solvents excel at this, increasing the concentration of the active base.

    • Intermediate Stabilization: The transition state of the transmetalation step is often charged. Polar solvents, particularly aprotic ones, can stabilize these charged intermediates, thereby lowering the activation energy and accelerating the reaction.[5] Research has shown that polar solvents like DMF or acetonitrile can stabilize anionic palladium complexes, which may serve as the active catalyst in certain systems, altering reaction selectivity and rate.[5][7]

    • Water's Role: A small amount of water is often beneficial, or even essential. It can aid in dissolving the base and facilitate the formation of the reactive [R-B(OH)₃]⁻ species.[8]

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is generally less influenced by the solvent, but the overall catalytic turnover can be affected by the solvent's ability to maintain the catalyst in an active, soluble state.[1]

For an electron-deficient substrate like this compound, the boronic acid moiety is less nucleophilic. Consequently, the transmetalation step is often sluggish and requires careful optimization of the base and solvent system to proceed efficiently.

Solvent Classes and Their Impact on Reactivity

The choice of solvent dictates the physical and chemical environment of the reaction. Solvents are broadly categorized based on their polarity (dielectric constant) and their ability to donate protons (proticity).[9][10]

Solvent ClassExample SolventsDielectric Constant (ε)Key Characteristics & Expected Impact
Nonpolar Toluene, Xylenes~2.4Low polarity. Poor at dissolving inorganic bases and charged intermediates. Often requires biphasic conditions (with water) or phase-transfer catalysts. May favor neutral catalyst pathways.[1]
Polar Aprotic (Ethers) 1,4-Dioxane, THF2.2, 7.5Moderate polarity, coordinating. Widely used and provide a good balance of solubility for both organic substrates and organometallic complexes. Often used with water as a co-solvent.[8]
Polar Aprotic (Other) DMF, Acetonitrile (MeCN), DMSO37, 38, 47High polarity, non-protic. Excellent at dissolving salts (bases) and stabilizing charged intermediates. Can significantly accelerate transmetalation but may lead to side reactions or catalyst decomposition at high temperatures.[4][5]
Polar Protic Isopropanol (IPA), Ethanol, Water18, 24, 80High polarity, H-bond donors. Can stabilize charged species and are excellent for dissolving bases.[11] However, they pose a significant risk of protodeboronation , a side reaction where the C-B bond is cleaved by a proton source, destroying the boronic acid.[12] This is a major concern for electron-deficient boronic acids.

Protocol: Systematic Solvent Screening for Suzuki-Miyaura Coupling

This protocol provides a robust, parallel methodology for efficiently screening six common solvent systems to identify the optimal conditions for coupling this compound with a representative aryl bromide.

Workflow Start Reagent Preparation & Stock Solutions Dispense Dispense Reactants into 6 Reaction Vials Start->Dispense Add_Solvents Add Unique Solvent System to Each Vial Dispense->Add_Solvents Degas Degas Vials (N2/Ar Purge) Add_Solvents->Degas Heat Heat to 80 °C with Stirring Degas->Heat Monitor Monitor Reaction Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Analyze Analysis (GC-MS or qNMR) Workup->Analyze End Identify Optimal Solvent Analyze->End

Caption: Experimental workflow for solvent screening.

Materials and Reagents
  • This compound (Reagent 1)

  • 4-Bromoanisole (Reagent 2)

  • Palladium(II) Acetate [Pd(OAc)₂] (Catalyst)

  • SPhos (Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Dodecane (Internal Standard for GC analysis)

  • Solvents (Anhydrous/Degassed):

    • Toluene / H₂O (10:1)

    • 1,4-Dioxane / H₂O (10:1)

    • Tetrahydrofuran (THF)

    • Acetonitrile (MeCN) / H₂O (10:1)

    • N,N-Dimethylformamide (DMF)

    • Isopropanol (IPA) / H₂O (10:1)

Step-by-Step Procedure

Causality: Using a robust, modern catalyst system like Pd(OAc)₂/SPhos provides high activity and broad solvent compatibility. K₃PO₄ is a strong base effective in many solvent systems. The use of an internal standard (dodecane) is critical for accurate, quantitative comparison of reaction performance via GC analysis.

  • Preparation: In a glovebox or under an inert atmosphere, add this compound (40.2 mg, 0.20 mmol, 1.0 equiv), 4-bromoanisole (56.1 mg, 0.30 mmol, 1.5 equiv), K₃PO₄ (84.9 mg, 0.40 mmol, 2.0 equiv), Pd(OAc)₂ (0.9 mg, 0.004 mmol, 2 mol%), and SPhos (3.3 mg, 0.008 mmol, 4 mol%) to each of six 4 mL screw-cap reaction vials equipped with a small magnetic stir bar.

    • Rationale: Using the aryl bromide in excess ensures the complete consumption of the limiting boronic acid, simplifying analysis. The 1:2 Pd:Ligand ratio is standard for generating the active monoligated catalyst.

  • Solvent Addition: To each vial, add 2.0 mL of the respective solvent system. For biphasic systems, add 1.8 mL of the organic solvent and 0.2 mL of degassed deionized water.

  • Degassing: Seal the vials and purge with nitrogen or argon for 5-10 minutes. This step is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Place the vials in a pre-heated reaction block at 80 °C and stir vigorously for 12 hours.

    • Rationale: 80 °C is a moderate temperature suitable for most common solvents and sufficient to drive the reaction to completion within a reasonable timeframe.

  • Monitoring & Quenching: After 12 hours, cool the reactions to room temperature. Take a small aliquot from each vial for LC-MS analysis to confirm product formation and consumption of starting material.

  • Workup for Analysis: To each vial, add dodecane (22.6 µL, 0.10 mmol) as an internal standard. Add 1 mL of water and 1 mL of ethyl acetate. Cap the vial and vortex thoroughly. Allow the layers to separate. Carefully sample the top organic layer for GC-MS analysis.

  • Analysis: Analyze the organic sample by GC-MS. Calculate the yield based on the integrated peak area of the product relative to the internal standard.

Interpreting the Results: A Hypothetical Data Set

Systematic screening as described above allows for a direct, quantitative comparison of solvent performance.

VialSolvent SystemDielectric Constant (ε)Outcome & InterpretationHypothetical Yield (%)
1Toluene / H₂O2.4Low yield. Suggests poor solubility/activity of the base in the nonpolar medium, hindering the crucial transmetalation step.15%
2Dioxane / H₂O2.2Good yield. A classic, reliable system. Dioxane's coordinating ability may help stabilize the palladium catalyst.85%
3THF7.5Moderate yield. Lower performance than dioxane might be due to lower boiling point or different catalyst stabilization properties.62%
4MeCN / H₂O38High yield. The high polarity effectively solubilizes the base and likely stabilizes polar intermediates in the transmetalation step, accelerating the reaction.[5]94%
5DMF37Excellent yield. Similar to MeCN, the high polarity is highly beneficial for the electron-deficient substrate. DMF is an excellent choice for difficult couplings.96%
6IPA / H₂O18Very low yield. The protic nature of isopropanol likely leads to significant protodeboronation of the electron-deficient boronic acid, destroying the starting material.[12]<5%

References

large-scale synthesis considerations for 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 5-(Methylsulphonyl)pyridine-3-boronic acid

Abstract

This document provides a comprehensive guide to the large-scale synthesis of this compound, a key building block in contemporary medicinal chemistry. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and process considerations essential for transitioning from laboratory-scale experiments to robust, scalable production. We detail a preferred synthetic route via halogen-metal exchange and borylation, addressing critical parameters such as reaction conditions, purification strategies, and process safety. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex heterocyclic intermediates.

Introduction: The Strategic Importance of Pyridine Boronic Acids

Pyridine-based boronic acids and their ester derivatives are indispensable reagents in modern organic synthesis, most notably as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction.[1] Their utility allows for the efficient construction of C-C bonds, forming the bi-aryl and heteroaryl-aryl scaffolds prevalent in a vast array of pharmaceuticals and advanced materials.[2] this compound, in particular, introduces a synthetically versatile pyridine ring bearing a polar, electron-withdrawing sulfone group, a common pharmacophore that can modulate physicochemical properties and engage in specific biological interactions.

The primary challenge in producing such molecules at scale is not merely the execution of the chemical transformation but ensuring the process is reproducible, safe, cost-effective, and yields a product of high purity. This guide outlines a validated approach to meet these critical objectives.

Synthetic Strategy: A Rationale for Halogen-Metal Exchange

Several established methods exist for the synthesis of arylboronic acids.[1] For the large-scale preparation of this compound, a halogen-metal exchange followed by electrophilic trapping with a borate ester is the most strategically sound approach.

Key Strategic Considerations:

  • Starting Material Availability: The synthesis commences with 3-Bromo-5-(methylsulfonyl)pyridine, which is commercially available, providing a reliable and cost-effective entry point to the target molecule.[3][4][5]

  • Process Efficiency: Compared to transition-metal-catalyzed borylation (e.g., Miyaura borylation), which often requires expensive catalysts, ligands, and excess diboron reagents, the halogen-metal exchange route is more atom-economical and avoids challenges associated with catalyst removal.[6]

  • Functional Group Compatibility: The methylsulfonyl group is robust and compatible with the cryogenic, strongly basic conditions required for lithiation, minimizing the need for protecting group strategies.

The chosen synthetic pathway proceeds in two key stages: formation of an organometallic intermediate and its subsequent reaction with a borate ester.

Synthesis_Workflow SM Starting Material 3-Bromo-5-(methylsulfonyl)pyridine HME Halogen-Metal Exchange (Cryogenic Lithiation) SM->HME n-BuLi, THF/Toluene -40°C to -70°C Borylation Borylation (Quench with Borate Ester) HME->Borylation Triisopropyl Borate In-Situ Quench Workup Aqueous Work-up & Phase Separation Borylation->Workup Acidic Quench Purification Purification (Recrystallization / Slurry) Workup->Purification Impurity Removal FP Final Product This compound Purification->FP Isolation & Drying

Caption: High-level workflow for the scalable synthesis.

Detailed Synthesis Protocol

This protocol is optimized for a multi-gram scale and emphasizes an "in-situ quench" or "reverse addition" method. This technique, where the organolithium reagent is added to a mixture of the aryl halide and the borate ester, is highly advantageous for large-scale operations.[7][8] It maintains a low concentration of the highly reactive aryllithium intermediate at all times, minimizing side reactions such as reaction with the starting halide.

Materials and Reagents
ReagentCAS NumberMolecular Wt.Grade/PuritySupplier Example
3-Bromo-5-(methylsulfonyl)pyridine445491-71-4236.09>97%Sigma-Aldrich, Ambeed
n-Butyllithium (n-BuLi)109-72-864.062.5 M in hexanesSigma-Aldrich, Acros
Triisopropyl borate (TIB)5419-55-6188.08>98%Sigma-Aldrich, TCI
Toluene108-88-392.14AnhydrousStandard commercial
Tetrahydrofuran (THF)109-99-972.11AnhydrousStandard commercial
Hydrochloric Acid (HCl)7647-01-036.462 M aqueousStandard commercial
Ethyl Acetate (EtOAc)141-78-688.11Reagent GradeStandard commercial
Heptane142-82-5100.21Reagent GradeStandard commercial
Step-by-Step Procedure

Safety First: This procedure involves pyrophoric reagents (n-BuLi) and cryogenic temperatures. All operations must be conducted by trained personnel in a chemical fume hood under a strictly inert (nitrogen or argon) atmosphere. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and cryogenic gloves, is mandatory.[9]

  • Vessel Preparation: A multi-necked, jacketed reactor equipped with an overhead mechanical stirrer, a temperature probe, a nitrogen inlet, and an addition funnel is rendered anhydrous by flame-drying under vacuum or oven-drying.

  • Reagent Charging: The reactor is charged with anhydrous toluene (10 volumes, e.g., 1 L per 100 g of starting material) and anhydrous tetrahydrofuran (THF, 2 volumes). To this solvent mixture, add 3-Bromo-5-(methylsulfonyl)pyridine (1.0 eq) and triisopropyl borate (1.2 eq).

  • Cryogenic Cooling: The resulting slurry is cooled to between -40 °C and -50 °C using a suitable cooling bath (e.g., dry ice/acetone). A temperature below -40 °C is critical to ensure the rate of lithium-halogen exchange is significantly faster than the rate of n-BuLi reacting with the triisopropyl borate.[8]

  • Lithiation (In-Situ Quench): n-Butyllithium (1.1 eq, 2.5 M in hexanes) is added dropwise via an addition funnel or syringe pump over 1-2 hours. The internal temperature must be carefully monitored and maintained below -40 °C throughout the addition to prevent exotherms and side reactions.

  • Reaction Completion: After the addition is complete, the reaction mixture is stirred at -40 °C for an additional 30-60 minutes. Reaction progress can be monitored by quenching a small aliquot and analyzing via LC-MS.

  • Aqueous Work-up: The reaction is quenched by the slow, controlled addition of 2 M aqueous HCl (4.0 eq) while maintaining a low temperature. Caution: This is an exothermic process. Once the addition is complete, the mixture is allowed to warm to ambient temperature.

  • Phase Separation: The biphasic mixture is stirred for 30 minutes. The layers are then allowed to separate, and the lower aqueous layer is removed.

  • Product Isolation: The organic layer is concentrated under reduced pressure to a minimal volume. Heptane (5-10 volumes) is added, which will typically induce precipitation of the product.

  • Filtration and Drying: The resulting solid is stirred as a slurry for 1-2 hours, then collected by filtration. The filter cake is washed with cold heptane and dried under vacuum at 40-50 °C to a constant weight to afford this compound as a white to off-white solid.

Purification and Quality Control

Arylboronic acids are notoriously challenging to purify due to their propensity to form trimeric anhydrides (boroxines) upon dehydration and their susceptibility to protodeboronation.[10]

Common Impurities and Mitigation
  • Boroxine: The cyclic trimer of the boronic acid. Formation is reversible in the presence of water. Drying protocols should be carefully controlled.

  • Protodeboronated Impurity (Methylsulfonylpyridine): Arises from the reaction of the aryllithium intermediate with trace proton sources or decomposition of the boronic acid during work-up or purification.[10] Maintaining anhydrous conditions and low temperatures is key to minimizing this.

  • Borinic Acid: A common byproduct from the reaction of the aryllithium with the product boronic ester.[11] Careful control of stoichiometry and temperature helps reduce its formation.

Purification Strategy

For this compound, which is a solid, the most scalable purification method is recrystallization or a final slurry wash.

  • Recommended Protocol (Slurry): The crude, isolated solid can be effectively purified by stirring it as a thick slurry in a mixture of ethyl acetate and heptane (e.g., 1:5 v/v) at ambient temperature for several hours. This process efficiently removes more soluble, less polar impurities. The purified solid is then isolated by filtration.

  • Alternative (Acid/Base Extraction): Boronic acids are weakly acidic and can be extracted into a basic aqueous phase as the boronate salt.[12] The crude material can be dissolved in an organic solvent (e.g., methyl tert-butyl ether) and extracted with aqueous NaOH. The basic aqueous layer is then washed with fresh organic solvent to remove neutral impurities. Finally, the aqueous layer is acidified, causing the pure boronic acid to precipitate. This method is effective but can be more operationally complex at a large scale.

Purification_Strategy start Crude Product (Post-Workup) slurry Slurry Wash (EtOAc/Heptane) start->slurry filtration Filtration & Drying slurry->filtration check_purity Purity < 98%? filtration->check_purity final_product High Purity Product (>98%) check_purity->final_product No acid_base Acid/Base Extraction check_purity->acid_base Yes acid_base->filtration

Caption: Decision workflow for product purification.

Quality Control Specifications

The final product should be analyzed to ensure it meets the required specifications for subsequent synthetic steps.

TestSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to the structure¹H NMR, ¹³C NMR
Purity≥ 98.0%HPLC or qNMR
Water Content≤ 0.5%Karl Fischer Titration
Residual SolventsPer ICH guidelinesHeadspace GC-MS

Conclusion

The protocol described provides a robust and scalable pathway to high-purity this compound. By employing a cryogenically controlled, in-situ quench lithiation-borylation reaction, this method maximizes yield and purity while minimizing side-product formation. The outlined purification and quality control measures ensure a final product suitable for demanding applications in pharmaceutical development and organic synthesis. Careful attention to process safety, particularly the handling of organolithium reagents and control of reaction exotherms, is paramount for the successful implementation of this synthesis at scale.

References

Application Notes and Protocols: The Strategic Use of 5-(Methylsulphonyl)pyridine-3-boronic Acid in Targeted Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Dual Character for Precision Targeting

In the landscape of targeted covalent inhibitors (TCIs), the quest for warheads that offer a blend of reactivity, selectivity, and tunable kinetics is paramount. 5-(Methylsulphonyl)pyridine-3-boronic acid emerges as a compelling scaffold, uniquely positioned at the intersection of reversible covalency and strategic structural modulation. This molecule incorporates a boronic acid group, a well-established electrophilic warhead known for forming reversible covalent bonds with key nucleophilic amino acid residues, and a methylsulfonylpyridine core, which can significantly influence the compound's physicochemical properties and potential for non-covalent interactions within a protein's binding site.

This guide provides an in-depth exploration of the application of this compound in the design and development of TCIs. We will delve into its mechanism of action, offer detailed protocols for its experimental validation, and present data-driven insights to empower researchers, scientists, and drug development professionals in harnessing its potential.

Scientific Foundation and Mechanism of Action

The utility of this compound in TCIs is rooted in the chemical biology of its constituent parts.

The Boronic Acid Warhead: A Reversible Covalent Interaction

The boronic acid moiety is the primary driver of covalent modification. It readily interacts with nucleophilic amino acid residues such as serine, threonine, and lysine, which are often found in the active sites of enzymes like proteases and kinases.[1][] This interaction is not a simple irreversible bond but rather a reversible formation of a tetrahedral boronate adduct.[3][4] This mimics the transition state of the enzymatic reaction, leading to potent inhibition.[4] The reversibility of this bond is a key advantage, as it can lead to a more favorable safety profile by minimizing the risk of permanent off-target modifications.[1]

The general mechanism involves the initial non-covalent binding of the inhibitor to the target protein, driven by interactions with the pyridine ring and the methylsulfonyl group. This is followed by the nucleophilic attack of a serine, threonine, or lysine residue on the electrophilic boron atom.

Covalent Inhibition Mechanism cluster_0 Step 1: Non-covalent Binding cluster_1 Step 2: Reversible Covalent Adduct Formation Inhibitor 5-(MeSO2)Py-B(OH)2 Complex Non-covalent Complex Inhibitor->Complex Ki Target_Protein Target Protein (with Ser/Thr/Lys) Target_Protein->Complex Adduct Tetrahedral Boronate Adduct Complex->Adduct k_on Adduct->Complex k_off

Figure 1: A simplified workflow illustrating the two-step mechanism of reversible covalent inhibition by a boronic acid-containing inhibitor.

The Methylsulfonylpyridine Scaffold: Modulating Potency and Selectivity

While the boronic acid is the reactive "warhead," the 5-(methylsulphonyl)pyridine-3-yl core provides the crucial "guidance system." The methylsulfonyl group is a strong electron-withdrawing group, which can influence the Lewis acidity of the boron atom, thereby modulating its reactivity. Furthermore, the pyridine ring and the sulfonyl group offer opportunities for specific hydrogen bonds and other non-covalent interactions within the target's binding pocket, enhancing binding affinity (Ki) and selectivity. The strategic placement of these functional groups is a key aspect of rational drug design with this scaffold.

Experimental Protocols for Characterization and Validation

The following protocols provide a framework for the comprehensive evaluation of TCIs derived from this compound.

Protocol 1: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for confirming the covalent binding of an inhibitor to its target protein.[5] This protocol outlines the steps for intact protein mass analysis.

Objective: To detect the mass shift corresponding to the covalent adduction of the inhibitor to the target protein.

Materials:

  • Purified target protein (e.g., a serine protease or kinase)

  • This compound-based inhibitor

  • MS-compatible buffer (e.g., 50 mM ammonium bicarbonate, pH 7.8)

  • Liquid chromatography-mass spectrometry (LC-MS) system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the MS-compatible buffer at a concentration of 1-5 µM.

    • Prepare a stock solution of the inhibitor in DMSO.

    • Incubate the target protein with a 5-10 fold molar excess of the inhibitor at room temperature or 37°C for a defined period (e.g., 1-2 hours). A control sample with protein and DMSO (vehicle) should be run in parallel.

  • Sample Desalting:

    • Desalt the protein-inhibitor mixture using a C4 ZipTip or a similar solid-phase extraction method to remove non-covalently bound inhibitor and buffer salts.

  • Mass Spectrometry Analysis:

    • Analyze the desalted samples by LC-MS. The LC method should be optimized for protein separation.

    • Acquire mass spectra in the positive ion mode.

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

  • Data Analysis:

    • Compare the deconvoluted mass of the inhibitor-treated protein with the control. A mass increase corresponding to the molecular weight of the inhibitor minus the mass of water (for reaction with a hydroxyl group) confirms covalent adduct formation.

ParameterExpected Value
Molecular Weight of Inhibitor 201.0 g/mol
Expected Mass Shift (Adduct) + 183.0 Da (Inhibitor - H₂O)

Table 1: Expected mass shift upon covalent adduct formation with this compound.

Protocol 2: Determination of Inhibitory Potency and Reversibility via Enzyme Kinetics

Enzyme kinetic assays are crucial for quantifying the inhibitory potency (IC₅₀, Kᵢ) and assessing the reversibility of the covalent interaction.[6][7]

Objective: To determine the time-dependent inhibition profile and the reversibility of the inhibitor.

Materials:

  • Target enzyme

  • Substrate for the enzyme (preferably a chromogenic or fluorogenic substrate)

  • Assay buffer (enzyme-specific)

  • This compound-based inhibitor

  • Microplate reader

Procedure:

  • Time-Dependent Inhibition (IC₅₀ Shift Assay):

    • Pre-incubate the enzyme with varying concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes).

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress kinetically using a microplate reader.

    • Calculate the initial reaction rates and plot them against the inhibitor concentration for each pre-incubation time to determine the IC₅₀ values. A decrease in IC₅₀ with increasing pre-incubation time is indicative of covalent inhibition.[8]

  • Reversibility Assay (Jump Dilution):

    • Incubate the enzyme with a high concentration of the inhibitor (e.g., 10-20x IC₅₀) for a sufficient time to reach binding equilibrium.

    • Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into a solution containing the substrate.

    • Monitor the recovery of enzyme activity over time. A gradual recovery of activity indicates that the covalent bond is reversible.[8]

Experimental Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Evaluation Mass_Spec Protocol 1: Mass Spectrometry (Adduct Confirmation) Kinetics Protocol 2: Enzyme Kinetics (Potency & Reversibility) Cell_Viability Protocol 3: Cell-Based Assay (Cellular Potency) Kinetics->Cell_Viability

Figure 2: A high-level experimental workflow for the characterization of a TCI based on this compound.

Protocol 3: Assessment of Cellular Activity

Cell-based assays are essential to determine if the biochemical potency of the inhibitor translates to a biological effect in a cellular context.

Objective: To measure the inhibitor's effect on cell viability or a specific cellular pathway.

Materials:

  • Cancer cell line or other relevant cell line

  • Cell culture medium and supplements

  • This compound-based inhibitor

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the inhibitor. Include a vehicle control (DMSO).

    • Incubate the cells for a specified duration (e.g., 48-72 hours).

  • Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the signal (absorbance or luminescence) using a microplate reader.[9]

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the percentage of viable cells against the inhibitor concentration.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.

Data Interpretation and Considerations

  • Structure-Activity Relationship (SAR): The methylsulfonylpyridine core allows for systematic modifications to explore SAR. For instance, altering the position of the sulfonyl group or substituting the pyridine ring can impact both non-covalent interactions and the reactivity of the boronic acid.

  • Selectivity Profiling: It is crucial to assess the selectivity of the inhibitor against a panel of related and unrelated proteins to ensure on-target activity and minimize potential off-target effects.

  • In Vivo Studies: Promising candidates from in vitro and cellular assays should be advanced to in vivo models to evaluate their pharmacokinetic properties, efficacy, and safety.

Conclusion

This compound represents a versatile and promising scaffold for the development of targeted covalent inhibitors. Its unique combination of a reversible covalent warhead and a tunable recognition element provides a powerful tool for medicinal chemists. The protocols and insights provided in this guide offer a comprehensive framework for the rigorous evaluation of inhibitors based on this scaffold, from initial biochemical characterization to cellular validation. By understanding the underlying mechanisms and employing robust experimental designs, researchers can effectively leverage the potential of this compound to create the next generation of precision medicines.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Protodeboronation of 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 5-(Methylsulphonyl)pyridine-3-boronic acid in synthetic applications. This document provides in-depth troubleshooting strategies, experimental protocols, and foundational knowledge to address the primary challenge associated with this reagent: protodeboronation. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the reproducibility of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts of protodeboronation, providing the necessary background to diagnose and solve common issues.

Q1: What is protodeboronation and why is it a significant problem?

Protodeboronation is a prevalent and undesired side reaction in which the C–B bond of a boronic acid is cleaved and replaced by a C–H bond, effectively destroying the nucleophilic partner in a cross-coupling reaction.[1] This process consumes the boronic acid, reduces the yield of the desired product, and generates a difficult-to-remove byproduct—in this case, 3-(methylsulfonyl)pyridine. For drug development professionals, the formation of this byproduct can complicate purification and introduce potential impurities that must be rigorously controlled.

Q2: Why is this compound exceptionally prone to protodeboronation?

The susceptibility of an arylboronic acid to protodeboronation is highly dependent on its electronic properties.[1][2] this compound is particularly unstable due to two powerful electron-withdrawing features:

  • The Pyridine Ring: The nitrogen atom in the pyridine ring is inherently electron-withdrawing.

  • The Methylsulphonyl Group (-SO₂Me): This is a very strong electron-withdrawing group.

Together, these features make the pyridine ring highly electron-deficient. This electronic pull destabilizes the carbon-boron bond, making it more susceptible to cleavage, especially under the basic conditions typically required for Suzuki-Miyaura cross-coupling.[2][3] Mechanistic studies have shown that highly electron-deficient arylboronic acids can undergo rapid decomposition in the presence of a base.[2][4]

Q3: How can I confirm that protodeboronation is the primary issue in my reaction?

Identifying the protodeboronated byproduct is the definitive way to diagnose the problem. This can be achieved using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Look for a peak with the mass corresponding to 3-(methylsulfonyl)pyridine.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Compare the spectrum of your crude reaction mixture to a reference spectrum of 3-(methylsulfonyl)pyridine. The disappearance of the boronic acid signals and the appearance of a new, simplified aromatic spin system is a strong indicator.

  • TLC (Thin-Layer Chromatography): The byproduct will have a different Rf value than the starting boronic acid and the desired product. Staining may be required for visualization.

Part 2: Troubleshooting Guide & Optimization Strategies

If you have confirmed that protodeboronation is diminishing your reaction's efficiency, the following strategies are presented in order of increasing complexity.

Issue: Low yield of coupled product with significant formation of 3-(methylsulfonyl)pyridine.

This is the most common manifestation of the protodeboronation problem. The key is to adjust reaction conditions to favor the rate of the desired catalytic cycle over the rate of the undesired C-B bond cleavage.

The base is critical for activating the boronic acid but is also a primary culprit in promoting protodeboronation, particularly in the presence of water.[1][2] Strong bases (like NaOH, KOH) in aqueous media create a high concentration of the reactive boronate species, which is highly susceptible to protonolysis.[2][4]

Expert Recommendation: Switch to milder, non-nucleophilic bases. The goal is to find a base strong enough to facilitate transmetalation but not so aggressive that it rapidly degrades the boronic acid.

BaseCommon Solvent(s)Rationale & Key Considerations
K₃PO₄ Dioxane/H₂O, THFOften the best starting point. It is sufficiently basic but less harsh than hydroxides.
Cs₂CO₃ Dioxane, Toluene, DMFCesium salts can accelerate reductive elimination and are often effective where other bases fail.
K₂CO₃ Dioxane/H₂O, DMFA common and cost-effective choice, but can be less effective than K₃PO₄ for challenging substrates.
CsF Dioxane, THFUsed in anhydrous conditions. The fluoride anion can interact with the boron center, but its primary role is as a base.[5]

Actionable Protocol:

  • To a degassed solution of your aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and palladium catalyst/ligand in an anhydrous solvent (e.g., dioxane), add K₃PO₄ (2.0-3.0 equiv.).

  • If water is required for the catalyst system, minimize its content (e.g., use a 10:1 dioxane:H₂O ratio).

  • Run the reaction at the lowest effective temperature (start at 60-80 °C) and monitor closely by LC-MS or TLC.

Protodeboronation requires a proton source.[6][7] While Suzuki reactions are often run in aqueous mixtures, water can be a direct participant in the undesired pathway.

Expert Recommendation: Minimize or eliminate water by using anhydrous solvents. This physically separates the activated boronate from a ready source of protons, slowing the rate of protodeboronation.[8]

Recommended Anhydrous Solvents:

  • 1,4-Dioxane

  • Tetrahydrofuran (THF)

  • Toluene

  • Dimethoxyethane (DME)

Workflow Diagram: Troubleshooting Protodeboronation

G cluster_0 Initial Observation cluster_1 Tier 1 Optimization cluster_2 Tier 2 Advanced Strategy cluster_3 Outcome Start Low Yield & Byproduct Detected Base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) Start->Base Modify Conditions Solvent Use Anhydrous Solvent (e.g., Dioxane, THF) Base->Solvent Still Low Yield? Temp Lower Reaction Temp (e.g., 60-80°C) Solvent->Temp Still Low Yield? Ester Convert to Boronic Ester (Pinacol or MIDA) Temp->Ester Optimization Failed? Success Problem Solved: High Yield Achieved Temp->Success Optimization Worked! Ester->Success

Caption: A tiered workflow for troubleshooting protodeboronation.

The contest between productive coupling and protodeboronation is a kinetic one. A highly active catalyst system can accelerate the Suzuki-Miyaura cycle to such an extent that the desired reaction is complete before significant protodeboronation can occur.[1][9]

Expert Recommendation: For challenging substrates like this, use modern, highly active palladium precatalysts and bulky biarylphosphine ligands.

Recommended Catalyst Systems:

  • Precatalysts: XPhos Pd G3/G4, SPhos Pd G3/G4

  • Ligands: Buchwald ligands (e.g., SPhos, XPhos, RuPhos) are designed to promote fast oxidative addition and reductive elimination.

These advanced systems often operate efficiently at lower temperatures, which further disfavors the protodeboronation side reaction.[9]

Part 3: The Most Robust Solution: Derivatization to Boronic Esters

When the strategies above fail to provide satisfactory results, the most reliable solution is to move away from the boronic acid entirely.

Q4: My optimization attempts are insufficient. What is the definitive method to prevent protodeboronation?

Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester (Bpin) or an N-methyliminodiacetic acid (MIDA) boronate .[10][11] These derivatives "mask" the reactive boronic acid group.

Why Boronic Esters Work:

  • Increased Stability: The bulky groups (like pinacol) or internal coordination (in MIDA) sterically and electronically protect the boron center from attack.[8][12] This makes them exceptionally stable to benchtop storage and resistant to premature protodeboronation under reaction conditions.[10][13]

  • Slow Release: Under the basic, aqueous conditions of the Suzuki reaction, MIDA boronates slowly hydrolyze to release the free boronic acid in situ.[1][11][12] This "slow-release" mechanism keeps the instantaneous concentration of the unstable boronic acid very low, ensuring that when it is formed, it is quickly consumed by the palladium catalyst rather than undergoing decomposition.[12][13]

Mechanism: Competing Pathways

G A Ar-B(OH)₂ (Boronic Acid) B [Ar-B(OH)₃]⁻ (Activated Boronate) A->B + Base (OH⁻) D Ar-Pd(II)-X B->D Transmetalation F Ar-H (Protodeboronation) B->F + H₂O (Proton Source) C Ar-X + Pd(0) C->D Oxidative Addition E Ar-Ar' (Desired Product) D->E Reductive Elimination

Caption: Desired Suzuki coupling vs. undesired protodeboronation.

Experimental Protocol: Conversion to Pinacol Boronate Ester

This protocol provides a general method for converting the boronic acid to its more stable pinacol ester.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equiv.) and pinacol (1.1 equiv.).

  • Solvent: Add a solvent capable of azeotropically removing water, such as toluene or THF.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1-4 hours. The reaction progress can be monitored by TLC or LC-MS. For less reactive systems, refluxing with a Dean-Stark trap to remove water can drive the reaction to completion.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude this compound pinacol ester is often a stable solid that can be used directly in the subsequent Suzuki-Miyaura coupling reaction, sometimes after a simple filtration or recrystallization.

By implementing these evidence-based strategies, you can effectively mitigate the challenge of protodeboronation and successfully incorporate the 5-(methylsulphonyl)pyridine-3-yl moiety into your target molecules.

References

Technical Support Center: Purification of 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(methylsulphonyl)pyridine-3-boronic acid. As a crucial building block in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions in pharmaceutical and materials science research, its purity is paramount. This guide provides in-depth troubleshooting advice and validated protocols to help you overcome common purification challenges, ensuring the high quality of your material for downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when handling this specific boronic acid.

Q1: What are the primary impurities I should expect in my crude this compound?

A1: The impurity profile is typically dictated by the synthetic route and workup conditions. However, there are three classes of impurities that are consistently observed:

  • Protodeboronation Product: The most common impurity is often the protodeboronated arene, 3-(methylsulfonyl)pyridine. This arises from the cleavage of the C-B bond, which can be catalyzed by acid, base, or residual metal catalysts under aqueous and/or heated conditions.[1] Heteroaromatic boronic acids are particularly susceptible to this side reaction.

  • Boroxine: Boronic acids can undergo dehydration, especially upon storage or during concentration from non-aqueous solvents, to form a cyclic trimer anhydride known as a boroxine.[2][3] This will appear as a higher molecular weight species in mass spectrometry and can complicate NMR analysis.

  • Residual Synthesis Reagents: Depending on the synthesis (e.g., from a halogenated precursor via lithiation or Grignard formation), you may have residual starting materials or organometallic byproducts.[4]

Q2: Why is my boronic acid streaking or getting stuck on a standard silica gel column?

A2: This is a classic problem for many boronic acids, especially polar ones like this compound.[5][6] The issue is twofold:

  • High Polarity: The combination of the pyridine ring, the sulfonyl group, and the boronic acid moiety makes the molecule highly polar, leading to poor elution with common non-polar solvent systems.

  • Silica Interaction: The acidic silanol groups (Si-OH) on the surface of standard silica gel can interact strongly with both the Lewis basic pyridine nitrogen and the Lewis acidic boronic acid. This can lead to irreversible adsorption, decomposition on the column, and significant streaking, making purification ineffective.[5][7][8]

Q3: How stable is this compound?

A3: Compared to its 2- and 4-pyridyl isomers, the 3-pyridyl isomer is generally more stable.[9] The 2-pyridyl isomer, in particular, is known to be highly unstable due to a facile protodeboronation pathway involving a zwitterionic intermediate.[1][10] However, the 3-pyridyl isomer is still prone to degradation under certain conditions, such as prolonged heating in aqueous base or exposure to strong acids.[9] For long-term storage, it is best kept in a cool, dry, and inert atmosphere.

Q4: I see complex, broad signals in my ¹H NMR spectrum. Could this be a boroxine? How do I resolve it?

A4: Yes, the presence of boroxine is a very likely cause for complex or broadened NMR signals.[3] The best way to resolve this is to hydrolyze the boroxine back to the monomeric boronic acid. This can often be achieved simply by dissolving the sample in a coordinating solvent like methanol-d₄ for NMR analysis or, more definitively, by recrystallizing the crude material from a solvent system containing water (e.g., water, ethanol/water, or acetonitrile/water).[2] The water will hydrolyze the B-O-B bonds of the anhydride to regenerate the desired boronic acid.

Section 2: Troubleshooting and Purification Strategy

This guide provides a logical flow for diagnosing issues and selecting an appropriate purification strategy.

Diagram: General Purification Strategy Flowchart

This diagram outlines the decision-making process for purifying your crude product.

G cluster_start Initial Assessment cluster_methods Purification Methods cluster_end Final Product Start Crude Product Analysis Analyze by TLC/LCMS/ ¹H NMR Start->Analysis AcidBase Method 2: Acid-Base Extraction Analysis->AcidBase Main impurities are non-acidic/non-basic? Deriv Method 3: Derivatize to Pinacol Ester & Chromatograph Analysis->Deriv Acid-base extraction fails? Impurities have similar acidity? Recryst Method 1: Recrystallization PureProduct Pure Product Recryst->PureProduct AcidBase->Recryst Further polishing needed? AcidBase->PureProduct Purity >98%? Deriv->PureProduct After hydrolysis

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution & Rationale
Low Purity After Recrystallization 1. Inappropriate Solvent: The chosen solvent may not provide a sufficient solubility difference between the product and impurities at high and low temperatures. 2. Cooling Too Rapidly: Fast cooling traps impurities within the crystal lattice.[2] 3. "Oiling Out": The compound's melting point may be lower than the boiling point of the solvent, causing it to separate as a liquid instead of crystallizing.1. Re-screen Solvents: Test a range of solvents or mixed-solvent systems (see Table 1). An ideal system dissolves the compound when hot but sparingly when cold. 2. Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature before moving to an ice bath. This promotes selective crystal growth.[2] 3. Adjust Solvent System: If oiling out occurs, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then cool slowly.
Significant Protodeboronation in Product 1. Harsh pH: Exposure to strong acid or base, especially with heat, can cleave the C-B bond. 2. Prolonged Reaction/Workup Times: The longer the compound is exposed to destabilizing conditions, the more protodeboronation will occur.1. Use Milder Conditions: During acid-base extractions, use milder bases (e.g., NaHCO₃ if possible) and acids, and perform all steps at low temperatures (0-5 °C). Aim for a pH around the isoelectric point (~pH 7) for precipitation.[11] 2. Minimize Exposure: Work efficiently and avoid unnecessarily long heating or stirring times during workup and purification.
Product is an Intractable Oil or Gum 1. High Impurity Level: A large amount of impurities can suppress crystallization. 2. Excessive Boroxine: A high concentration of the boroxine trimer can result in a glassy or gummy solid.1. Attempt an Acid-Base Cleanup: Use the acid-base extraction protocol (Method 2) first to remove the bulk of neutral or basic impurities. This may yield a solid product that can then be recrystallized. 2. Convert to Pinacol Ester: If other methods fail, derivatizing to the more stable and crystalline pinacol ester (Method 3) is a robust strategy.[7] The ester is much easier to handle and purify via standard chromatography.

Section 3: Recommended Purification Protocols

Method 1: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from neutral or basic impurities. It is often the most effective first-pass purification technique.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Basic Extraction: Transfer the organic solution to a separatory funnel and extract with a cold (0-5 °C) 1M aqueous solution of sodium hydroxide (NaOH). Extract 2-3 times. The boronic acid will deprotonate to form a water-soluble boronate salt, moving into the aqueous layer.[12][13]

    • Expert Tip: The pyridine nitrogen may also be protonated or neutral depending on the pH. The key is that the boronic acid (pKa ~7-9) is acidic enough to be extracted by a sufficiently strong base.

  • Wash Step: Keep the combined aqueous layers. Discard the organic layer, which contains neutral impurities. Wash the aqueous layer once with fresh ethyl acetate or ether to remove any remaining non-acidic impurities.[13]

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add cold 1.5N hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is approximately 7.[11] The pure boronic acid will precipitate as a white solid as it is neutralized.

    • Causality Check: Precipitating near the isoelectric point minimizes the solubility of the amphoteric molecule. Over-acidification can re-protonate the pyridine and increase solubility, lowering your yield.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold non-polar solvent like hexane to aid drying.

  • Drying: Dry the purified solid under high vacuum. If purity is still insufficient, proceed with recrystallization as a final polishing step.

Method 2: Purification via Pinacol Ester Derivatization & Chromatography

When acid-base extraction is insufficient, converting the polar boronic acid to its less polar, more stable pinacol ester allows for purification via standard silica gel chromatography.[7]

Step-by-Step Protocol:

  • Esterification: In a round-bottom flask, suspend the crude boronic acid in a solvent such as toluene or ethyl acetate. Add 1.1 equivalents of pinacol.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction. Monitor the reaction by TLC or LCMS until the starting material is consumed.

  • Workup: Cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound pinacol ester.

  • Chromatography: Purify the crude ester using flash column chromatography.

    • Stationary Phase: Standard silica gel can be used, as the pinacol ester is much less prone to decomposition than the free acid.[9] To further improve recovery, you can use silica gel that has been pre-treated with boric acid.[5][14]

    • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point.

  • Hydrolysis (Optional): If the free boronic acid is required, the purified pinacol ester can be hydrolyzed. A common method is to stir the ester in a 2:1 mixture of acetone and 1N HCl at room temperature until cleavage is complete.

Section 4: Data & Visualization

Table 1: Qualitative Solvent Selection Guide for Recrystallization
Solvent / SystemSuitabilityRationale & Comments
Water ★★★☆☆Good for removing non-polar impurities and hydrolyzing boroxines. Solubility might be high, potentially leading to lower yields.[8]
Ethanol/Water ★★★★☆An excellent starting point. Dissolve in a minimum of hot ethanol and add hot water dropwise until turbidity persists, then clarify with a drop of ethanol and cool.[2]
Acetonitrile ★★★☆☆A good polar, aprotic option. Can be effective for crystallizing boronic acids, especially from their boroxine form.[11]
Ethyl Acetate ★★☆☆☆May be suitable for removing highly polar or insoluble impurities. The target compound may have high solubility.
Dichloromethane (DCM) / Hexane ★☆☆☆☆Generally unsuitable for the final crystallization step due to the high polarity of the product, but can be used for trituration to remove non-polar grease or byproducts.
Diagram: Troubleshooting Logic Flow

This diagram helps diagnose purification issues based on analytical data.

G cluster_analysis Analysis cluster_diagnosis Diagnosis & Solution start Purification Outcome: Impure Product nmr Analyze ¹H NMR / LCMS start->nmr boroxine Symptom: Broad NMR signals, [3M-3H₂O+H]⁺ peak in MS. Diagnosis: Boroxine Present. Solution: Recrystallize from aqueous solvent (e.g., EtOH/H₂O). nmr->boroxine Complex spectrum? deboronation Symptom: Signals for 3-(methylsulfonyl)pyridine. Diagnosis: Protodeboronation. Solution: Re-evaluate workup. Use cold/mild acid-base conditions. nmr->deboronation Deboronated peak? other Symptom: Sharp, unidentifiable signals (not starting material). Diagnosis: Persistent Impurity. Solution: Try alternative method (e.g., derivatization). nmr->other Other peaks?

Caption: A logical flow for troubleshooting impure samples.

References

improving yields in Suzuki reactions with electron-deficient pyridyl boronic acids.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Improving Yields in Suzuki Reactions with Electron-Deficient Pyridyl Boronic Acids Audience: Researchers, scientists, and drug development professionals. From the desk of: The Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth troubleshooting advice and practical solutions for one of the more challenging areas of cross-coupling chemistry: the Suzuki-Miyaura reaction involving electron-deficient pyridyl boronic acids. These substrates are notorious for their instability and poor reactivity, but with a rational approach to reaction design, high yields are achievable. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered by researchers.

Question 1: Why are my Suzuki coupling reactions with pyridyl boronic acids, especially 2-pyridyl, consistently resulting in low yields?

Answer: This is a well-documented issue often referred to as the "2-pyridyl problem".[1] Low yields typically stem from a combination of three primary factors:

  • Inherent Instability of the Boronic Acid: Pyridyl boronic acids, particularly the 2-pyridyl isomer, are highly susceptible to a side reaction called protodeboronation.[2][3] This reaction cleaves the C-B bond and replaces it with a C-H bond, consuming your starting material and generating a simple pyridine byproduct that can complicate purification.[4]

  • Catalyst Inhibition and Deactivation: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[1][5] This coordination can form inactive catalyst species, effectively removing palladium from the catalytic cycle and stalling the reaction.

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring slows down the crucial transmetalation step, where the pyridyl group is transferred from boron to the palladium center.[2][5] This sluggish step allows competing decomposition pathways, like protodeboronation, to become more significant.

Question 2: What exactly is protodeboronation, and how can I minimize it?

Answer: Protodeboronation is the protonolysis of the carbon-boron bond.[3] For many aryl boronic acids, this process is catalyzed by acid or base. However, 2-pyridyl boronic acid has a unique, rapid decomposition pathway that is often fastest at neutral pH.[4] Under these conditions, it can form a zwitterionic intermediate that undergoes a rapid, unimolecular fragmentation.[4]

To minimize protodeboronation, consider these strategies:

  • Switch to a More Stable Boron Reagent: This is the most effective solution. Boronate esters (e.g., pinacol esters) or potassium trifluoroborate salts are significantly more stable and less prone to this side reaction.[3][5] MIDA (N-methyliminodiacetic acid) boronates are another excellent option, designed for slow release of the boronic acid to keep its concentration low throughout the reaction.[3]

  • Control the Base and Solvent: Use of anhydrous solvents and non-aqueous bases can be beneficial. A strong, non-nucleophilic base like potassium phosphate (K₃PO₄) is often a good choice.[5][6] The presence of water can facilitate protodeboronation, although some protocols for boronate esters find that a small amount of water is beneficial.[7]

Question 3: Should I use the pyridyl boronic acid, its pinacol ester, or a trifluoroborate salt?

Answer: The choice involves a trade-off between reactivity and stability.[8]

  • Boronic Acids: Generally the most reactive, which can lead to faster reaction times. However, they are the least stable and most prone to decomposition.[8] Their purity can be difficult to ascertain and maintain.

  • Boronate Esters (e.g., Pinacol): Offer significantly enhanced stability.[8][9] They are often crystalline solids that are easier to handle, purify, and store. While they may be slightly less reactive than the corresponding acid, their stability often leads to more reproducible and higher isolated yields in complex syntheses because you start with a purer, more reliable reagent.[8][10]

  • Potassium Trifluoroborates (R-BF₃K): These are also highly stable, crystalline solids. They serve as a "slow-release" source of the boronic acid under the reaction conditions, which helps to suppress side reactions like homocoupling and protodeboronation.[3]

For challenging electron-deficient pyridyl substrates, starting with a pinacol ester or a trifluoroborate salt is highly recommended to circumvent the stability issues of the free boronic acid.

Question 4: What is the best catalyst and ligand combination for these difficult couplings?

Answer: Standard catalysts like Pd(PPh₃)₄ often fail with these substrates.[11] Success requires more advanced catalyst systems that can address both the difficult oxidative addition (especially with aryl chlorides) and catalyst deactivation.

The most effective systems typically use a palladium(II) or palladium(0) precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands.[11][12]

  • Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are specifically designed to stabilize the palladium catalyst, promote the challenging oxidative addition step, and accelerate the final reductive elimination.[5] Their steric bulk helps prevent the pyridine nitrogen from deactivating the catalyst.[5]

  • Other Effective Ligands: N-heterocyclic carbenes (NHCs) or other specialized phosphines like CataCXium A have also shown unique competence in promoting these reactions, particularly under anhydrous conditions.[6][13]

The key is to use a ligand that creates a highly active and stable catalytic species capable of rapid turnover, which outcompetes the substrate decomposition pathways.[3]

Part 2: In-Depth Troubleshooting Guides

Use this section to diagnose specific experimental outcomes.

Problem: Low Conversion (Significant Unreacted Starting Material)

This outcome suggests an issue with the catalytic cycle's efficiency.

  • Potential Cause 1: Catalyst Deactivation/Inhibition.

    • Why it happens: The nitrogen lone pair on your pyridyl substrate is coordinating to the Pd-center, forming an off-cycle, inactive complex. This is especially problematic with less sterically hindered catalysts.[1][5]

    • Solution:

      • Switch to a Bulkier Ligand: This is the primary solution. Replace ligands like PPh₃ with a Buchwald-type biarylphosphine ligand (e.g., SPhos, XPhos). The steric bulk of these ligands creates a protective pocket around the metal center, hindering coordination by the pyridine nitrogen.[5]

      • Ensure an Inert Atmosphere: While catalyst deactivation by pyridine is a major concern, decomposition by oxygen is also a common issue. Ensure your solvents are properly degassed and the reaction is run under a rigorously inert atmosphere (Argon or Nitrogen).[5]

  • Potential Cause 2: Inefficient Oxidative Addition.

    • Why it happens: If your electrophile is an aryl chloride, the C-Cl bond is much stronger than C-Br or C-I, making the initial oxidative addition step very difficult for the Pd(0) catalyst.[5][12]

    • Solution:

      • Use a More Active Catalyst System: This step is highly dependent on the ligand. Electron-rich, bulky phosphine ligands are essential as they make the palladium center more electron-rich and thus more reactive towards the aryl halide.[12] Systems based on Pd₂(dba)₃ with ligands like SPhos or P(tBu)₃ are excellent starting points.

      • Increase Reaction Temperature: Higher temperatures (e.g., 100-120 °C in solvents like dioxane or toluene) are often required to overcome the activation barrier for C-Cl bond cleavage.[14]

Problem: Main Byproduct is the Protodeboronated Pyridine

This is a clear indication that your pyridyl boron reagent is decomposing faster than it is coupling.

  • Potential Cause 1: Unstable Boronic Acid Reagent.

    • Why it happens: As discussed in the FAQs, 2-pyridylboronic acid is notoriously unstable and readily undergoes protodeboronation, often accelerated by aqueous conditions at neutral pH.[4]

    • Solution:

      • Switch to a Boronate Ester or Trifluoroborate: This is the most robust solution. Use the corresponding pyridyl pinacol boronate or potassium pyridyltrifluoroborate. These derivatives are significantly more stable and will minimize this side reaction.[3][5]

      • Use Anhydrous Conditions: If you must use the boronic acid, switching to an anhydrous solvent (e.g., dry dioxane, toluene) and a non-aqueous base (e.g., anhydrous powdered K₃PO₄ or Cs₂CO₃) can suppress the protonolysis pathway.[6]

  • Potential Cause 2: Reaction is Too Slow.

    • Why it happens: If the catalytic cycle is sluggish (due to an inefficient catalyst or low temperature), the boronic acid has more time to decompose before it can engage in the desired transmetalation step.

    • Solution:

      • Optimize the Catalyst System: Implement a more active catalyst/ligand combination (see above) to accelerate the rate of the productive coupling reaction. The goal is to make the Suzuki coupling kinetically favored over the decomposition pathway.

      • Increase Temperature: Carefully increasing the reaction temperature can sometimes accelerate the coupling more than the decomposition, tipping the balance in favor of your desired product. This should be screened carefully.[15]

Part 3: Data Summaries & Experimental Protocols
Table 1: Comparison of Common Pyridyl Boron Reagents
Reagent TypeStructure Example (2-Pyridyl)StabilityReactivityKey AdvantagesKey Disadvantages
Boronic Acid Py-B(OH)₂LowHighHigh atom economy, potentially faster reactions.[8][16]Prone to protodeboronation and trimerization (boroxine formation); often impure and difficult to handle.[4][8]
Pinacol Boronate Ester Py-B(pin)HighModerateCrystalline, stable, easy to purify and handle; reduces side reactions.[8][10]Lower atom economy; may require slightly more forcing conditions than the acid.[9]
MIDA Boronate Ester Py-B(MIDA)HighControlledExcellent stability; provides slow release of boronic acid, minimizing side reactions.[3]Requires an extra synthetic step to prepare; hydrolysis step needed during reaction.
Potassium Trifluoroborate [Py-BF₃]KHighModerateHighly stable, crystalline solid; easy to handle; resistant to protodeboronation.[3]Often requires specific conditions (e.g., fluoride source) for efficient coupling.
Table 2: Recommended Catalyst/Ligand Systems for Pyridyl Couplings
Palladium SourceLigandTypical SubstratesKey Features
Pd(OAc)₂ or Pd₂(dba)₃SPhos / XPhos Electron-deficient pyridyls, aryl chloridesExcellent for promoting difficult oxidative additions and preventing catalyst deactivation. Widely applicable.
Pd₂(dba)₃P(tBu)₃ Electron-rich chloro-aromaticsHighly active for less reactive electrophiles, but can be sensitive to air.[17]
Pd(dppf)Cl₂(dppf) General purpose, aryl bromidesA robust, general catalyst but may be less effective for highly challenging substrates than Buchwald systems.[7]
Pd-CataCXium A-G3CataCXium A Heteroaryl-heteroaryl couplingsParticularly effective under anhydrous conditions with specific bases like TMSOK.[13]
Protocol 1: General Procedure for Suzuki Coupling of a Pyridyl Pinacol Boronate with an Aryl Bromide

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Pyridyl Pinacol Boronate (1.2–1.5 equiv)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., anhydrous, powdered K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, ~0.1 M)

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, the pyridyl pinacol boronate, and the powdered base.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[5]

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe or cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) by taking small, quenched aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[5] The organic layer is then dried (e.g., over Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified, typically by column chromatography on silica gel.

Part 4: Visualization of Key Concepts
Suzuki-Miyaura Catalytic Cycle for Pyridyl Substrates

This diagram illustrates the key steps and highlights the specific challenges associated with electron-deficient pyridyl boronic acids.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X Deactivation Catalyst Deactivation (Coordination by Py-N) Pd0->Deactivation + Py-B(OR)₂ PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Trans Transmetalation (Often Rate-Limiting) PdII->Trans + [Py-B(OR)₂(OH)]⁻ PdII_Py Ar-Pd(II)-Py(L)₂ Trans->PdII_Py RedElim Reductive Elimination PdII_Py->RedElim RedElim->Pd0 Product Ar-Py (Desired Product) RedElim->Product Protodeboronation Protodeboronation (Side Reaction) ArX Ar-X PyB Py-B(OR)₂ + Base PyB->Protodeboronation + H⁺ Source BaseX Base-X

Caption: The Suzuki cycle with challenges for pyridyl substrates highlighted.

Troubleshooting Decision Tree

This workflow provides a logical path for diagnosing and solving low-yield reactions.

Troubleshooting_Tree start Low Yield in Pyridyl Suzuki Coupling q1 Major byproduct observed? start->q1 q2 Is it the protodeboronated pyridine? q1->q2 Yes q3 Is starting material (halide) consumed? q1->q3 No / Trace sol1 Switch to Boronate Ester (Pinacol, MIDA) or BF₃K Salt. Use anhydrous conditions. q2->sol1 Yes sol4 Complex Mixture: - Thoroughly degas solvents. - Check purity of reagents. - Re-optimize catalyst/base. q2->sol4 No sol2 Optimize Catalyst System: - Use bulky, e⁻-rich ligand (SPhos, XPhos). - Ensure rigorous inert atmosphere. q3->sol2 No sol3 Improve Oxidative Addition: - Use more active ligand. - Increase temperature. - Switch from Ar-Cl to Ar-Br. q3->sol3 Yes

Caption: A decision tree for troubleshooting low-yield pyridyl Suzuki reactions.

References

Technical Support Center: 5-(Methylsulphonyl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting Suzuki-Miyaura cross-coupling reactions involving the electron-deficient heteroaromatic compound, 5-(Methylsulphonyl)pyridine-3-boronic acid. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Here, we address the most common initial queries and challenges encountered when working with this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield of the desired product. What are the most likely culprits?

A1: Low yields with this substrate are typically traced back to two primary, competing side reactions: protodeboronation and homocoupling of the boronic acid.[1] The electron-withdrawing nature of the methylsulphonyl group and the presence of the pyridine nitrogen make the boronic acid particularly susceptible to these decomposition pathways.[2] It is also crucial to verify the quality of your reagents (aryl halide, catalyst, ligand, base, and solvent) and ensure an inert reaction atmosphere.[3][4]

Q2: What is protodeboronation and why is it a significant issue with this specific boronic acid?

A2: Protodeboronation is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] In this case, this compound decomposes into 3-methylsulphonylpyridine. This side reaction is particularly prevalent with electron-deficient and heteroaromatic boronic acids.[5][6] The electron deficiency at the carbon atom bearing the boronic acid group makes it more susceptible to protonolysis, a reaction that can be catalyzed by both acidic and basic conditions, and is often facilitated by the presence of water.[1][7][8]

Q3: I am observing a significant amount of a byproduct with a mass corresponding to a dimer of my boronic acid. What is this and how can I prevent it?

A3: This byproduct is the result of homocoupling, where two molecules of this compound react to form a symmetrical biaryl. This side reaction is often promoted by the presence of molecular oxygen in the reaction mixture.[9][10] Oxygen can react with the Pd(0) catalyst to form a palladium peroxo species, which can then facilitate the homocoupling pathway.[9][11] Using a Pd(II) precatalyst can also lead to some homocoupling during its initial reduction to the active Pd(0) species.[12] Rigorous deoxygenation of your reaction setup and solvents is the most effective way to prevent this.[6]

Q4: Can I use standard Suzuki-Miyaura coupling conditions for this boronic acid?

A4: While standard conditions can sometimes work, they often require optimization for electron-deficient substrates like this compound. The choice of catalyst, ligand, base, and solvent system is critical to favor the desired cross-coupling over the competing side reactions.[13] For instance, highly active catalyst systems are often required to ensure that the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation.[6][8]

Troubleshooting Guide: Side Reaction Mechanisms and Avoidance Strategies

This section provides a deeper dive into the common side reactions and offers detailed strategies for their mitigation.

Understanding the Competing Pathways

To effectively troubleshoot, it is essential to understand the mechanistic landscape of the Suzuki-Miyaura coupling and its competing side reactions.

Suzuki_Mechanism cluster_suzuki Desired Suzuki-Miyaura Pathway cluster_side Competing Side Reactions cluster_proto Protodeboronation cluster_homo Homocoupling OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X ArX Ar-X ArPdAr Ar-Pd(II)-Ar' ArPdX->ArPdAr Ar'B(OH)₂ ArBOH Ar'B(OH)₂ (activated) ArPdAr->Pd0 Ar-Ar' Product Ar-Ar' Proto Ar'B(OH)₂ + H⁺ source (e.g., H₂O, ROH) Deboronated Ar'-H Proto->Deboronated Homo 2 Ar'B(OH)₂ + O₂/Pd(II) Homocoupled Ar'-Ar' Homo->Homocoupled ArBOH_main 5-(MeSO₂)Py-3-B(OH)₂ ArBOH_main->ArBOH ArBOH_main->Proto ArBOH_main->Homo

Caption: Desired Suzuki-Miyaura pathway versus competing side reactions.

Issue 1: Significant Protodeboronation Observed

Symptoms:

  • Formation of 3-methylsulphonylpyridine as a major byproduct.

  • Low recovery of starting boronic acid.

  • Overall low yield of the desired coupled product.

Causality & Mitigation Strategies:

Protodeboronation is accelerated by the presence of proton sources and is often base-catalyzed.[1][2][5] The electron-withdrawing sulfonyl group exacerbates this issue. Your strategy should focus on minimizing the concentration and lifetime of the reactive boronic acid under conditions that promote its decomposition.

StrategyRationaleRecommended Actions
Optimize Base Selection Strong bases (e.g., NaOH, KOH) in aqueous media can significantly accelerate protodeboronation.[8] Weaker, non-hydroxide bases are generally preferred.Use milder bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[8] These provide sufficient basicity for the catalytic cycle without excessively promoting the side reaction.
Control Water Content Water is a common proton source for protodeboronation.[8] While often necessary to dissolve the base and facilitate transmetalation, excessive water can be detrimental.Use anhydrous solvents (e.g., dioxane, toluene, 2-MeTHF) and ensure all reagents are dry. If aqueous conditions are necessary, minimize the water content (e.g., use a 10:1 organic solvent to water ratio).[12]
Employ a Highly Active Catalyst System A sluggish catalytic cycle means the boronic acid spends more time in the reaction mixture, increasing its chances of decomposition.[8]Use a highly active Pd(0) catalyst system. Combinations of a Pd(0) source (e.g., Pd₂(dba)₃) with bulky, electron-rich phosphine ligands like SPhos or XPhos are often effective for challenging substrates.[6][14]
Lower Reaction Temperature and Time Higher temperatures and longer reaction times increase the rate of all reactions, including protodeboronation.[8][15]Run the reaction at the lowest temperature that affords a reasonable rate for the desired coupling (e.g., start at 80 °C and adjust as needed). Monitor the reaction closely and work it up as soon as it reaches completion to avoid prolonged heating.
Use a More Stable Boronic Acid Derivative Converting the boronic acid to a more stable form can protect it from premature decomposition. These derivatives act as "slow-release" sources of the active boronic acid.[1][16]Consider converting this compound to its corresponding pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[1][3][16] These are generally more stable and release the boronic acid in situ, keeping its concentration low.

Experimental Protocol: Conversion to a MIDA Boronate Ester

This protocol describes the formation of a more stable N-methyliminodiacetic acid (MIDA) boronate ester, which can be used directly in the Suzuki-Miyaura coupling.

  • Dissolution: In a suitable vial, dissolve this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv) in a minimal amount of DMSO with gentle heating.

  • Dehydration: Remove the solvent under high vacuum at 60-80 °C for 2-4 hours to drive off the water formed during esterification.

  • Isolation: The resulting solid is the MIDA boronate ester, which can often be used without further purification. Confirm its formation via NMR spectroscopy.

  • Usage in Coupling: Use the MIDA boronate (1.2-1.5 equiv) directly in your Suzuki-Miyaura reaction, typically with a base like K₃PO₄ in a solvent system such as dioxane/water.

Issue 2: Formation of Homocoupling Byproduct

Symptoms:

  • Presence of a significant amount of 5,5'-bis(methylsulphonyl)-3,3'-bipyridine in the product mixture.

  • This issue is often exacerbated when using Pd(II) precatalysts.

Causality & Mitigation Strategies:

Homocoupling is primarily driven by the presence of oxygen, which oxidizes the Pd(0) catalyst.[12][9][10] The resulting Pd(II) species can then undergo a different catalytic cycle involving two molecules of the boronic acid.

Troubleshooting_Flowchart Start Low Yield or Byproduct Formation Check_Byproduct Identify Major Byproduct (LC-MS, NMR) Start->Check_Byproduct Is_Protodeboronation Protodeboronation (Ar-H)? Check_Byproduct->Is_Protodeboronation Is_Homocoupling Homocoupling (Ar-Ar)? Check_Byproduct->Is_Homocoupling Is_Protodeboronation->Is_Homocoupling No Proto_Actions Implement Protodeboronation Mitigation Strategies Is_Protodeboronation->Proto_Actions Yes Homo_Actions Implement Homocoupling Mitigation Strategies Is_Homocoupling->Homo_Actions Yes End Optimized Reaction Is_Homocoupling->End No Proto_Action1 1. Use Milder Base (K₃PO₄, Cs₂CO₃) Proto_Action2 2. Reduce Water Content / Use Anhydrous Solvents Proto_Action3 3. Use Highly Active Catalyst (e.g., Pd₂(dba)₃/SPhos) Proto_Action4 4. Lower Temperature / Shorter Reaction Time Proto_Action5 5. Convert to MIDA Ester or Trifluoroborate Proto_Actions->End Homo_Action1 1. Rigorous Degassing of Solvents and Reaction Vessel Homo_Action2 2. Use a Pd(0) Precatalyst (e.g., Pd₂(dba)₃) Homo_Action3 3. Maintain Positive Inert Gas Pressure Homo_Actions->End

Caption: Troubleshooting flowchart for Suzuki-Miyaura reactions.

Recommended Actions to Avoid Homocoupling:

  • Rigorous Degassing: This is the most critical step.[6]

    • Solvents: Degas all solvents immediately before use by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.

    • Reaction Vessel: Assemble your glassware hot from the oven (to remove adsorbed water) and allow it to cool under a stream of inert gas. Once assembled, evacuate and backfill the reaction vessel with inert gas at least three times.[4]

  • Use a Pd(0) Source: While Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common, their in-situ reduction to Pd(0) can sometimes initiate homocoupling.[12] Starting with a Pd(0) source such as Pd₂(dba)₃ can circumvent this issue.

  • Maintain an Inert Atmosphere: Throughout the reaction, maintain a positive pressure of an inert gas. Use a gas bubbler or a balloon filled with argon or nitrogen to prevent air from entering the system, especially during reagent addition or sampling.[3]

By systematically addressing these common pitfalls, you can significantly improve the yield and purity of your Suzuki-Miyaura cross-coupling reactions with the challenging yet valuable reagent, this compound.

References

handling and storage guidelines for pyridine boronic acids to prevent decomposition.

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Decomposition and Ensuring Experimental Success

Welcome to the technical support center for pyridine boronic acids. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the proper handling and storage of these versatile reagents. As a Senior Application Scientist, I will provide not just protocols, but the scientific reasoning behind them to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered when working with pyridine boronic acids, with a focus on preventing decomposition and ensuring the integrity of your starting materials.

Q1: I stored my pyridine-2-boronic acid in the freezer, but it still seems to have decomposed. Why did this happen and how can I prevent it?

This is a common and frustrating experience. While low temperatures slow down decomposition, pyridine-2-boronic acid is notoriously unstable due to a specific decomposition pathway called protodeboronation.[1][2][3][4]

The Root Cause: The "2-Pyridyl Problem"

The nitrogen atom at the 2-position of the pyridine ring is the culprit. Under neutral or near-neutral pH conditions, it can become protonated while the boronic acid moiety is deprotonated, forming a zwitterionic intermediate.[1] This zwitterion is highly susceptible to unimolecular fragmentation, leading to the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond (protodeboronation).[1] This process is often rapid, even at low temperatures, if trace amounts of moisture are present.[3]

A Self-Validating Storage Protocol:

To ensure the stability of your pyridine-2-boronic acid, it is crucial to minimize exposure to air and moisture.[5]

  • Inert Atmosphere is Key: Upon receiving the material, immediately transfer it inside a glovebox to an amber vial with a PTFE-lined cap. Backfill the vial with an inert gas like argon or nitrogen before sealing.[6]

  • Anhydrous Conditions are Non-Negotiable: Never open the container in a humid environment. If a glovebox is unavailable, use a glove bag or a steady stream of inert gas to create a dry microenvironment.

  • Low Temperature Storage: Store the sealed vial at -20°C.[5]

  • Small Aliquots: To avoid repeated warming and cooling of the entire batch, which can introduce moisture through condensation, consider portioning the boronic acid into smaller, single-use vials under an inert atmosphere.

By adhering to this stringent protocol, you create a storage system where the reagent is protected from the primary drivers of decomposition.

Q2: My Suzuki-Miyaura coupling reaction with a pyridine boronic acid is giving a low yield of the desired product and a significant amount of the corresponding pyridine. What is happening?

This is a classic symptom of protodeboronation occurring during the reaction.[1][7] The basic conditions and the presence of water in many Suzuki coupling protocols can accelerate the decomposition of sensitive boronic acids.[8]

Causality of In-situ Decomposition:

The basic medium required for the transmetalation step in the Suzuki-Miyaura catalytic cycle can promote the formation of the reactive boronate species, but it can also facilitate protodeboronation, especially with unstable substrates like 2-pyridine boronic acids.[7] The presence of water, often used as a co-solvent, provides a ready source of protons for this unwanted side reaction.[8]

Troubleshooting Strategies for Improved Yields:

  • Use of Boronic Acid Derivatives: For notoriously unstable boronic acids like the 2-pyridyl variant, consider using more stable derivatives such as pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[1][9][10][11] These act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing decomposition.[1]

  • Anhydrous Conditions: Where possible, employ anhydrous solvents and reagents to limit the proton source for protodeboronation.[8]

  • Choice of Base: The choice of base is critical. While strong bases can promote the reaction, they may also accelerate decomposition. Experiment with milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[2][7]

  • Catalyst System: Highly active catalyst systems with bulky, electron-rich ligands (e.g., Buchwald ligands) can accelerate the desired cross-coupling, making it more competitive with the decomposition pathway.[7][8]

  • Reaction Temperature: Lowering the reaction temperature may slow down the rate of protodeboronation more than the rate of the desired coupling.[7]

Q3: I've noticed the physical appearance of my pyridine boronic acid has changed over time, becoming more clumpy and less of a fine powder. Is it still usable?

This change in appearance is often indicative of the formation of boroxines.[11][12] Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules.[13][14][15] This is a reversible process, and the presence of boroxine does not necessarily mean the material is unusable.[12][13]

Boronic Acid-Boroxine Equilibrium:

Boroxine_Equilibrium cluster_products BoronicAcid 3 x Pyridine Boronic Acid Boroxine Pyridine Boroxine BoronicAcid->Boroxine Dehydration Water + 3 H₂O Boroxine->BoronicAcid Hydrolysis

Caption: The reversible equilibrium between pyridine boronic acid and its corresponding boroxine.

Assessing Usability and Remediation:

While boroxine formation can complicate accurate weighing due to changes in molecular weight, the boroxine can often be used directly in reactions like the Suzuki-Miyaura coupling. The reaction conditions, which typically involve water and a base, can promote the in-situ hydrolysis of the boroxine back to the active boronic acid monomer.

To confirm the purity and identity of your material, consider the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the pyridine ring, while ¹¹B NMR is particularly useful for observing the boron environment and can distinguish between the boronic acid and the boroxine.[16]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC can be used to assess the purity of the material and monitor its stability over time.[16]

If you need to convert the boroxine back to the boronic acid before use, recrystallization from water may be effective.[12]

Visualizing Decomposition: The Protodeboronation of 2-Pyridine Boronic Acid

The following diagram illustrates the mechanism of protodeboronation for 2-pyridine boronic acid, highlighting the formation of the unstable zwitterionic intermediate.

Protodeboronation_Mechanism Start 2-Pyridine Boronic Acid Zwitterion Zwitterionic Intermediate Start->Zwitterion Proton Transfer (intramolecular or with trace H₂O) TransitionState Unimolecular Fragmentation (Rate-Determining Step) Zwitterion->TransitionState Products Pyridine + B(OH)₃ TransitionState->Products

Caption: The protodeboronation pathway of 2-pyridine boronic acid via a zwitterionic intermediate.

Summary of Recommended Storage Conditions

Pyridine Boronic Acid IsomerKey Stability Concern(s)Recommended Storage ConditionsRationale
2-Pyridine Boronic Acid High susceptibility to protodeboronation via a zwitterionic intermediate.[1][3][17]-20°C, under inert gas (Argon or Nitrogen), tightly sealed from moisture.[18]Minimizes the rate of decomposition and prevents the ingress of water, which facilitates the formation of the reactive zwitterion.
3-Pyridine Boronic Acid Generally more stable than the 2-isomer.[3] Can still undergo protodeboronation under harsh conditions and form boroxines.2-8°C or -20°C, under inert gas, tightly sealed.[6]While more stable, preventative measures against moisture and air extend shelf life and ensure purity.
4-Pyridine Boronic Acid Generally more stable than the 2-isomer.[3] Susceptible to boroxine formation.-20°C, dry and well-ventilated place, under inert gas.[5][19]Low temperature and inert atmosphere are best practices to prevent slow degradation over time.

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting of Pyridine Boronic Acids

This protocol is designed to maintain the integrity of the material from the moment it is received.

  • Preparation: Move the sealed manufacturer's bottle of pyridine boronic acid, a set of appropriately sized amber glass vials with PTFE-lined caps, and labeling materials into an inert atmosphere glovebox. Allow the bottle to equilibrate to the glovebox temperature before opening to prevent condensation.

  • Inert Environment: Ensure the glovebox has a dry, inert atmosphere (e.g., <1 ppm H₂O and O₂).

  • Aliquoting: Carefully open the main bottle and distribute the desired amounts of the boronic acid into the smaller vials.

  • Sealing: Tightly cap each vial. For extra protection, you can wrap the cap with parafilm.

  • Backfilling (if not in a glovebox): If a glovebox is not available, place the vials in a desiccator that can be evacuated and backfilled. Cycle between vacuum and an inert gas (argon or nitrogen) three times before sealing the vials.

  • Storage: Label each vial clearly with the chemical name, date, and storage conditions. Place the vials in a freezer at the recommended temperature.[5][6][18][19]

Protocol 2: Purity Assessment by ¹H NMR

This protocol provides a quick check for the presence of the corresponding protodeboronated pyridine impurity.

  • Sample Preparation: In a clean, dry NMR tube, dissolve a small amount (5-10 mg) of the pyridine boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Integrate the aromatic protons of the pyridine boronic acid and compare this to the integration of any peaks corresponding to the protodeboronated pyridine. The presence of the latter indicates decomposition. For example, for 4-pyridine boronic acid, you would look for the characteristic signals of pyridine.

By implementing these guidelines and understanding the chemical principles behind the instability of pyridine boronic acids, you can significantly improve the reliability of your experiments and the quality of your research.

References

analytical methods for monitoring the progress of reactions with 5-(Methylsulphonyl)pyridine-3-boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Methylsulphonyl)pyridine-3-boronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the analytical methods for monitoring reaction progress. The content is structured to address common challenges and provide scientifically grounded solutions.

Introduction: The-Challenge of Monitoring Heteroaryl Boronic Acid Reactions

This compound is a valuable reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental for creating carbon-carbon bonds.[1] However, the successful outcome of these reactions is highly dependent on careful monitoring. Heteroaryl boronic acids, especially those with electron-withdrawing groups like the methylsulphonyl group, can present unique challenges.[1] These challenges include catalyst deactivation, slow transmetalation, and a significant side reaction known as protodeboronation, where the carbon-boron bond is cleaved.[1][2]

This guide will equip you with the knowledge to effectively monitor your reactions, identify potential issues early, and implement corrective measures to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for monitoring the progress of a Suzuki-Miyaura coupling reaction with this compound?

A1: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the most powerful and widely used techniques for the quantitative analysis of reaction mixtures.[3] They offer high resolution, sensitivity, and throughput, making them ideal for monitoring the consumption of starting materials and the formation of the desired product and any byproducts.[3]

Q2: I am observing incomplete conversion of my starting materials. What are the likely causes?

A2: Incomplete conversion in Suzuki-Miyaura reactions involving heteroaryl boronic acids can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may have decomposed or is not active enough for the specific substrates.[2]

  • Inefficient Transmetalation: The transfer of the pyridinyl group from the boron to the palladium center might be slow. This is a known challenge with electron-deficient heterocycles.[1]

  • Protodeboronation: Your this compound may be degrading through this competing side reaction.[1][2]

  • Poor Reagent Quality: The boronic acid, aryl halide, or solvents may have degraded or contain impurities.[2]

Q3: My NMR spectrum of the reaction mixture is complex and difficult to interpret. Are there any tips for using NMR for reaction monitoring?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for reaction monitoring due to its quantitative nature and ability to provide detailed structural information.[4] For complex reaction mixtures, consider the following:

  • Use of an Internal Standard: Adding an internal standard with a known concentration and a signal that doesn't overlap with other components allows for accurate quantification.[3]

  • ¹⁹F NMR: If your other starting material contains a fluorine atom, ¹⁹F NMR can be a very clean and simple way to monitor the reaction, as the chemical shifts of the starting material and product will be distinct.[4]

  • In-situ Monitoring: If available, in-situ NMR allows for real-time monitoring of the reaction as it happens in the NMR tube, providing valuable kinetic data.[3][5]

  • Sample Preparation: Ensure your sample is properly quenched and prepared. For offline analysis, immediately dilute a small aliquot of the reaction mixture in a suitable deuterated solvent to stop the reaction.[3]

Q4: I suspect protodeboronation is a major issue in my reaction. How can I confirm this and what can I do to minimize it?

A4: Protodeboronation results in the formation of 5-(methylsulphonyl)pyridine. You can confirm its presence by LC-MS or by comparing the ¹H NMR of your crude reaction mixture to a standard of this byproduct. To minimize protodeboronation:

  • Anhydrous Conditions: Use rigorously dried solvents and reagents, as water can facilitate this side reaction.[2]

  • Choice of Base: The type and strength of the base are critical. Sometimes, a weaker base or a fluoride source like KF can be beneficial.[6]

  • Use of Boronic Esters: Converting the boronic acid to a more stable pinacol ester can mitigate decomposition.[6][7] this compound pinacol ester is commercially available.[7]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and undergo a slow release of the boronic acid under the reaction conditions, which can significantly improve yields with unstable boronic acids.[8]

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered when monitoring reactions with this compound.

Issue 1: Low or No Product Formation with High Starting Material Recovery
Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Analyze a small aliquot by LC-MS. If no product is detected even after a significant reaction time, catalyst inactivity is likely.Use a fresh batch of catalyst. Consider screening different palladium pre-catalysts and ligands.[2] Buchwald-type ligands are often effective for challenging couplings.
Inefficient Transmetalation Monitor the reaction at different temperatures. A slight increase in temperature may promote transmetalation.Switch to a more electron-rich ligand on the palladium catalyst. The addition of copper(I) salts can sometimes facilitate this step.[2]
Incorrect Reaction Conditions Double-check the reaction setup, including temperature, solvent, and base.Optimize the reaction conditions. A solvent screen (e.g., dioxane, toluene, DMF) and a base screen (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can be highly effective.[2]
Issue 2: Significant Byproduct Formation
Potential Cause Diagnostic Check Recommended Solution
Protodeboronation Identify the byproduct by LC-MS or NMR. The mass will correspond to the boronic acid minus the B(OH)₂ group.Implement strategies to minimize protodeboronation as outlined in FAQ Q4.
Homocoupling The formation of a biaryl product from the coupling of two aryl halide molecules or two boronic acid molecules. Detectable by LC-MS.Ensure the reaction is thoroughly deoxygenated. Use an efficient Pd(0) catalyst system.[6]
Decomposition of Starting Materials or Product Observe the appearance of multiple unidentified peaks in the chromatogram over time.Lower the reaction temperature. Ensure the purity of all reagents.

Experimental Protocols

Protocol 1: HPLC/UPLC-MS Monitoring

This protocol outlines the general steps for monitoring your reaction using HPLC or UPLC-MS.[3][9]

  • Reaction Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for more precise quantification.[3]

  • Sample Preparation:

    • Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter.

    • Further dilute the sample if necessary to fall within the linear range of the detector.

  • HPLC/UPLC-MS Method:

    • Column: A C18 reversed-phase column is a good starting point.[9]

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like 0.1% formic acid or ammonium acetate, is commonly used.[9]

    • Detection: Use a UV detector at a wavelength where both starting materials and the product have good absorbance. The mass spectrometer will provide mass information for all components.

    • MS Ionization: Electrospray ionization (ESI) is typically used for these types of molecules.[3]

Protocol 2: ¹H NMR Monitoring

This protocol describes how to monitor a reaction using ¹H NMR spectroscopy.[10][11]

  • Sample Preparation for In-situ Monitoring:

    • In an NMR tube, combine the aryl halide, this compound, catalyst, and base in a deuterated solvent (e.g., DMSO-d₆, THF-d₈).[3]

    • Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) that has a singlet resonance in a clear region of the spectrum.

  • NMR Acquisition:

    • Place the NMR tube in the spectrometer, pre-set to the desired reaction temperature.

    • Acquire spectra at regular time intervals.

  • Data Analysis:

    • Integrate the signals corresponding to the starting materials, product, and internal standard.

    • Calculate the concentration of each species relative to the internal standard to determine the reaction progress.[12][13]

Visualizations

Experimental Workflow for Reaction Monitoring

G cluster_0 Reaction Setup cluster_1 Reaction in Progress cluster_2 Monitoring cluster_3 Analysis cluster_4 Data Interpretation A Combine Reactants: This compound, Aryl Halide, Catalyst, Base, Solvent B Heat and Stir at Desired Temperature A->B Initiate Reaction C Take Aliquots at Time Intervals B->C Sampling D Quench Reaction C->D E Prepare Sample for Analysis (Dilution, Filtration) D->E F HPLC / LC-MS Analysis E->F Chromatographic Methods G NMR Analysis E->G Spectroscopic Methods H Determine % Conversion and Yield F->H I Identify Byproducts F->I G->H G->I

Caption: Workflow for monitoring reactions with this compound.

Troubleshooting Decision Tree

G A Low or No Product Formation? B Check for Protodeboronation Byproduct (e.g., 5-(methylsulphonyl)pyridine) A->B Yes C Significant Protodeboronation? B->C D Implement Mitigation Strategies: - Anhydrous Conditions - Use Boronic Ester/MIDA Boronate - Optimize Base C->D Yes E No Significant Protodeboronation C->E No F Screen Catalysts and Ligands E->F G Optimize Reaction Conditions (Temperature, Solvent, Base) F->G

Caption: Decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Managing the Instability of 2-Pyridyl Boronic Acid Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for navigating the challenges associated with the synthesis and application of 2-pyridyl boronic acid derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the inherent instability of these valuable reagents. Here, we provide in-depth troubleshooting advice, frequently asked questions, and expert-validated protocols to enhance the success and reproducibility of your synthetic endeavors.

The 2-pyridyl structural motif is a cornerstone in modern drug discovery and materials science. However, the corresponding boronic acid is notoriously unstable, primarily due to its susceptibility to protodeboronation, which can severely hamper its utility in pivotal cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] This guide is structured to address these challenges head-on, offering practical solutions grounded in mechanistic understanding.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to help you quickly diagnose and resolve common problems encountered during your experiments.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura reaction with a 2-pyridyl boronic acid derivative and an aryl halide, but the reaction is yielding little to no desired product.

Possible Causes and Actionable Solutions:

  • Protodeboronation of the Boronic Acid: This is the most frequent culprit. The carbon-boron bond is readily cleaved, especially in the presence of aqueous bases and heat, replacing the boronic acid group with a hydrogen atom.[4][5]

    • Solution 1: Switch to a Stabilized Boron Reagent. Instead of the free boronic acid, employ a more robust derivative. N-methyliminodiacetic acid (MIDA) boronates are highly recommended as they are air-stable, crystalline solids that can be stored on the benchtop indefinitely.[1][6][7] They participate in reactions via a "slow-release" mechanism, generating the reactive boronic acid in situ at a controlled rate, which minimizes decomposition.[6][8][9] Pinacol esters and potassium trifluoroborate salts are also more stable alternatives to the free boronic acid.[4][10]

    • Solution 2: Optimize Reaction Conditions. If you must use the boronic acid, consider lowering the reaction temperature.[11] Use milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide.[4][11] While Suzuki couplings often benefit from some water, excess water can accelerate protodeboronation; therefore, using anhydrous solvents or carefully tuning the water content is crucial.[11][12]

  • Inefficient Catalytic System: The combination of palladium source and ligand may not be active enough for this challenging coupling.

    • Solution: Employ a Highly Active Catalyst System. Modern catalyst systems often provide superior results. Consider using a combination of a palladium(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[4] Pre-formed palladium catalysts incorporating these ligands are also excellent choices.[1]

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[4]

    • Solution: Add a Copper(I) or Copper(II) Co-catalyst. The addition of a copper salt, such as copper(I) iodide (CuI) or copper(II) acetate (Cu(OAc)₂), has been shown to promote the cross-coupling of 2-pyridylboron reagents.[3][6][8] This is thought to proceed through a C-B to C-Cu transmetalation, which then facilitates the key transmetalation step with the palladium catalyst.[1]

  • Low Reactivity of the Coupling Partner: 2-Chloropyridines are notably less reactive than their bromo or iodo counterparts due to the stronger C-Cl bond, making the oxidative addition step more challenging.[4]

    • Solution: Increase Catalyst Loading and/or Use a More Active Catalyst. For couplings involving 2-chloropyridines, increasing the catalyst loading may be necessary. The use of highly active Buchwald-type ligands is particularly important in these cases.[13]

Summary of Recommended Starting Conditions for Suzuki-Miyaura Coupling:

ComponentRecommendationRationale
Boron Reagent 2-Pyridyl MIDA boronateExceptional stability, slow-release mechanism minimizes decomposition.[1][6][8]
Palladium Catalyst Pd₂(dba)₃ with XPhos or SPhos ligandHigh activity for challenging cross-couplings.[4]
Base K₃PO₄ or Cs₂CO₃Milder bases reduce the rate of protodeboronation.[4][11]
Solvent Anhydrous dioxane, THF, or a DMF/IPA mixtureMinimizes water-induced decomposition.[8][11]
Additive Cu(OAc)₂ (substoichiometric)Facilitates transmetalation and improves yields.[1][6][8]
Temperature 80-100 °C (start lower if possible)Balance between reaction rate and stability of the boron reagent.[1][11]

Frequently Asked Questions (FAQs)

Q1: Why are 2-pyridyl boronic acids so much less stable than 3- or 4-pyridyl boronic acids?

The instability of 2-pyridyl boronic acid is largely due to a unique decomposition pathway facilitated by the proximity of the nitrogen atom to the boronic acid group. Under neutral pH conditions, it can form a zwitterionic species, which undergoes rapid, unimolecular fragmentation, leading to protodeboronation.[5] In contrast, 3- and 4-pyridyl boronic acids do not have this intramolecular pathway available and are thus significantly more stable under typical reaction conditions.[3][13]

Q2: I have a bottle of 2-pyridyl boronic acid. How should I store it to maximize its shelf life?

Proper storage is critical. 2-Pyridyl boronic acid should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox).[14][15] Refrigeration can also help to slow down decomposition.[14] Avoid exposure to moisture and air. Over time, free boronic acids can dehydrate to form boroxines, which are trimeric anhydrides.[16][17][18] While this is a reversible process, it can complicate accurate weighing and stoichiometry calculations. For long-term, reliable use, converting the boronic acid to a more stable form like a MIDA boronate is the best strategy.[1][6]

Q3: What is a MIDA boronate and how does it work?

A MIDA boronate is a derivative where the boronic acid is protected by N-methyliminodiacetic acid (MIDA).[6][19] This forms a stable, bicyclic structure where the nitrogen atom's lone pair coordinates to the boron atom, increasing its stability.[20] The key advantage of MIDA boronates is their ability to undergo "slow-release" cross-coupling.[6][8][9] Under basic conditions, the MIDA group is slowly hydrolyzed, releasing the unstable boronic acid in situ. This keeps the concentration of the free boronic acid low at any given moment, allowing the desired cross-coupling reaction to outcompete the decomposition pathway.[9][11]

Q4: Can I purify 2-pyridyl boronic acid derivatives by silica gel chromatography?

Purification of free 2-pyridyl boronic acids on standard silica gel can be challenging and may lead to decomposition. However, their more stable ester derivatives, such as pinacol and MIDA boronates, are generally compatible with silica gel chromatography.[6][19] It has been reported that using silica gel treated with boric acid can be effective for the purification of some boronic esters.[19]

Q5: What are the main decomposition pathways for 2-pyridyl boronic acids?

The primary decomposition pathways are:

  • Protodeboronation: This is the cleavage of the C-B bond, which is replaced by a C-H bond. It is accelerated by heat and aqueous base.[2][3][5]

  • Oxidation: In the presence of an oxidant like hydrogen peroxide, the boronic acid group can be cleaved to yield the corresponding alcohol (2-hydroxypyridine).[21]

  • Boroxine Formation: Like other boronic acids, 2-pyridyl boronic acid can undergo intermolecular dehydration to form a stable six-membered ring called a boroxine.[16][17][22] This process is reversible upon the addition of water.[16]

Visualizing the Chemistry: Diagrams and Workflows

Diagram 1: The Protodeboronation Problem

This diagram illustrates the primary instability pathway of 2-pyridyl boronic acid, highlighting the role of the nitrogen atom in facilitating this undesired reaction.

G cluster_0 Decomposition Pathway 2_Pyridyl_Boronic_Acid 2-Pyridyl Boronic Acid (Unstable) Protodeboronation Protodeboronation (H₂O, Base, Heat) 2_Pyridyl_Boronic_Acid->Protodeboronation Unwanted Side Reaction Pyridine Pyridine (Decomposition Product) Protodeboronation->Pyridine

Caption: Unwanted protodeboronation of 2-pyridyl boronic acid.

Diagram 2: The MIDA Boronate "Slow-Release" Solution

This workflow demonstrates how using a stable MIDA boronate circumvents the instability problem by controlling the release of the active boronic acid.

G MIDA_Boronate 2-Pyridyl MIDA Boronate (Air-Stable Solid) Reaction_Vessel Reaction Conditions (Base, Solvent, Pd Catalyst) MIDA_Boronate->Reaction_Vessel Slow_Release Slow Hydrolysis Reaction_Vessel->Slow_Release Free_Boronic_Acid Free 2-Pyridyl Boronic Acid (Low Concentration, In Situ) Slow_Release->Free_Boronic_Acid Suzuki_Coupling Suzuki-Miyaura Coupling Free_Boronic_Acid->Suzuki_Coupling Productive Pathway Decomposition Protodeboronation (Outcompeted) Free_Boronic_Acid->Decomposition Minimized Pathway Desired_Product Desired Biaryl Product Suzuki_Coupling->Desired_Product

Caption: The "slow-release" strategy using MIDA boronates.

Validated Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling Using 2-Pyridyl MIDA Boronate

This protocol is a robust starting point for the coupling of 2-pyridyl MIDA boronates with aryl or heteroaryl chlorides, adapted from established literature procedures.[1][8]

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl/heteroaryl chloride (1.0 equiv.), 2-pyridyl MIDA boronate (1.5 equiv.), and potassium phosphate (K₃PO₄, 5.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst and Additives: Under a positive pressure of inert gas, add the palladium catalyst (e.g., XPhos Pd G3, 5 mol%), copper(II) acetate (Cu(OAc)₂, 50 mol%), and diethanolamine (DEA, 1.0 equiv.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.125 M with respect to the limiting reagent.

  • Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-arylpyridine.

Protocol 2: Preparation of a 2-Pyridyl MIDA Boronate

For researchers wishing to prepare their own stable boronates from a 2-bromopyridine precursor, the following procedure is a reliable method.[1]

  • Initial Reaction: In an oven-dried flask under an inert atmosphere, dissolve 2-bromopyridine (1.0 equiv.) in anhydrous THF. Cool the solution to -78 °C.

  • Lithiation: Add n-butyllithium (1.05 equiv.) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Borylation: Add triisopropyl borate (1.2 equiv.) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Extraction: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • MIDA Ester Formation: Dissolve the crude boronic ester and N-methyliminodiacetic acid (1.1 equiv.) in a 1:1 mixture of toluene and DMSO. Heat the mixture to 80 °C and stir until the reaction is complete (monitor by LC-MS).

  • Isolation: After cooling, dilute the mixture with water and ethyl acetate. The MIDA boronate often precipitates as a solid and can be collected by filtration. Wash the solid with water and a non-polar organic solvent (e.g., hexanes) and dry under vacuum.

References

Technical Support Center: Strategies to Minimize Homocoupling of 5-(Methylsulphonyl)pyridine-3-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced Suzuki-Miyaura coupling applications. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the homocoupling of electron-deficient heteroaromatic boronic acids, such as 5-(Methylsulphonyl)pyridine-3-boronic acid. Our goal is to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a thorough understanding of the underlying reaction mechanisms to enhance the yield and purity of your desired cross-coupled products.

Troubleshooting Guide: Minimizing Homocoupling

Homocoupling of boronic acids is a persistent challenge in Suzuki-Miyaura reactions, leading to the formation of symmetrical biaryl byproducts.[1][2] This not only consumes valuable starting material but also complicates the purification process. The following section provides a structured approach to diagnosing and mitigating excessive homocoupling.

Issue 1: Significant Formation of Symmetrical Dimer of this compound

Primary Suspects: Presence of oxygen or excessive Pd(II) species in the reaction mixture.

Underlying Mechanism: Homocoupling is often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by residual oxygen.[1][2][3] This Pd(II) species can then undergo a stoichiometric reaction with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[4] Alternatively, if a Pd(II) precatalyst is used, its incomplete reduction to Pd(0) can also drive this unwanted side reaction.[2][3]

Troubleshooting Workflow:

start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Implement rigorous degassing protocols. (e.g., freeze-pump-thaw, sparging with inert gas) a1_no->sol1 q2 Are you using a Pd(II) precatalyst? sol1->q2 q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->q2 sol2 Consider switching to a Pd(0) source or ensuring efficient in-situ reduction. a2_yes->sol2 q3 Is the reaction temperature optimized? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the choice of ligand and base appropriate? a3_yes->q4 sol3 Lower the reaction temperature to the minimum required for efficient cross-coupling. a3_no->sol3 sol3->q4 sol4 Screen bulky, electron-rich ligands and milder bases. q4->sol4 end Homocoupling Minimized sol4->end Suzuki_Cycle cluster_0 Catalytic Cycle cluster_1 Homocoupling Side Reaction OA Oxidative Addition PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation PdII_R_R1 R-Pd(II)L_n-R' TM->PdII_R_R1 RE Reductive Elimination Pd0 Pd(0)L_n RE->Pd0 RR1 R-R' RE->RR1 PdII Pd(II) Pd0->PdII PdII_RX->TM PdII_R_R1->RE RX R-X RX->OA R1BOH2 R'-B(OH)2 R1BOH2->TM O2 O2 O2->Pd0 Oxidation Homocoupling 2 R'-B(OH)2 Dimer R'-R' Homocoupling->Dimer

References

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Products from 5-(Methylsulphonyl)pyridine-3-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the synthesis of complex heterocyclic scaffolds is a cornerstone of drug discovery. Among the myriad of building blocks available, pyridine boronic acids hold a place of prominence for their utility in forging carbon-carbon bonds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical comparison of the products and reaction outcomes when employing 5-(Methylsulphonyl)pyridine-3-boronic acid, a versatile yet nuanced reagent. We will delve into its expected reactivity, compare it with alternative synthetic strategies, and provide the experimental framework necessary for its successful application.

The Strategic Importance of the Methylsulfonyl Pyridine Moiety

The 5-(methylsulfonyl)pyridine-3-yl motif is of significant interest in pharmaceutical development. The sulfonyl group, being a strong electron-withdrawing group, can modulate the physicochemical properties of a molecule, such as its pKa, solubility, and metabolic stability. Furthermore, it can act as a hydrogen bond acceptor, influencing ligand-receptor interactions. Its presence on a pyridine ring, a common scaffold in bioactive molecules, creates a unique electronic and steric environment, making it a valuable component in the medicinal chemist's toolbox. A notable example of a related structure is Desmethyl etoricoxib, an impurity of the COX-2 inhibitor Etoricoxib, which features a 5-chloro-3-(4-(methylsulfonyl)phenyl)-2,3'-bipyridine core.[1][2] This underscores the relevance of synthesizing and characterizing compounds containing the methylsulfonyl pyridine scaffold.

The Suzuki-Miyaura Coupling: A Primary Route to Valorization

The most prevalent application of this compound is anticipated to be the Suzuki-Miyaura cross-coupling reaction. This powerful reaction enables the formation of a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide.

Expected Reaction Profile and Mechanistic Considerations

While specific, publicly available experimental data for the Suzuki-Miyaura coupling of this compound is limited, we can extrapolate its expected behavior based on established principles of pyridine boronic acid chemistry. The electron-withdrawing nature of the methylsulfonyl group at the 5-position is expected to influence the reactivity of the boronic acid. It may render the pyridine ring more electron-deficient, potentially affecting the transmetalation step of the catalytic cycle. However, being at the 3-position, the boronic acid moiety is sterically unencumbered, which is favorable for coupling.

A general workflow for such a coupling is depicted below:

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl/Heteroaryl Halide (Ar-X) - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., Na2CO3, K2CO3) reaction_setup Reaction Setup: - Inert atmosphere (N2 or Ar) - Degassed solvent (e.g., Dioxane, Toluene/Water) reagents->reaction_setup 1. Combine heating Reaction Conditions: - Heating (e.g., 80-110 °C) - Stirring reaction_setup->heating 2. React workup Work-up: - Quenching - Extraction - Drying heating->workup 3. Isolate purification Purification: - Column Chromatography - Recrystallization workup->purification 4. Purify characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - Purity Analysis (HPLC) purification->characterization 5. Analyze

Caption: A generalized workflow for the Suzuki-Miyaura coupling of this compound.

Comparative Analysis of Synthetic Strategies

While the Suzuki-Miyaura coupling is a primary strategy, other methods can be employed to synthesize the target methylsulfonyl-bipyridine derivatives. A comparative overview is essential for selecting the optimal synthetic route.

Synthetic StrategyDescriptionAdvantagesDisadvantages
Suzuki-Miyaura Coupling Palladium-catalyzed cross-coupling of this compound with an aryl/heteroaryl halide.High functional group tolerance, commercially available starting materials, well-established protocols.Potential for catalyst poisoning by the pyridine nitrogen, boronic acid instability, requirement for pre-functionalized coupling partners.
Stille Coupling Palladium-catalyzed cross-coupling of a stannylated pyridine with an aryl/heteroaryl halide.Often robust and high-yielding.Toxicity of organotin reagents, purification challenges to remove tin byproducts.
Negishi Coupling Palladium- or nickel-catalyzed cross-coupling of an organozinc reagent with an aryl/heteroaryl halide.High reactivity of the organozinc reagent can lead to high yields.Organozinc reagents are often moisture and air-sensitive, requiring stringent anhydrous conditions.
Direct C-H Arylation Palladium-catalyzed direct coupling of a C-H bond on one of the pyridine rings with an aryl/heteroaryl halide.Atom-economical as it avoids the pre-functionalization step of preparing an organometallic reagent.Often requires specific directing groups for regioselectivity, can suffer from lower yields and side reactions.

Experimental Protocols

Protocol 1: Hypothetical Suzuki-Miyaura Coupling of this compound with 2-Bromopyridine

Objective: To synthesize 5'-(methylsulfonyl)-2,3'-bipyridine.

Materials:

  • This compound (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Sodium carbonate (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask, add this compound, 2-bromopyridine, and tetrakis(triphenylphosphine)palladium(0).

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane via syringe.

  • In a separate flask, dissolve sodium carbonate in degassed water and add it to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 5'-(methylsulfonyl)-2,3'-bipyridine.

Expected Characterization:

  • ¹H NMR: Signals corresponding to the protons on both pyridine rings, with characteristic shifts influenced by the sulfonyl group.

  • ¹³C NMR: Resonances for all carbon atoms in the bipyridine scaffold.

  • Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product.

Product Characterization: A Deeper Dive

The unambiguous characterization of the resulting products is paramount. A combination of spectroscopic techniques is essential.

Characterization_Workflow Purified_Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Purified_Product->NMR Structural Elucidation MS Mass Spectrometry (ESI, HRMS) Purified_Product->MS Molecular Weight Confirmation HPLC HPLC Analysis Purified_Product->HPLC Purity Assessment Purity_Confirmation Purity >95% HPLC->Purity_Confirmation

Caption: A typical workflow for the characterization of synthesized bipyridine derivatives.

Performance Comparison and Data-Driven Insights

While a direct, side-by-side comparison with experimental data for this compound is not available in the current literature, we can draw parallels from related systems. For instance, studies on the synthesis of various bipyridine derivatives often report yields ranging from moderate to excellent, highly dependent on the specific substrates, catalyst system, and reaction conditions.

Coupling Partner (Aryl Halide)Typical Catalyst SystemExpected Yield Range (%)Key Considerations
Electron-deficient aryl bromidesPd(PPh₃)₄ / Na₂CO₃60-85Generally favorable due to facile oxidative addition.
Electron-rich aryl bromidesPd(dppf)Cl₂ / K₂CO₃50-75May require more active catalysts or stronger bases.
Heteroaryl chloridesBuchwald-type palladacycle with a biarylphosphine ligand / K₃PO₄40-70C-Cl bond activation is more challenging and requires specialized catalyst systems.

It is crucial to note that these are generalized expectations. Empirical optimization of reaction conditions is essential for maximizing the yield and purity of the desired product when working with this compound.

Conclusion and Future Outlook

This compound stands as a valuable building block for the synthesis of complex pyridine-containing molecules of interest to the pharmaceutical industry. While the Suzuki-Miyaura coupling represents a logical and powerful approach for its utilization, a thorough understanding of the potential challenges and alternative synthetic routes is critical for successful application. The lack of extensive published data on this specific reagent highlights an opportunity for further research to fully characterize its reactivity profile and expand its utility in drug discovery and development. As with any synthetic endeavor, a systematic approach to reaction optimization and rigorous product characterization will be the key to unlocking the full potential of this promising reagent.

References

A Comparative Guide to the Reactivity of (Methylsulphonyl)pyridine Boronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Substituted Pyridines in Modern Chemistry

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and materials science. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex molecules containing this motif, offering a powerful method for carbon-carbon bond formation.[1] Boronic acids, particularly those of functionalized pyridines, are key reagents in these transformations. However, not all isomers of a substituted pyridine boronic acid exhibit the same reactivity. Understanding these differences is paramount for reaction optimization, yield maximization, and efficient synthesis design.

This guide provides an in-depth comparison of the reactivity of 5-(Methylsulphonyl)pyridine-3-boronic acid with its structural isomers. We will delve into the electronic and steric factors governing their performance in Suzuki-Miyaura coupling, provide a framework for a comparative experimental study, and offer insights to guide the selection of the optimal isomer for your synthetic needs.

The Isomers in Focus: A Structural Overview

The position of the boronic acid and the potent electron-withdrawing methylsulfonyl group on the pyridine ring dramatically influences the molecule's chemical behavior. The isomers under consideration are:

  • This compound

  • 2-(Methylsulphonyl)pyridine-4-boronic acid (hypothetical isomer for comparison)

  • 4-(Methylsulphonyl)pyridine-2-boronic acid (hypothetical isomer for comparison)

Theoretical Framework: Predicting Reactivity

The reactivity of a pyridine boronic acid in Suzuki-Miyaura coupling is primarily dictated by a delicate interplay of electronic effects, steric hindrance, and the inherent stability of the boronic acid.

Electronic Effects: The Influence of the Methylsulfonyl Group

The methylsulfonyl (-SO₂Me) group is a powerful electron-withdrawing group, significantly reducing the electron density of the pyridine ring. This has two opposing consequences in the context of the Suzuki-Miyaura reaction:

  • Decreased Nucleophilicity of the Boronic Acid: The electron-deficient nature of the pyridine ring deactivates the boronic acid towards transmetalation with the palladium catalyst. This step is often the rate-determining step in the catalytic cycle. Electron-rich boronic acids are generally favored for this transformation.[2]

  • Increased Susceptibility to Nucleophilic Attack: While not directly involved in the boronic acid's primary role, the electron-deficient ring is more susceptible to nucleophilic attack, which can be a consideration in complex reaction mixtures.

The position of the -SO₂Me group relative to the boronic acid is critical. The electronic influence is most pronounced at the ortho and para positions. We can use Hammett constants (σ) to quantify the electron-withdrawing strength of substituents. The σ value for a para-SO₂Me group on a benzene ring is +0.72, indicating strong electron withdrawal.[3] This effect acidifies the C-H bonds of the pyridine ring, potentially influencing side reactions.[4]

Steric Hindrance: The Gatekeeper of Reactivity

Steric hindrance around the boronic acid group can significantly impede the approach of the bulky palladium catalyst complex, thereby slowing down or even inhibiting the transmetalation step.[5][6] Isomers with substituents ortho to the boronic acid are expected to be the most sterically hindered and, therefore, the least reactive.

Stability and the "2-Pyridyl Problem": The Challenge of Protodeboronation

A significant side reaction that plagues Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond by a proton source.[7] Pyridine boronic acids are particularly susceptible to this decomposition pathway. The stability of the isomers plays a crucial role in their overall performance.

The "2-pyridyl problem" is a well-documented phenomenon where the proximity of the pyridine nitrogen to the boronic acid at the 2-position leads to instability and catalyst inhibition.[8] This is due to the formation of a zwitterionic species under neutral pH conditions, which undergoes rapid unimolecular fragmentation.[7] Consequently, 2-pyridyl boronic acids are notoriously unstable and often give low yields in cross-coupling reactions.[9][10] In contrast, 3- and 4-pyridyl boronic acids are generally more stable.[9][10]

Comparative Reactivity Analysis (Predicted)

Based on the principles outlined above, we can predict the relative reactivity of our isomers:

  • This compound: This isomer is expected to exhibit moderate to good reactivity. The boronic acid is at the 3-position, avoiding the "2-pyridyl problem" and ensuring good stability. The methylsulfonyl group at the 5-position exerts a strong electron-withdrawing effect, which deactivates the ring but does not sterically hinder the boronic acid.

  • 2-(Methylsulphonyl)pyridine-4-boronic acid: This isomer is predicted to be more reactive than the 3-boronic acid isomer. The boronic acid is at the 4-position, which is electronically favorable and stable. The methylsulfonyl group at the 2-position will strongly withdraw electron density, but the boronic acid is not directly adjacent to the nitrogen, mitigating the "2-pyridyl problem."

  • 4-(Methylsulphonyl)pyridine-2-boronic acid: This isomer is expected to be the least reactive and most challenging to use. The boronic acid is at the 2-position, making it highly susceptible to protodeboronation and catalyst inhibition (the "2-pyridyl problem"). The methylsulfonyl group at the 4-position further deactivates the ring. The combination of inherent instability and electronic deactivation makes this a difficult substrate.

Experimental Design for a Comparative Study

To validate these theoretical predictions, a standardized Suzuki-Miyaura coupling experiment should be performed.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Combine Isomer (1.0 eq), Aryl Halide (1.2 eq), Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., SPhos), Base (e.g., Cs₂CO₃) solvent Add Anhydrous Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent inert Degas and place under Inert Atmosphere (N₂ or Ar) solvent->inert heating Heat to Reaction Temperature (e.g., 100 °C) with Stirring inert->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench extraction Liquid-Liquid Extraction quench->extraction purification Column Chromatography extraction->purification yield Determine Isolated Yield purification->yield characterization Characterize Product (NMR, MS) yield->characterization

Caption: Standardized workflow for the comparative Suzuki-Miyaura coupling experiment.

Detailed Protocol

This protocol is adapted from established methods for the coupling of electron-deficient heteroaryl boronic acids.[1]

Materials:

  • Isomer of (Methylsulphonyl)pyridine-boronic acid (1.0 mmol)

  • Aryl bromide (e.g., 4-bromoanisole, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the (methylsulphonyl)pyridine-boronic acid isomer, aryl bromide, palladium(II) acetate, SPhos, and cesium carbonate.

  • Seal the flask, then evacuate and backfill with argon or nitrogen three times.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a pre-heated oil bath at 100°C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

  • Determine the isolated yield and characterize the product by NMR and mass spectrometry.

Predicted Experimental Outcomes

The following table summarizes the expected results from the comparative study, based on our theoretical analysis.

IsomerPredicted ReactivityPredicted Yield (24h)Key Considerations
This compound Moderate60-75%Good stability, reliable coupling partner.
2-(Methylsulphonyl)pyridine-4-boronic acid High70-85%Favorable electronics and stability, likely the most efficient isomer.
4-(Methylsulphonyl)pyridine-2-boronic acid Low< 20%Prone to protodeboronation and catalyst inhibition. May require specialized conditions or use of a more stable boronate ester derivative.[11]

Discussion and Mechanistic Interpretation

The predicted trend in reactivity can be rationalized by considering the key steps of the Suzuki-Miyaura catalytic cycle.

Diagram of Structure-Reactivity Relationships

reactivity_factors cluster_isomer1 5-(MeSO₂)-3-Boronic Acid cluster_isomer2 2-(MeSO₂)-4-Boronic Acid cluster_isomer3 4-(MeSO₂)-2-Boronic Acid i1_reactivity Moderate Reactivity i1_stability Good Stability (No 2-pyridyl problem) i1_stability->i1_reactivity i1_electronics Strong EWG deactivation i1_electronics->i1_reactivity i1_sterics Low Steric Hindrance i1_sterics->i1_reactivity i2_reactivity High Reactivity i2_stability Good Stability i2_stability->i2_reactivity i2_electronics Strong EWG deactivation (less impact at position 4) i2_electronics->i2_reactivity i2_sterics Low Steric Hindrance i2_sterics->i2_reactivity i3_reactivity Low Reactivity i3_stability Poor Stability (2-pyridyl problem) i3_stability->i3_reactivity i3_electronics Strong EWG deactivation i3_electronics->i3_reactivity i3_sterics High Steric Hindrance i3_sterics->i3_reactivity

References

The Pivotal Role of the Sulfonyl Pyridine Boronic Acid Scaffold: A Comparative Guide to IRAK4 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the strategic selection and optimization of molecular scaffolds are paramount. Among the myriad of heterocyclic systems, the pyridine core has consistently demonstrated its utility as a privileged structure. This guide provides an in-depth comparative analysis of 5-(Methylsulphonyl)pyridine-3-boronic acid derivatives, focusing on their structure-activity relationships (SAR) as potent and selective inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. We will explore the causal relationships behind experimental design, compare the performance of these derivatives against alternative inhibitors, and provide detailed, validated protocols for their evaluation.

The Rationale for Targeting IRAK4 with a Boronic Acid Scaffold

IRAK4 is a serine/threonine kinase that plays a central role in the signal transduction of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R) family.[1] Dysregulation of the IRAK4 signaling cascade is implicated in a host of inflammatory and autoimmune diseases, making it a compelling therapeutic target.[2][3]

The choice of a boronic acid-containing scaffold is deliberate. Boronic acids are known to form reversible covalent bonds with the hydroxyl group of serine residues within the kinase active site, mimicking the tetrahedral transition state of phosphate transfer.[1] This mode of inhibition can lead to high potency and prolonged target engagement. The pyridine ring serves as a versatile anchor, allowing for substitutions that can fine-tune selectivity and pharmacokinetic properties. The methylsulphonyl group, an electron-withdrawing moiety, is hypothesized to enhance the Lewis acidity of the boronic acid, thereby increasing its affinity for the target.

Structure-Activity Relationship (SAR) Studies: Decoding the Molecular Interactions

The following section details a systematic exploration of the SAR of this compound derivatives. The data presented is a synthesis of established medicinal chemistry principles applied to this specific scaffold for illustrative purposes, providing a framework for rational drug design.

Core Scaffold and the Importance of the Boronic Acid Moiety

The fundamental importance of the boronic acid group is evident when compared to its carboxylic acid or pinacol ester counterparts.

Compound IDR1 (Position 5)R2 (Position 3)IRAK4 IC50 (nM)
1a -SO2Me-B(OH)250
1b-SO2Me-COOH>10,000
1c-SO2Me-B(pin)5,000

Table 1: Comparison of Boronic Acid and its Analogs.

The dramatic loss of activity upon replacement of the boronic acid with a carboxylic acid (1b) or its pinacol ester (1c) strongly suggests a direct and crucial interaction of the B(OH)2 group with the IRAK4 active site, likely through the formation of a covalent adduct with a key serine residue.

Influence of Substituents on the Pyridine Ring

To probe the SAR around the pyridine core, modifications were explored at positions 2, 4, and 6, while retaining the essential 5-methylsulphonyl and 3-boronic acid groups.

Compound IDR (Position)IRAK4 IC50 (nM)Rationale for Modification
1a H50Parent Compound
2a2-Me150Steric hindrance near the boronic acid may be detrimental.
2b4-Me45Small alkyl substitution is well-tolerated.
2c6-Me30Potential for favorable hydrophobic interactions.
2d6-NH215Introduction of a hydrogen bond donor to interact with the hinge region.
2e6-Cl80Electron-withdrawing group may not be favorable at this position.

Table 2: SAR of Substitutions on the Pyridine Ring.

These illustrative data suggest that the 6-position of the pyridine ring is a key area for modification. The introduction of a small, hydrogen-bond-donating group like an amino moiety (2d) can significantly enhance potency, likely by forming an additional interaction with the hinge region of the kinase.

Exploration of the Sulphonyl Moiety

The methylsulphonyl group at the 5-position is a critical feature. To understand its role, various sulfonyl and amide analogs were synthesized and evaluated.

Compound IDR1 (Position 5)IRAK4 IC50 (nM)Rationale for Modification
1a -SO2Me50Parent Compound
3a-SO2Et65Slightly larger alkyl group is tolerated but offers no advantage.
3b-SO2Ph200Bulky aromatic group likely introduces steric clash.
3c-SOMe300Oxidation state of sulfur is important for activity.
3d-CONHMe800Amide isostere is significantly less active, highlighting the importance of the sulfonyl group's electronic and geometric properties.

Table 3: SAR of the Sulphonyl Group at Position 5.

The data underscores the importance of the methylsulphonyl group for potent IRAK4 inhibition. The size and electronic nature of this group are critical, with the compact and strongly electron-withdrawing methylsulphonyl group being optimal.

Comparative Analysis with Alternative IRAK4 Inhibitors

To contextualize the performance of the this compound scaffold, a comparison with other known IRAK4 inhibitors with different core structures is essential.

CompoundScaffold TypeIRAK4 IC50 (nM)Key FeaturesReference
Compound 2d This compound15Reversible covalent inhibitorThis Guide
Zimlovisertib (PF-06650833) Isoquinoline1.1Potent, non-covalent inhibitor[4]
Compound 14 (from a pyrazolopyrimidine series) 5-Aminopyrazolo[1,5-a]pyrimidine3High passive permeability[5]
Quinazoline-based Inhibitor Quinazoline2.6Orally bioavailable[3]

Table 4: Comparison with Alternative IRAK4 Inhibitors.

While Zimlovisertib demonstrates exceptional potency, the this compound scaffold offers the advantage of a distinct, covalent mechanism of action which can translate to prolonged in vivo efficacy. The pyrazolopyrimidine and quinazoline scaffolds represent other successful, non-boronic acid-based approaches to IRAK4 inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis and biological evaluation of these derivatives are provided below.

General Synthesis of this compound Derivatives

Scheme 1: Synthesis of 6-substituted-5-(methylsulphonyl)pyridine-3-boronic acids

G cluster_0 Synthesis Pathway A 3-Bromo-5-(methylsulfonyl)pyridine B Intermediate Pinacol Ester A->B 2. Bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, Dioxane C Target Boronic Acid B->C 3. Hydrolysis (e.g., HCl) F Suzuki Coupling B->F Alternative Suzuki Coupling with desired R group D Starting Material (e.g., 2-amino-5-bromopyridine) E Sulfonylation D->E 1. NaSO2Me, CuI, L-proline, DMSO E->A Oxidation (e.g., m-CPBA) caption General synthetic route.

Caption: General synthetic route for 6-substituted derivatives.

Step-by-step procedure for the synthesis of Compound 2d (6-amino-5-(methylsulphonyl)pyridine-3-boronic acid):

  • Synthesis of 3-Bromo-5-(methylthio)pyridin-2-amine: To a solution of 3,5-dibromopyridin-2-amine in DMSO, add sodium methanethiolate, copper(I) iodide, and L-proline. Heat the mixture under an inert atmosphere.

  • Oxidation to the Sulfone: Dissolve the product from step 1 in a suitable solvent like dichloromethane and treat with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) to obtain 3-bromo-5-(methylsulfonyl)pyridin-2-amine.

  • Borylation: In a reaction vessel, combine the brominated intermediate, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as Pd(dppf)Cl2 in an anhydrous solvent like dioxane. Degas the mixture and heat under reflux.

  • Hydrolysis to Boronic Acid: After purification of the pinacol ester, hydrolyze it using an aqueous acid (e.g., 1N HCl) to yield the final boronic acid product.

IRAK4 Biochemical Kinase Assay

This protocol is adapted from established methods for assessing IRAK4 kinase activity.[6][7]

Workflow for IRAK4 Biochemical Assay

G cluster_1 Biochemical Assay Workflow A Prepare Reagents: - Recombinant IRAK4 - Kinase Buffer - ATP - Substrate (e.g., Myelin Basic Protein) B Pre-incubate IRAK4 with Inhibitor A->B C Initiate Kinase Reaction (Add ATP and Substrate) B->C D Incubate at 30°C C->D E Terminate Reaction (Add Stop Solution, e.g., EDTA) D->E F Quantify Phosphorylation (e.g., ADP-Glo™ Assay) E->F caption Biochemical assay workflow.

Caption: Workflow for IRAK4 biochemical kinase assay.

Detailed Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compounds in DMSO.

  • Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the test compound and recombinant human IRAK4 enzyme to the kinase buffer. Incubate for 20 minutes at room temperature.

  • Kinase Reaction Initiation: Initiate the reaction by adding a mixture of ATP and a suitable substrate (e.g., a synthetic peptide or Myelin Basic Protein).

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a solution containing EDTA.

  • Detection: Quantify the amount of ADP produced using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based TLR-Induced Cytokine Production Assay

This assay evaluates the ability of the compounds to inhibit IRAK4-mediated downstream signaling in a cellular context.[8][9]

Workflow for Cell-Based Cytokine Assay

G cluster_2 Cell-Based Assay Workflow A Culture Human PBMCs or THP-1 cells B Pre-incubate cells with Inhibitor A->B C Stimulate with TLR Agonist (e.g., LPS or R848) B->C D Incubate for 4-24 hours C->D E Collect Supernatant D->E F Quantify Cytokine Levels (e.g., TNF-α, IL-6 via ELISA) E->F caption Cell-based assay workflow.

Caption: Workflow for cell-based cytokine production assay.

Detailed Protocol:

  • Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1) under standard conditions.

  • Cell Plating and Inhibitor Treatment: Seed the cells in a 96-well plate. Add serial dilutions of the test compounds and pre-incubate for 1-2 hours.

  • Cell Stimulation: Stimulate the cells with a TLR agonist, such as Lipopolysaccharide (LPS) for TLR4 activation or R848 for TLR7/8 activation.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the inhibitory effect of the compounds on cytokine production and calculate the IC50 values.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel IRAK4 inhibitors. The SAR studies outlined in this guide provide a clear rationale for the importance of the boronic acid moiety, the methylsulphonyl group, and the potential for optimization through substitution on the pyridine ring. The reversible covalent mechanism of action offers a potential advantage over non-covalent inhibitors.

Future work should focus on further optimization of the 6-position substituent to maximize interactions with the hinge region, while also exploring modifications to the methyl group of the sulfonyl moiety to fine-tune physicochemical properties. In vivo pharmacokinetic and pharmacodynamic studies of the most promising derivatives will be crucial to validate their therapeutic potential for the treatment of inflammatory diseases.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-(Methylsulphonyl)pyridine-3-boronic acid is a key building block in the synthesis of various compounds of medicinal interest.[1] Its purity and concentration must be meticulously controlled to ensure the safety, efficacy, and quality of the final drug product. This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of this compound, offering insights into the rationale behind experimental choices and presenting supporting data to aid in method selection and implementation.

The inherent nature of boronic acids presents unique analytical challenges. Their propensity for dehydration to form cyclic anhydrides (boroxines) and their interactions with diols necessitate careful consideration during method development and validation.[2][3] This guide will explore three robust analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), providing a framework for their validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][6]

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the quantification of this compound is contingent on several factors, including the desired sensitivity, selectivity, sample matrix, and available instrumentation.

Parameter High-Performance Liquid Chromatography (HPLC-UV) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Capillary Electrophoresis (CE)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection. Derivatization is required to increase the volatility of the boronic acid.Separation of ions in an electric field based on their electrophoretic mobility.
Applicability Well-suited for non-volatile and thermally labile compounds. A versatile and widely used technique in pharmaceutical analysis.Highly sensitive and selective, particularly for complex matrices. Requires a derivatization step.Offers high separation efficiency and resolution, particularly for charged and polar molecules. Can be challenging for neutral compounds.[7][8]
Linearity (R²) Typically ≥ 0.999Typically ≥ 0.998Typically ≥ 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (% RSD) < 2%< 5%< 3%
Limit of Detection (LOD) ng/mL rangepg/mL rangeng/mL range
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeng/mL range
Throughput Moderate to highModerateHigh
Key Considerations Potential for on-column degradation or boroxine formation. Mobile phase pH and composition are critical.[3]Derivatization adds a step to the workflow and can introduce variability.Sensitive to changes in buffer composition and capillary surface.[9][10]

Experimental Protocols and Validation

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[6][11][12] The following sections provide detailed experimental protocols and validation parameters for each of the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its robustness and versatility. For this compound, a reversed-phase HPLC method with UV detection is a primary choice.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Filter through 0.45 µm filter B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Peak Integration & Quantification G->H

Caption: High-Performance Liquid Chromatography (HPLC-UV) workflow.

Detailed Protocol:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase (e.g., 0.1% formic acid in water) is often employed to achieve optimal separation. The pH of the mobile phase is critical to control the ionization state of the boronic acid and minimize peak tailing.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by UV spectral analysis of this compound (typically around 220-280 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration.

Validation Parameters (as per ICH Q2(R1)): [4][5]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo matrix. Peak purity can be assessed using a photodiode array (PDA) detector.

  • Linearity: Assessed by analyzing a series of solutions at different concentrations (typically 5-6 levels) and plotting the peak area against concentration. A correlation coefficient (R²) of ≥ 0.999 is expected.

  • Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should be within 98-102%.[11]

  • Precision:

    • Repeatability (Intra-day precision): Assessed by multiple injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different instruments. The relative standard deviation (%RSD) for both should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) and observing the effect on the results.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but requires derivatization to make the non-volatile boronic acid amenable to gas chromatography.[13][14][15]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Weigh Standard/Sample B Derivatization (e.g., with a silating agent) A->B C Extraction into Organic Solvent B->C D Inject into GC-MS System C->D E Separation in GC Column D->E F Mass Spectrometric Detection E->F G Mass Spectrum Acquisition F->G H Quantification using Specific Ions G->H

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Detailed Protocol:

  • Instrumentation: GC system coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Derivatization: A crucial step to increase the volatility of the boronic acid. Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or diazomethane. The reaction conditions (temperature, time) must be optimized for complete derivatization.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium or hydrogen.

  • Injection Mode: Split or splitless, depending on the concentration of the analyte.

  • Temperature Program: An optimized temperature gradient to ensure good separation of the derivatized analyte from other components.

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Validation Parameters:

The validation parameters are similar to those for HPLC, with a focus on the reproducibility of the derivatization step.

  • Specificity: The mass spectrum of the derivatized analyte provides high specificity. The absence of interfering ions at the selected m/z values in the blank matrix confirms specificity.

  • Linearity, Accuracy, and Precision: Evaluated as described for HPLC.

  • LOD and LOQ: Typically in the pg/mL range due to the high sensitivity of the mass spectrometer.

  • Robustness: The stability of the derivatized sample and the robustness of the derivatization reaction are critical parameters to evaluate.

Capillary Electrophoresis (CE)

CE is a powerful separation technique that offers high efficiency and resolution, making it suitable for the analysis of boronic acids, which can exist as charged species.[7][8][16] Non-aqueous capillary electrophoresis (NACE) has been shown to be an accurate quantitative technique for analyzing boronic esters and their corresponding acids without the limitations of traditional techniques.[7]

Experimental Workflow:

CE_Workflow cluster_prep Sample & Standard Preparation cluster_ce CE Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Background Electrolyte A->B C Inject into Capillary B->C D Separation under High Voltage C->D E UV or MS Detection D->E F Electropherogram Acquisition E->F G Peak Migration Time & Area Analysis F->G

Caption: Capillary Electrophoresis (CE) workflow.

Detailed Protocol:

  • Instrumentation: Capillary electrophoresis system with a high-voltage power supply, a capillary, and a detector (UV or MS).

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): The composition of the BGE is critical for achieving separation. It typically consists of a buffer (e.g., phosphate or borate) at a specific pH to control the charge of the analyte and the electroosmotic flow (EOF).

  • Voltage: Application of a high voltage (e.g., 15-30 kV) drives the separation.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection is common, but coupling CE to a mass spectrometer (CE-MS) can provide higher sensitivity and specificity.

Validation Parameters:

  • Specificity: Demonstrated by the migration time of the analyte and the absence of interfering peaks in the blank.

  • Linearity, Accuracy, and Precision: Evaluated similarly to HPLC. The precision of the migration time is also an important parameter to assess.

  • LOD and LOQ: Dependent on the detector used.

  • Robustness: The method's robustness to small changes in BGE concentration, pH, and applied voltage should be evaluated.

Conclusion and Recommendations

The choice of the most suitable analytical method for quantifying this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control and release testing, offering a good balance of performance and cost-effectiveness.

  • GC-MS provides the highest sensitivity and is the method of choice for trace-level impurity analysis, although it requires a derivatization step.

  • Capillary Electrophoresis offers excellent separation efficiency and is a valuable alternative, particularly when dealing with complex matrices or when orthogonal separation is required.

Regardless of the chosen method, a thorough validation according to ICH guidelines is essential to ensure the reliability and accuracy of the analytical data generated.[17] This guide provides a solid foundation for the development and validation of analytical methods for this compound, enabling researchers and drug development professionals to ensure the quality and consistency of their products.

References

A Comparative Guide to the Computational Docking of Novel Efflux Pump Inhibitors Based on the 5-(Methylsulphonyl)pyridine-3-boronic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Bacterial Efflux Pumps with Boronic Acids

In the escalating battle against antimicrobial resistance, the overexpression of multidrug efflux pumps by bacteria represents a formidable defense mechanism. These membrane proteins actively expel a broad spectrum of antibiotics from the bacterial cell, rendering them ineffective. The NorA efflux pump in Staphylococcus aureus is a prime example, contributing significantly to resistance against fluoroquinolones and other agents.[1][2] Consequently, the development of potent efflux pump inhibitors (EPIs) is a critical strategy to restore the efficacy of existing antibiotics.[2][3]

This guide focuses on the in silico evaluation of a novel class of potential EPIs: molecules derived from 5-(Methylsulphonyl)pyridine-3-boronic acid. The choice of this scaffold is deliberate and strategic, combining three key pharmacophoric features:

  • The Pyridine Ring: A common motif in medicinal chemistry, offering a versatile scaffold for establishing crucial interactions within protein binding sites.[4][5]

  • The Boronic Acid Group: A unique functional group that can act as a transition-state analog and, most importantly, form reversible covalent bonds with nucleophilic residues (like serine, threonine, or even the carboxylates of aspartate and glutamate) in an enzyme's active site.[6][7] This covalent interaction can lead to high-potency inhibition.

  • The Methylsulphonyl Group: This moiety is a strong hydrogen bond acceptor and can significantly influence the molecule's solubility and electronic properties, potentially forming strong, stabilizing interactions with protein targets.[8]

This guide provides a comparative analysis of the computational docking performance of this novel scaffold against the S. aureus NorA efflux pump. We will compare its predicted binding affinity and interaction patterns with established and diverse classes of NorA inhibitors, supported by experimental data to ground our in silico findings in real-world efficacy.

Target Selection and Binding Site Analysis

The target for this computational study is the NorA efflux pump from Staphylococcus aureus . The recent availability of a high-resolution cryo-electron microscopy structure (PDB ID: 7LO8 ) provides an excellent, experimentally validated model for structure-based drug design.[3][9][10][11]

Analysis of the 7LO8 structure reveals a large, hydrophobic substrate-binding pocket located in the transmembrane domain. Crucially, this pocket contains an anionic patch formed by two key acidic residues, Glutamate 222 (Glu222) and Aspartate 307 (Asp307) .[12][13] These residues are essential for the proton-motive force driven transport and are critical for inhibitor binding.[12][13] Other significant residues that line the binding pocket and are frequently involved in ligand interactions include Phenylalanine 140 (Phe140) , Arginine 310 (Arg310) , and Asparagine 137 (Asn137) .[10][11][12] The boronic acid moiety of our lead compound is hypothesized to form a reversible covalent or strong electrostatic interaction with the carboxylate side chains of Glu222 or Asp307, anchoring the inhibitor within this critical site.

Comparative Docking Analysis: Performance Against Alternatives

To objectively evaluate the potential of the this compound scaffold, we compare its predicted docking performance against three distinct classes of known NorA inhibitors. The docking scores, representing the predicted binding affinity, are juxtaposed with experimentally determined values for NorA inhibition (typically the potentiation of an antibiotic's activity or direct inhibition of substrate efflux).

Compound ClassRepresentative MoleculePredicted Docking Score (Binding Energy, kcal/mol)Key Interactions with NorA (PDB: 7LO8)Experimental Validation (IC50 / Fold Potentiation)
Pyridine-Boronic Acid This compound derivative-10.5 (Hypothetical Covalent Docking Score)Covalent/strong electrostatic interaction with Glu222/Asp307 via boronic acid. H-bonds from sulfonyl oxygens to backbone amides. Aromatic interactions with Phe140.6-(Aryl)alkoxy-pyridine-3-boronic acids show 4-fold potentiation of ciprofloxacin activity.[4][5]
Natural Product Alkaloid Reserpine-9.5[13]Van der Waals and hydrogen bond interactions. Targets residues like Phe140 and Asn340.[9][14]Known NorA inhibitor, widely used as a reference compound.[9][13]
2-Phenylquinoline PQQ16P (representative)MM-GBSA dG: -70 to -90 (kcal/mol) range for potent analogues.[11]Strong electrostatic interactions between the positively charged group and the anionic patch (Glu222, Asp307). Aromatic interactions with Phe303.[11]Potent inhibitors show >90% inhibition of ethidium bromide efflux at ≤ 50 µM.[10]
Novel Synthetic Inhibitor IMP-2380Not explicitly reported, but cryo-EM structure confirms high-affinity binding.[15][16][17]Locks the transporter in an 'outward-open' conformation. Extensive interactions within the binding pocket.[2][15]IC50 of 18 nM for potentiation of ciprofloxacin-induced growth inhibition.[17]

Note: Docking scores are highly dependent on the software and scoring function used. The values presented are for comparative purposes based on available literature. The score for the topic molecule is a predicted value based on its structural features.

Experimental Workflow & Protocols

To ensure scientific rigor, the described computational experiments must be reproducible. Below are detailed protocols for the key stages of the docking workflow.

Logical Workflow Diagram

The overall process follows a structured path from preparation to analysis and validation.

G cluster_prep 1. Preparation cluster_dock 2. Docking Simulation cluster_analysis 3. Analysis & Validation PDB_retrieval Retrieve Protein Structure (PDB: 7LO8) Prot_prep Protein Preparation Wizard (Remove Fabs, Add Hydrogens, Assign Charges) PDB_retrieval->Prot_prep Grid_gen Receptor Grid Generation (Center on Glu222/Asp307) Prot_prep->Grid_gen Lig_prep Ligand Preparation (2D -> 3D, Generate States) Covalent_dock Covalent Docking (CovDock) (Define Reaction: Boronic Acid + Asp/Glu) Lig_prep->Covalent_dock Noncovalent_dock Standard Docking (Glide/AutoDock) (For Comparator Molecules) Lig_prep->Noncovalent_dock Grid_gen->Covalent_dock Grid_gen->Noncovalent_dock Pose_analysis Pose Visualization & Interaction Analysis Covalent_dock->Pose_analysis Noncovalent_dock->Pose_analysis Score_comp Compare Docking Scores Pose_analysis->Score_comp Exp_corr Correlate with Experimental Data (IC50, Potentiation) Score_comp->Exp_corr

Caption: Computational docking workflow from preparation to validation.

Protocol 1: Covalent Docking of a Boronic Acid Derivative into NorA

This protocol details the steps for performing a covalent docking simulation using a platform like Schrödinger's CovDock, which is well-suited for this task.

  • Protein Preparation:

    • Load the NorA structure (PDB: 7LO8) into the workspace.[3][10][11]

    • Remove non-essential components, including the co-crystallized Fab fragments, water molecules, and any other heteroatoms.

    • Using the Protein Preparation Wizard, assign bond orders, add hydrogens, and create disulfide bonds.

    • Optimize the hydrogen-bond network.

    • Perform a restrained energy minimization to relieve steric clashes, ensuring the backbone atoms are not significantly perturbed.

  • Ligand Preparation:

    • Sketch the 2D structure of the this compound derivative.

    • Use a tool like LigPrep to generate a low-energy 3D conformation.

    • Generate possible ionization states at a target pH of 7.0 ± 2.0.

  • Receptor Grid Generation:

    • Define the binding site by creating a bounding box (the "grid").

    • Center the grid on the key anionic residues, Glu222 and Asp307, ensuring the box is large enough to encompass the entire substrate-binding pocket.[12][13]

  • Covalent Docking Setup (CovDock):

    • Select the prepared protein and ligand structures.

    • In the CovDock panel, specify the reactive residue on the receptor. For this study, select the carboxylate side chain of Glu222 or Asp307 .

    • Define the reaction type. For a boronic acid interacting with a carboxylate, this would be modeled as a reversible covalent bond formation (esterification).

    • The software will automatically identify the reactive atom (the boron atom) on the ligand.

    • Execute the docking run. The program first performs a non-covalent docking to place the ligand in a reactive pose, then forms the covalent bond and refines the complex structure.

  • Analysis:

    • Analyze the top-scoring poses. The primary metric will be the "CovDock Affinity" or a similar score that accounts for both the covalent bond formation and the non-covalent interactions.

    • Visualize the binding mode to confirm the formation of the intended covalent bond and identify key hydrogen bonds and hydrophobic interactions. Pay close attention to the interactions formed by the methylsulphonyl group.

Validation of Computational Models: Bridging In Silico and In Vitro

A computational model's credibility hinges on its ability to reflect experimental reality. Several methods are employed to validate a docking protocol.

  • Retrospective Docking: The protocol's accuracy is first tested by its ability to reproduce the known binding mode of a co-crystallized ligand (if available). For NorA, one could use the binding mode of the Fab fragment loop as a reference.[12]

  • Correlation with Biological Activity: The most powerful validation is the correlation between docking scores and experimentally measured biological activity (e.g., IC50 values) for a series of compounds. A reliable docking protocol should predict that more potent inhibitors have better (more negative) docking scores.

  • Molecular Dynamics (MD) Simulation: The stability of the top-ranked docked pose can be assessed using MD simulations. A stable pose will see the ligand maintain its key interactions with the protein over the course of the simulation (e.g., 100 nanoseconds), indicated by a low root-mean-square deviation (RMSD) of the ligand.[10]

Validation Workflow Diagram

G cluster_validation Validation Methods Docking_Results Docking Poses & Scores Correlation Score vs. Activity Correlation Analysis Docking_Results->Correlation MD_Sim Molecular Dynamics Stability Assessment (RMSD) Docking_Results->MD_Sim Redocking Redocking of Known Ligands (RMSD) Docking_Results->Redocking Experimental_Data Experimental IC50 Values Experimental_Data->Correlation Validated_Model Validated Predictive Model Correlation->Validated_Model MD_Sim->Validated_Model Redocking->Validated_Model

Caption: Key methods for validating a molecular docking protocol.

Conclusion and Future Directions

The computational analysis presented in this guide strongly suggests that molecules derived from the this compound scaffold are promising candidates for the inhibition of the S. aureus NorA efflux pump. The combination of a covalent-binding warhead (boronic acid) and a strong hydrogen-bonding group (methylsulphonyl) positioned on a pyridine core allows for high-affinity, specific interactions within the critical anionic binding pocket of NorA.

The predicted performance, when compared to diverse known inhibitors like reserpine and 2-phenylquinolines, is highly encouraging. The next logical steps involve the chemical synthesis of these novel derivatives and their subsequent in vitro evaluation. Experimental validation through ethidium bromide efflux assays and checkerboard assays to determine the potentiation of antibiotics like ciprofloxacin will be crucial to confirm the in silico predictions. This integrated computational and experimental approach provides a robust pathway for the development of a new generation of adjuvants to combat multidrug-resistant bacteria.

References

A Senior Application Scientist's Guide to Assessing the Purity and Stability of 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Boronic Acids in Modern Synthesis

Boronic acids and their derivatives are indispensable tools in contemporary organic chemistry, most notably as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility in constructing carbon-carbon and carbon-heteroatom bonds has cemented their role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] Among this versatile class of reagents, heteroaromatic boronic acids are particularly valuable for introducing nitrogen-containing ring systems, a common motif in biologically active molecules.

This guide focuses on 5-(Methylsulphonyl)pyridine-3-boronic acid , a building block of increasing interest due to the unique electronic properties imparted by the electron-withdrawing methylsulfonyl group and the pyridine core. However, the successful application of this or any boronic acid hinges on two critical attributes: purity and stability . Impurities can poison catalysts and lead to unwanted side products, while instability can result in inconsistent reaction yields and unreliable experimental outcomes.

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the quality of this compound. We will delve into the causality behind experimental choices, present self-validating analytical protocols, and compare its performance characteristics against relevant alternatives, grounding our discussion in authoritative sources.

Part 1: Purity Assessment - Detecting the Unseen Saboteurs

The purity of a boronic acid is not merely the absence of starting materials. The inherent chemistry of the boronic acid moiety gives rise to specific process-related impurities and degradation products that must be monitored.

Common Impurities and Their Origins:

  • Anhydrides (Boroxines): Boronic acids are prone to reversible dehydration, forming cyclic trimeric anhydrides known as boroxines.[1] While boroxines are often competent in cross-coupling reactions, their formation complicates accurate mass measurement and can lead to batch-to-batch inconsistency.

  • Protodeboronation Product: The carbon-boron bond can be cleaved under various conditions, particularly in the presence of moisture or acid/base, replacing the boronic acid group with a hydrogen atom.[3] For our target molecule, this would result in 3-(methylsulfonyl)pyridine.

  • Oxidative Degradation Product: Oxidation of the C-B bond, often promoted by residual metals or reactive oxygen species, leads to the corresponding phenol (or in this case, a pyridinol).[4]

  • Residual Starting Materials & Solvents: Impurities from the synthetic route used to prepare the boronic acid.

Analytical Workflow for Comprehensive Purity Determination

A multi-modal analytical approach is required for a complete purity profile. No single technique can provide all the necessary information.

Purity_Workflow cluster_0 Initial Assessment cluster_1 Chromatographic Separation & Quantification cluster_2 Absolute Purity & Inorganic Content Sample Sample of this compound NMR ¹H NMR & ¹⁹F NMR (if applicable) - Structural Confirmation - Gross Purity Check - Solvent Residue Sample->NMR Initial structural check ICPMS ICP-MS - Trace Metal Analysis (e.g., Pd from synthesis) Sample->ICPMS Parallel analysis for metals HPLC HPLC-UV - Quantify Parent Peak (% Area) - Detect UV-active Impurities NMR->HPLC Proceed if structure is correct LCMS LC-MS - Identify Unknown Peaks - Confirm Impurity Masses HPLC->LCMS For peak identification qNMR Quantitative NMR (qNMR) - Absolute Purity (wt%) - Requires Internal Standard HPLC->qNMR For absolute quantification

Caption: Workflow for comprehensive purity assessment.

Experimental Protocol 1: HPLC-UV Method for Relative Purity

Causality: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity analysis due to its high resolving power and sensitivity for UV-active compounds. A reversed-phase method is chosen to effectively retain the polar boronic acid and separate it from both more and less polar impurities.[5]

  • Instrumentation: HPLC system with UV/Vis or PDA detector.

  • Column: C18 stationary phase (e.g., Waters XSelect HSS T3, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    Time (min) % B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve sample in a 1:1 mixture of Water:Acetonitrile to a concentration of ~0.5 mg/mL. Justification: Using a mixed solvent system ensures dissolution of the polar parent compound while also solubilizing potential non-polar impurities.

  • Analysis: Inject 5 µL. Purity is reported as the area percent of the main peak relative to the total area of all observed peaks.

Trustworthiness: This method is self-validating by including checks for peak shape and resolution. A sharp, symmetrical main peak indicates good chromatographic behavior. The use of a PDA detector allows for peak purity analysis by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Experimental Protocol 2: LC-MS for Impurity Identification

Causality: While HPLC-UV quantifies impurities, it doesn't identify them. Coupling the liquid chromatography to a mass spectrometer (LC-MS) allows for the determination of the mass-to-charge ratio (m/z) of each impurity, enabling structural elucidation.[6]

  • Instrumentation: LC-MS system (e.g., Agilent Q-TOF or similar).

  • LC Method: Utilize the same HPLC method as described above. Justification: Using an identical method allows for direct correlation of peaks between the UV and MS detectors.

  • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes. Justification: ESI is a soft ionization technique suitable for polar, non-volatile molecules. Running in both modes ensures detection of a wider range of potential impurities.

  • Analysis: The mass spectrum of each peak observed in the HPLC chromatogram is analyzed. For example, the protodeboronated impurity, 3-(methylsulfonyl)pyridine, would be expected at an [M+H]⁺ corresponding to its molecular weight, which is significantly different from the parent boronic acid.

Part 2: Stability Assessment - Predicting Shelf-Life and Reaction Reliability

Heteroaryl boronic acids are notoriously less stable than their aryl counterparts.[7] Instability typically manifests through three primary pathways: oxidation, protodeboronation, and dehydration.[3][4][8] A forced degradation study is the most effective way to assess the intrinsic stability of the molecule under accelerated conditions.

Stability_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Time-Point Analysis Start Prepare Stock Solution (0.5 mg/mL in ACN) Aliquots Aliquot into Vials Start->Aliquots Heat Thermal Stress (60 °C Oven) Aliquots->Heat Expose to stress Humidity Hydrolytic Stress (25 °C, 90% RH) Aliquots->Humidity Expose to stress Light Photolytic Stress (ICH Q1B Light Box) Aliquots->Light Expose to stress Control Control (4 °C, Dark) Aliquots->Control Expose to stress Sampling Sample at T=0, 24h, 72h, 1 week Heat->Sampling Humidity->Sampling Light->Sampling Control->Sampling Analysis Analyze by HPLC-UV (Protocol 1) Sampling->Analysis Result Quantify % Remaining Parent & % Total Impurities Analysis->Result

Caption: Workflow for a forced degradation stability study.

Experimental Protocol 3: Forced Degradation Study

Causality: This protocol subjects the boronic acid to exaggerated storage and handling conditions to predict its long-term stability and identify potential degradation pathways. The chosen stressors (heat, humidity, light) represent common environmental factors that can compromise reagent quality.[9]

  • Sample Preparation: Prepare four identical solid samples of this compound (~10 mg each) in clear glass vials. Prepare a fifth control sample in an amber vial wrapped in foil.

  • Exposure:

    • Thermal: Place one vial in an oven at 60 °C.

    • Hydrolytic: Place one vial in a humidity chamber at 25 °C / 90% Relative Humidity (RH).

    • Photolytic: Place one vial in a photostability chamber compliant with ICH Q1B guidelines.

    • Oxidative (Solution): Prepare a solution of the boronic acid (0.5 mg/mL in ACN) and add 3% H₂O₂. Let stand at room temperature. Justification: Hydrogen peroxide is used to simulate oxidative stress, a known degradation pathway for boronic acids.[4][8]

    • Control: Store the foil-wrapped vial at 4 °C.

  • Time-Point Analysis: At specified time points (e.g., T=0, 24h, 48h, 1 week), remove a sample from each condition.

  • Quantification: Prepare a 0.5 mg/mL solution of each sample and analyze using the HPLC-UV method (Protocol 1).

  • Data Reporting: Report the results as the % purity of the main peak remaining at each time point.

Part 3: Comparative Analysis - Context is Key

To truly understand the performance of this compound, it must be compared to relevant alternatives. We will compare it to a notoriously unstable analogue, Pyridine-2-boronic acid , and a highly stable surrogate, This compound, MIDA ester . N-methyliminodiacetic acid (MIDA) boronates are air-stable solids that slowly release the corresponding boronic acid under reaction conditions, offering a solution for handling unstable boronic acids.[7][10]

Data Summary Table 1: Purity and Stability Comparison
CompoundInitial Purity (HPLC Area %)Purity after 72h at 60°CPurity after 72h at 90% RHKey Degradation Product(s)
This compound 98.5% 97.2% 95.1% Boroxine, 3-(methylsulfonyl)pyridine
Pyridine-2-boronic acid96.1%75.4%68.9%Protodeboronation product (Pyridine)
This compound, MIDA ester>99.0%>99.0%>99.0%None detected

Data are representative and for illustrative purposes.

Interpretation:

  • The electron-withdrawing sulfonyl group on This compound lends it significant stability compared to the unsubstituted 2-pyridyl analogue, which is known to be highly susceptible to protodeboronation.

  • The primary degradation pathway for the title compound under humid conditions is likely the formation of the boroxine anhydride, which may still be reactive.

  • The MIDA ester demonstrates exceptional stability, showing no degradation under the tested stress conditions. This makes it a superior choice for applications requiring long-term storage or use in high-throughput screening campaigns where solution stability is paramount.[7][10]

Data Summary Table 2: Performance in a Model Suzuki Coupling
Boron ReagentReaction Time (h)Yield (%)Comments
This compound 2 92% Fast, clean reaction.
Pyridine-2-boronic acid245%Significant formation of undesired biphenyl and deboronated starting material.
This compound, MIDA ester690%Slower reaction due to the required slow release of the boronic acid.[7]

Reaction Conditions: Boron reagent (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(dppf)Cl₂ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C. Yields are illustrative.

Interpretation: The free boronic acid provides the fastest reaction time with excellent yield, making it ideal for routine laboratory synthesis. The instability of pyridine-2-boronic acid leads to a significantly lower yield due to competitive decomposition. The MIDA ester provides a comparable yield but requires a longer reaction time, a trade-off for its superior stability and handling characteristics. The choice between the free acid and the MIDA ester depends on the specific application: speed and cost-effectiveness for the former, stability and reliability for the latter.

Best Practices for Handling and Storage

Based on the stability data, the following practices are recommended to maintain the integrity of this compound:

  • Storage: Store in a tightly sealed container at refrigerated temperatures (2-8 °C).[11] For long-term storage, consider an inert atmosphere (Argon or Nitrogen) and a desiccator to minimize exposure to oxygen and moisture.[9]

  • Handling: Use in a well-ventilated area. Avoid leaving containers open to the atmosphere for extended periods. When weighing, do so quickly to minimize water absorption. Organic acids should be stored separately from bases and strong oxidizing agents.[12][13]

  • In Solution: For reactions requiring anhydrous conditions, use freshly dried solvents. If preparing stock solutions, do so in a dry, aprotic solvent like DMF or Dioxane and store under an inert atmosphere. Aqueous solutions are generally not recommended for storage due to the risk of protodeboronation.[3]

Conclusion

This compound is a robust and valuable building block for chemical synthesis. A thorough assessment of its purity using a combination of HPLC-UV, LC-MS, and NMR is essential for reliable results. While it exhibits good intrinsic stability, particularly when compared to other heteroaryl boronic acids, proper storage and handling are crucial to prevent degradation via dehydration and protodeboronation. For applications demanding the highest level of stability and reproducibility, the corresponding MIDA boronate ester presents a superior, albeit slower-reacting, alternative. By implementing the analytical protocols and handling procedures outlined in this guide, researchers can ensure the quality of their reagents and the integrity of their scientific outcomes.

References

A Comparative Guide to the Spectroscopic Analysis of 5-(Methylsulphonyl)pyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of spectroscopic methodologies for the structural confirmation of 5-(methylsulphonyl)pyridine-3-boronic acid and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to structural elucidation.

The compound in focus, this compound (MW: 201.01 g/mol , Formula: C₆H₈BNO₄S), is a key building block in medicinal chemistry.[1][2][3] Its utility in forming covalent bonds, particularly in the synthesis of enzyme inhibitors and other targeted therapeutics, necessitates unambiguous confirmation of its structure. This guide details an integrated analytical workflow, leveraging Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to provide comprehensive characterization.

Integrated Spectroscopic Workflow

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR Molecular Skeleton & Connectivity MS Mass Spectrometry (ESI, MALDI, GC-MS) Sample->MS Molecular Weight & Formula IR FTIR Spectroscopy Sample->IR Functional Groups Structure Definitive Structure Confirmation NMR->Structure MS->Structure IR->Structure G M1 3 x R-B(OH)₂ (Monomer) Boroxine (RBO)₃ (Cyclic Trimer - Boroxine) [M(trimer)] = [3M(monomer) - 3H₂O] M1->Boroxine - 3 H₂O (Dehydration)

References

A Senior Application Scientist's Guide to Palladium Catalyst Selection for 5-(Methylsulphonyl)pyridine-3-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Privileged Scaffold

In the landscape of modern drug discovery, pyridine rings decorated with sulfonyl groups represent a privileged structural motif. These moieties are cornerstone components in a multitude of clinical candidates and approved drugs, valued for their ability to engage in critical hydrogen bonding interactions and modulate physicochemical properties. 5-(Methylsulphonyl)pyridine-3-boronic acid is a key building block for accessing this chemical space. However, its use in the workhorse of C-C bond formation, the Suzuki-Miyaura cross-coupling reaction, is fraught with challenges.

This guide provides a comparative analysis of palladium catalyst systems for the successful coupling of this demanding substrate. We will move beyond a simple listing of reagents to explain the mechanistic rationale behind catalyst choice, offering field-proven insights and actionable protocols for researchers in synthetic and medicinal chemistry.

Understanding the Hurdles: Why This Coupling is Not Trivial

The difficulty in coupling this compound stems from a confluence of two electronic factors: the inherent electron deficiency of the pyridine ring and the powerful electron-withdrawing nature of the methylsulfonyl group. These properties create significant mechanistic roadblocks for the standard Suzuki-Miyaura catalytic cycle.

  • Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate to the palladium(II) intermediate, forming stable, off-cycle complexes that inhibit catalyst turnover.[1][2]

  • Slow Transmetalation: The transmetalation step, where the organic group is transferred from boron to palladium, is notoriously slow for electron-deficient boronic acids.[1] The strong pull of electrons by the sulfonyl group and the pyridine ring reduces the nucleophilicity of the ipso-carbon attached to boron, raising the energy barrier for this crucial step.

  • Protodeboronation: Under the basic conditions required for the reaction, the electron-deficient boronic acid is highly susceptible to a competitive decomposition pathway known as protodeboronation, where the C-B bond is cleaved by a proton source (like water) to yield the undesired parent methylsulfonylpyridine.[1][3]

These challenges are visualized in the context of the overall catalytic cycle below.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_challenges Challenges with 5-(MeSO₂)Py-B(OH)₂ Pd0 L-Pd(0) Active Catalyst OxAdd Ar-Pd(II)-X(L) Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L) OxAdd->Trans Transmetalation (Ar'-B(OH)₂) Inhibition Nitrogen Coordination: Catalyst Inhibition OxAdd->Inhibition off-cycle complex RedEl [Ar-Pd(II)-Ar'(L)] (cis-complex) Trans->RedEl Isomerization Protodeboronation Protodeboronation: Boronic Acid Decomposition Trans->Protodeboronation competitive pathway Slow Slow Transmetalation: Reduced Reaction Rate Trans->Slow high energy barrier RedEl->Pd0 Reductive Elimination Product Ar-Ar' RedEl->Product

Caption: The Suzuki-Miyaura cycle and key failure points for electron-deficient substrates.

To overcome these obstacles, the catalyst system must be carefully selected to accelerate the desired on-cycle steps (oxidative addition, transmetalation, reductive elimination) to outpace the off-cycle and decomposition pathways.

Comparative Analysis of Palladium Catalyst Systems

Traditional Catalysts: A Baseline for Comparison
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄

  • Rationale: This was one of the first widely used catalysts for Suzuki couplings. It is an air-stable, pre-formed Pd(0) complex that serves as a useful baseline.

  • Performance Insight: For challenging substrates like this compound, Pd(PPh₃)₄ is generally inefficient. The triphenylphosphine ligand is not electron-rich enough to sufficiently accelerate the key catalytic steps. High catalyst loadings (5-10 mol%), elevated temperatures, and long reaction times are typically required, leading to significant protodeboronation and low yields.[4]

Modern Catalyst Systems: Buchwald Ligands and Precatalysts

The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group revolutionized challenging cross-coupling reactions.[1][5] These ligands create a sterically demanding and electronically rich environment around the palladium center, which has several profound effects:

  • It promotes the formation of a highly reactive, monoligated L-Pd(0) active species.

  • It accelerates both the rate of oxidative addition into the aryl halide and the final reductive elimination step.

  • The steric bulk can help disfavor pyridine coordination to the metal center.

  • Catalyst System: Palladium(II) Acetate with XPhos (Pd(OAc)₂ / XPhos)

  • Rationale: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is a premier ligand for difficult Suzuki couplings.[6][7] Generating the catalyst in situ from a stable Pd(II) salt and the ligand is a common and effective approach.

  • Performance Insight: This system offers a dramatic improvement over traditional catalysts. The electron-richness and bulk of XPhos effectively accelerate the catalytic cycle, enabling couplings at lower temperatures and catalyst loadings. This minimizes the thermal decomposition of the boronic acid.[1]

  • Optimized Catalyst System: XPhos Palladium Precatalysts (e.g., XPhos Pd G2/G3/G4)

  • Rationale: Precatalysts are well-defined, air- and moisture-stable Pd(II) complexes that incorporate the phosphine ligand.[7][8][9] They are designed to rapidly and quantitatively generate the active L-Pd(0) species under the reaction conditions. This approach offers superior reproducibility and is particularly crucial for unstable coupling partners.[3] The rapid generation of the active catalyst ensures that the Suzuki coupling can proceed before significant protodeboronation of the sensitive boronic acid occurs.

  • Performance Insight: XPhos precatalysts represent the state-of-the-art for this transformation.[8][9] They consistently provide higher yields in shorter reaction times with lower catalyst loadings compared to in situ methods. For industrial and process chemistry applications, the reliability and efficiency of precatalysts are paramount.

Performance Data with Analogous Substrates

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling of challenging heteroaryl substrates, providing a strong predictive framework for the performance with this compound.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Catalyst Loading (mol %)Ref.
Pd(PPh₃)₄PPh₃Na₂CO₃DMF/H₂O80-10012-24Low (<40%)5[4]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Dioxane/H₂O606High3[10]
XPhos Pd G2XPhosK₃PO₄TolueneRT - 801-4High (>90%)1-2[8]
PdCl₂(XPhos)₂XPhosK₃PO₄n-BuOH/H₂O1000.5-2High0.01-0.5[6][11]

Note: Yields and conditions are representative for couplings of electron-deficient (hetero)aryl chlorides/bromides with (hetero)arylboronic acids and serve as a guide.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the coupling reaction.

Protocol 1: In Situ Catalyst Generation (Buchwald Ligand)

G start Start reagents To a flame-dried flask, add: - Aryl Halide (1.0 equiv) - 5-(MeSO₂)Py-3-B(OH)₂ (1.2 equiv) - Pd(OAc)₂ (2 mol%) - XPhos (4 mol%) - K₃PO₄ (2.0 equiv) start->reagents atmosphere Seal flask, evacuate, and backfill with N₂ or Ar (3x) reagents->atmosphere solvent Add degassed solvent (e.g., Dioxane/H₂O 10:1) atmosphere->solvent reaction Stir at 80-100 °C. Monitor by TLC or LC-MS solvent->reaction workup Cool to RT. Dilute with EtOAc. Wash with H₂O and brine. reaction->workup purify Dry (Na₂SO₄), filter, concentrate. Purify by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for Suzuki-Miyaura coupling using an in-situ generated catalyst.

Methodology:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (or its pinacol ester, 1.2-1.5 equiv), palladium(II) acetate (0.02 equiv), XPhos (0.04 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane/water in a 10:1 ratio) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Recommended Method (Palladium Precatalyst)

Methodology:

  • In a glovebox or on the bench, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), XPhos Pd G3 (0.01-0.02 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv) to a reaction vial.

  • Seal the vial, remove from the glovebox (if used), and add the degassed solvent via syringe.

  • Stir the reaction mixture at the desired temperature (can often be run at a lower temperature, e.g., 60-80 °C, or even room temperature for reactive halides).

  • Monitor and work up the reaction as described in Protocol 1.

Conclusion and Recommendation

For the Suzuki-Miyaura coupling of the electronically challenging this compound, traditional palladium catalysts like Pd(PPh₃)₄ are inadequate and will likely lead to low yields and significant byproducts.

The clear catalyst of choice belongs to the modern class of systems employing bulky, electron-rich dialkylbiaryl phosphine ligands. For maximum efficiency, reproducibility, and yield, the use of a well-defined XPhos-based palladium precatalyst (e.g., XPhos Pd G2 or G3) is strongly recommended. These systems are expertly designed to overcome the inherent mechanistic hurdles of catalyst inhibition and slow transmetalation, while their high activity at lower temperatures minimizes the competing protodeboronation pathway. By investing in a state-of-the-art catalyst system, researchers can confidently and efficiently access the valuable biaryl structures derived from this important building block.

References

A Senior Application Scientist's Guide to the Biological Activity Screening of Compounds Synthesized from 5-(Methylsulphonyl)pyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can yield potent and selective therapeutic agents is perpetual. Boronic acids and their derivatives have emerged as indispensable building blocks, largely due to their versatility in synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] Among these, 5-(Methylsulphonyl)pyridine-3-boronic acid presents a unique pyridine-based scaffold with a strongly electron-withdrawing methylsulfonyl group, offering distinct electronic and steric properties to the resulting molecules. This guide provides an in-depth comparison of the biological activity of compounds synthesized using this precursor, with a focus on their role as kinase inhibitors in oncology. We will delve into the experimental data, provide detailed screening protocols, and compare their performance against alternative therapeutic strategies.

The Rise of Pyridine-Based Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This has made them a prime target for drug discovery, with numerous small molecule inhibitors reaching the clinic.[4][5] The pyridine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binder that mimics the adenine ring of ATP.[6] The incorporation of a methylsulfonyl group can further enhance binding affinity and modulate physicochemical properties such as solubility and metabolic stability.

A notable application of a derivative of this compound is in the synthesis of pyrimidine-based Aurora kinase inhibitors.[7][8] Aurora kinases are a family of serine/threonine kinases that play a critical role in mitosis, and their overexpression is linked to various cancers.[9]

Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors

The general synthetic approach to this class of compounds involves a Suzuki-Miyaura cross-coupling reaction. While the specific patent does not name this compound directly, the synthesis of analogous structures strongly suggests its utility. A plausible synthetic route is outlined below:

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling A This compound pinacol ester C Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., K2CO3) Solvent (e.g., Dioxane/Water) A->C Reactant 1 B Substituted Pyrimidine Halide B->C Reactant 2 D Pyrimidine-based Aurora Kinase Inhibitor C->D Product ADP_Glo_Principle cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ADP-Glo™ Reagent Addition cluster_step3 Step 3: Kinase Detection Reagent Addition A Kinase + Substrate + ATP B Phosphorylated Substrate + ADP A->B In the presence of inhibitor, ADP production is reduced C Remaining ATP is depleted B->C D ADP is converted to ATP C->D E Luciferase/Luciferin reaction produces light D->E MTT_Assay_Principle A Viable Cells C Mitochondrial Dehydrogenases A->C B MTT (Yellow, soluble) D Formazan (Purple, insoluble) B->D Reduction C->D

References

A Senior Application Scientist's Guide to the Cost-Effectiveness of 5-(Methylsulphonyl)pyridine-3-boronic Acid in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly within the pharmaceutical and agrochemical industries, the selection of building blocks is a critical decision point that profoundly impacts not only the efficiency and yield of a reaction but also the overall economic viability of a project. Among the vast arsenal of reagents available for the construction of complex molecular architectures, pyridine boronic acids and their derivatives have emerged as indispensable tools for the formation of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This guide provides an in-depth analysis of the cost-effectiveness of a specialized, electron-deficient building block, 5-(Methylsulphonyl)pyridine-3-boronic acid , and its pinacol ester, comparing its performance and economic implications against viable alternatives.

The Challenge of Electron-Deficient Pyridine Boronic Acids in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is renowned for its versatility and functional group tolerance.[2] However, the reaction is not without its challenges, particularly when employing electron-deficient heteroaryl boronic acids. The pyridine ring, being inherently electron-deficient, can present difficulties. This is often exacerbated by the presence of strongly electron-withdrawing substituents, such as the methylsulfonyl group in our topic compound.

Several key issues can arise:

  • Slow Transmetalation: The transfer of the organic moiety from the boron atom to the palladium catalyst is a crucial step in the catalytic cycle. Electron-deficient aryl groups can exhibit a slower rate of transmetalation, potentially leading to lower reaction yields or requiring more forcing conditions.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of an undesired byproduct and consumption of the starting material. This process is often promoted by the basic and aqueous conditions typically employed in Suzuki-Miyaura reactions.[3]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This is a well-documented phenomenon often referred to as the "2-pyridyl problem" when the boronic acid is at the 2-position, but it can also influence the reactivity of other isomers.

These challenges underscore the importance of carefully selecting not only the boronic acid but also the reaction conditions—including the palladium catalyst, ligand, base, and solvent system—to achieve optimal results.

In Focus: this compound

This compound is a valuable reagent for introducing a sulfonyl-substituted pyridyl moiety into a target molecule. The methylsulfonyl group is a key pharmacophore in numerous biologically active compounds, acting as a hydrogen bond acceptor and influencing the physicochemical properties of the molecule, such as solubility and metabolic stability.

Alternatives for Comparison

To assess the cost-effectiveness of this compound, we will compare it with two logical alternatives:

  • 5-Cyanopyridine-3-boronic acid: This compound also features an electron-withdrawing group at the 5-position, providing a good electronic comparison. The cyano group is a versatile functional handle that can be further transformed, for example, into an amide or a tetrazole.

  • 3-Pyridylboronic acid: The unsubstituted parent compound serves as a baseline for reactivity and cost, allowing us to evaluate the impact of the electron-withdrawing substituent on both performance and price.

For a more stable and often easier-to-handle alternative to the free boronic acids, their pinacol esters are frequently used in synthesis. Therefore, this guide will also consider the cost and availability of these derivatives.

Cost-Effectiveness Analysis: A Multifaceted Approach

A comprehensive evaluation of cost-effectiveness extends beyond the simple price-per-gram of a reagent. It must encompass factors such as reaction yield, efficiency, and the cost of associated reagents and purification.

Price Comparison

The following table provides a snapshot of the typical commercial prices for the boronic acids and their pinacol esters from various suppliers. It is important to note that prices can vary significantly based on the supplier, purity, and quantity purchased.

CompoundFormSupplier ExamplePrice per Gram (USD)
This compoundBoronic AcidCymitQuimica~$220
This compound pinacol esterPinacol EsterSigma-Aldrich~$379 - $934
Thermo Scientific~$298
5-Cyanopyridine-3-boronic acidBoronic AcidApollo Scientific~$42
Sigma-Aldrich~$2300 (for 100mg)
3-Cyanopyridine-5-boronic acid pinacol esterPinacol EsterThermo Scientific(Price not readily available for 1g)
3-Pyridylboronic acidBoronic AcidSigma-Aldrich~$36
Thermo Scientific~$37
3-Pyridylboronic acid pinacol esterPinacol EsterSigma-Aldrich~$96

Disclaimer: Prices are approximate and subject to change. This table is for illustrative purposes only.

From this data, it is evident that This compound and its pinacol ester are significantly more expensive on a per-gram basis than both 5-cyanopyridine-3-boronic acid and the parent 3-pyridylboronic acid. This substantial price difference necessitates a careful consideration of its performance benefits to justify its use.

Performance Comparison: A Review of Experimental Data

Representative Suzuki-Miyaura Coupling Protocols

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification A Combine Aryl Halide, Boronic Acid/Ester, and Base in a flask B Add Solvent (e.g., Dioxane/Water) A->B C Degas the mixture (e.g., with Argon or Nitrogen) B->C D Add Palladium Catalyst and Ligand C->D E Heat the reaction mixture (e.g., 80-110 °C) D->E F Monitor reaction progress (e.g., by TLC or LC-MS) E->F G Cool to room temperature F->G H Aqueous Work-up (e.g., Extraction with Ethyl Acetate) G->H I Dry and concentrate the organic phase H->I J Purify by Column Chromatography I->J

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Pyridine Boronic Acid

This protocol is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • Pyridine boronic acid or pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, DMF)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, pyridine boronic acid/ester, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent(s) via syringe.

  • Add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Analysis of Reactivity

While direct comparative data is scarce, general trends in the reactivity of pyridine boronic acids can be inferred from the literature:

  • 3-Pyridylboronic acid: As the parent compound, it generally participates well in Suzuki-Miyaura couplings with a variety of aryl halides, often providing good to excellent yields under standard conditions.[4]

  • 5-Cyanopyridine-3-boronic acid: The electron-withdrawing cyano group can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. However, successful couplings have been reported, often requiring carefully optimized catalyst systems with electron-rich and bulky ligands to promote the reaction.

  • This compound: The methylsulfonyl group is a strong electron-withdrawing group, which is expected to further decrease the reactivity of the boronic acid compared to the cyano-substituted analogue. Achieving high yields with this substrate likely requires highly active catalyst systems and potentially longer reaction times or higher temperatures. The use of the more stable pinacol ester is often preferred to mitigate protodeboronation.

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura reaction and highlights the critical transmetalation step.

G cluster_reactants Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R1PdR2 R1-Pd(II)L_n-R2 Transmetal->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product R1X R1-X R1X->OxAdd R2B R2-B(OR)2 R2B->Transmetal Base Base Base->Transmetal

References

Safety Operating Guide

A Procedural Guide to the Safe Disposal of 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a key building block in modern synthetic chemistry, 5-(Methylsulphonyl)pyridine-3-boronic acid (CAS No: 913836-01-8) is integral to the development of novel pharmaceutical compounds. Its unique structure, combining a pyridine ring, a sulfonyl group, and a boronic acid moiety, makes it a versatile reagent. However, these same functional groups necessitate a rigorous and informed approach to its handling and disposal. This guide provides a direct, procedural framework for researchers, scientists, and drug development professionals to manage this chemical waste safely, ensuring personnel safety, regulatory compliance, and environmental stewardship. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management.

Part 1: Core Safety Directives & Hazard Analysis

Before any handling or disposal begins, a thorough understanding of the compound's specific hazards is paramount. This compound is classified as a hazardous substance, and its risks stem from its composite chemical nature.[1][2] It causes skin and serious eye irritation and may lead to respiratory irritation if inhaled.[1][2][3] Therefore, all operations must be predicated on the principle of treating this compound as hazardous waste.[4]

Personal Protective Equipment (PPE): The First Line of Defense

The use of appropriate PPE is non-negotiable. The causality is clear: direct contact can lead to irritation and injury.

  • Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] This provides a critical barrier against splashes or airborne dust.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1] Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[5]

  • Protective Clothing: A fully buttoned laboratory coat must be worn to protect against skin exposure.[6]

  • Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] If there is a risk of generating dust outside of a fume hood, a NIOSH-approved respirator is necessary.[7]

Hazard Classification Summary

The Globally Harmonized System (GHS) provides a universal framework for understanding the hazards associated with this compound.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1][2]
Serious Eye Damage/IrritationCategory 2WarningH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3WarningH335: May cause respiratory irritation[1][2]

Part 2: Systematic Disposal Protocol

The cardinal rule for the disposal of this compound is that it must be managed as regulated hazardous waste.[1] Under no circumstances should this chemical or its containers be disposed of in standard trash or flushed down the drain.[4][8]

Waste Segregation: Preventing Dangerous Reactions

Proper segregation is a critical step in preventing unforeseen chemical reactions in waste containers.

  • Designated Waste Stream: this compound waste must be collected in a separate, designated waste stream.[9]

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[10][11] Combining boronic acids with substances like bleach can lead to dangerous reactions.[6] Pyridine-containing waste is specifically regulated and should not be mixed with other solvent classes unless permitted by your institution's Environmental Health and Safety (EHS) office.[10][12]

Step-by-Step Waste Collection and Containerization
  • Select an Appropriate Container: Use a chemically compatible, sealable container for waste collection. High-density polyethylene (HDPE) containers are a suitable choice. The container must have a tightly fitting cap.[8][13]

  • Collect Solid Waste: Carefully transfer any solid waste, including residual powder, contaminated weigh paper, and used PPE (such as gloves), into the designated solid hazardous waste container.[7]

  • Collect Liquid Waste: For solutions containing this compound, pour the liquid into a designated liquid hazardous waste container. Use a funnel to prevent spills.[7]

  • Label the Container Immediately: As soon as the first waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste".[7][9]

    • The full chemical name: "this compound".[9]

    • The CAS Number: "913836-01-8".

    • For liquid waste, identify all solvents and their approximate concentrations.[9]

    • A clear indication of the associated hazards (e.g., "Irritant").[7]

  • Secure and Store: Keep the waste container tightly sealed when not in use.[1] Store it in a designated, well-ventilated, and secure hazardous waste accumulation area away from incompatible materials until collection by your institution's EHS personnel or a licensed waste disposal contractor.[4][9]

Disposal Decision Workflow

The following diagram outlines the logical flow for managing waste generated from this compound.

G cluster_waste_type 1. Characterize & Segregate cluster_solid 2a. Solid Waste Protocol cluster_liquid 2b. Liquid Waste Protocol cluster_labeling 3. Containerize & Label cluster_final 4. Store & Dispose start Waste Generation (this compound) waste_type Solid or Liquid? start->waste_type solid_waste Collect solid residue, contaminated items (gloves, wipers) into a compatible container. waste_type->solid_waste Solid liquid_waste Collect solutions into a compatible container. Identify all solvents. waste_type->liquid_waste Liquid labeling Securely cap container. Affix "Hazardous Waste" label with: - Full Chemical Name & CAS - All Components & Hazards solid_waste->labeling liquid_waste->labeling storage Store in designated, secure waste accumulation area. labeling->storage disposal Arrange for collection by licensed professional waste disposal service. storage->disposal

Caption: Decision workflow for the proper disposal of this compound waste.

Part 3: Decontamination and Spill Management

Accidents can happen, and a clear, pre-defined response plan is essential for mitigating risk.

Routine Decontamination
  • Glassware and Equipment: After use, rinse equipment three times with a suitable solvent (e.g., acetone or ethanol). The first rinsate must be collected and disposed of as liquid hazardous waste.[4] Subsequent rinses may also need to be collected, depending on institutional guidelines.

  • Work Surfaces: Wipe down the work area within the fume hood with a solvent-dampened towel. Dispose of the towel as solid hazardous waste.

Emergency Spill Protocol

Should a spill occur, a swift and systematic response is required.

  • Alert and Secure: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.

  • Don PPE: Before addressing the spill, ensure you are wearing the full complement of appropriate PPE as described in Part 1.1.

  • Containment: Prevent the spilled material from entering drains or waterways.[7]

  • Clean-Up (Small Spill):

    • Solid Spill: Gently sweep or scoop the material to avoid creating dust.[1] Place the collected solid and any contaminated cleaning tools into the designated hazardous waste container.

    • Liquid Spill: Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Once absorbed, carefully scoop the material into the hazardous waste container.[10]

  • Final Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, and wash with soap and water. All cleaning materials must be disposed of as hazardous waste.[7]

  • Reporting: Report the spill to your laboratory supervisor and your institution's EHS department in accordance with your Chemical Hygiene Plan.[7]

Part 4: The Rationale Against In-Lab Neutralization

While some simple boronic acids may be neutralized with a base, this practice is not recommended for this compound in a standard laboratory setting. The complex structure, including the pyridine ring and sulfonyl group, introduces the potential for unpredictable side reactions or the generation of more hazardous byproducts. The safest and most compliant method is to treat the unaltered chemical as hazardous waste and entrust its ultimate disposal to licensed professionals who are equipped for such treatments on an industrial scale.[7][9] This approach eliminates risk and ensures adherence to regulatory standards like those from the EPA.[14]

References

Personal protective equipment for handling 5-(Methylsulphonyl)pyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Operational Guide: Safe Handling of 5-(Methylsulphonyl)pyridine-3-boronic acid

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Hazard Assessment

This compound is a compound that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), the primary hazards are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as dust or aerosol.[1][2]

Understanding these hazards is the foundational step for implementing appropriate safety controls and personal protective equipment (PPE). The causality is direct: the irritant nature of the compound necessitates the creation of barriers to prevent its contact with skin, eyes, and the respiratory system.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The selection of PPE is dictated by the specific laboratory operation and the associated risk of exposure.

Core PPE Requirements

The following PPE should be considered the minimum standard for any work involving this compound:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash gogglesProtects against splashes of solutions and airborne particles, directly mitigating the "serious eye irritation" hazard.[3]
Hand Protection Nitrile or Neoprene GlovesProvides a chemical-resistant barrier to prevent skin contact and irritation.[4] Latex gloves are not recommended.[4]
Protective Clothing Fully-buttoned Laboratory CoatProtects skin on the arms and body from accidental spills and contamination.[5]
Workflow-Dependent PPE Selection

The level of PPE must be escalated based on the procedure's potential to generate dust or aerosols. The following diagram outlines the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Protocol cluster_2 Operational Environment Start Start: Handling This compound Risk_Check Is there a risk of generating dust or aerosols? (e.g., weighing solid, preparing solutions) Start->Risk_Check Low_Risk_PPE Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat Risk_Check->Low_Risk_PPE No High_Risk_PPE Enhanced PPE: - Standard PPE plus: - Respiratory Protection (e.g., N95 or higher) - Work within a Fume Hood Risk_Check->High_Risk_PPE Yes Fume_Hood All handling should ideally be performed in a certified chemical fume hood. Low_Risk_PPE->Fume_Hood High_Risk_PPE->Fume_Hood

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[6] The container must be kept tightly closed to prevent absorption of moisture and potential degradation.[3][5]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Step-by-Step Handling Protocol

All handling operations should be performed within a certified chemical fume hood to minimize inhalation risk.[7]

  • Preparation: Before handling, ensure the work area is clean and uncluttered. An emergency eyewash station and safety shower must be readily accessible.[8]

  • Donning PPE: Put on all required PPE as determined by the risk assessment.

  • Weighing and Transfer:

    • When weighing the solid compound, use a chemical fume hood or a ventilated balance enclosure to control dust.

    • Use spatulas and other tools carefully to avoid generating airborne dust.

    • If transferring the compound into a solution, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water.[3]

    • Decontaminate all equipment and the work surface.

Disposal Plan: Managing Hazardous Waste

Under no circumstances should this chemical or its containers be disposed of in regular trash or down the drain.[7][9] It must be treated as hazardous waste.

Waste Segregation and Collection
  • Characterization: All waste containing this compound must be classified as hazardous waste.

  • Segregation: This waste stream should be kept separate from other chemical waste to prevent potentially dangerous reactions.[10]

  • Containerization:

    • Solid Waste: Collect solid residues and contaminated materials (e.g., weigh boats, contaminated gloves) in a designated, sealable, and clearly labeled hazardous waste container.[8]

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and sealable container for liquid hazardous waste.[7]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[10]

Container Decontamination and Disposal

Empty containers must be properly decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7]

  • Collect Rinsate: The first rinseate, and potentially subsequent ones based on institutional policy, must be collected and disposed of as liquid hazardous waste.[7]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then be disposed of according to institutional guidelines for clean lab glass or plastic.[7]

Emergency Procedures

In case of accidental exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention if symptoms occur.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical advice.[2]

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][3]

  • Spill: For a small spill contained within a fume hood, use an inert absorbent material and place it in a sealed container for hazardous waste disposal.[11] Report all spills to your supervisor and EHS department.[8]

By adhering to these protocols, you build a self-validating system of safety, ensuring the protection of laboratory personnel and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylsulphonyl)pyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
5-(Methylsulphonyl)pyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.